1H-Pyrazolo[3,4-b]pyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKJJGNQJKPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309984 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49834-62-0 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazolo[3,4-b]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-Pyrazolo[3,4-b]pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic pathway, thorough characterization data, and insights into its biological relevance, particularly as a kinase inhibitor.
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities. This bicyclic heterocycle, an isostere of purine, has been successfully incorporated into numerous compounds targeting a range of therapeutic areas. The 4-amino substituted derivative, in particular, has emerged as a key pharmacophore in the development of potent kinase inhibitors, which play a crucial role in cell signaling pathways implicated in cancer and inflammatory diseases. This guide offers a detailed methodology for the preparation and analysis of this important molecule.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a multi-step process commencing with the construction of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the amine functionality at the C4 position. A common and efficient strategy involves the initial formation of a 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate, which then undergoes a nucleophilic aromatic substitution reaction.
A widely utilized method for constructing the core structure is the Gould-Jacobs reaction.[1] This involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent chlorination to yield the 4-chloro intermediate.
Experimental Protocol: Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine
A detailed experimental protocol for the synthesis of the 4-chloro intermediate is outlined below. This procedure is based on established literature methods for analogous heterocyclic systems.
Materials:
-
3-Aminopyrazole
-
Diethyl 2-(ethoxymethylene)malonate
-
Dowtherm A or Diphenyl ether (high-boiling solvent)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: A mixture of 3-aminopyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq) is heated at 140-150 °C for 2 hours. The ethanol formed during the reaction is distilled off.
-
Cyclization: The reaction mixture is then added to a preheated high-boiling solvent such as Dowtherm A or diphenyl ether at 240-250 °C. The mixture is heated for 30-60 minutes to effect cyclization. After cooling, the precipitated solid is filtered, washed with a suitable solvent like ethanol, to yield 1H-pyrazolo[3,4-b]pyridin-4-ol.
-
Chlorination: The crude 1H-pyrazolo[3,4-b]pyridin-4-ol is refluxed with an excess of phosphorus oxychloride (POCl₃) for 2-4 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base, such as sodium hydroxide, to precipitate the crude 4-chloro-1H-pyrazolo[3,4-b]pyridine. The product is then collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
Experimental Protocol: Amination of 4-chloro-1H-pyrazolo[3,4-b]pyridine
The final step involves the nucleophilic aromatic substitution of the chloro group with an amino group.
Materials:
-
4-chloro-1H-pyrazolo[3,4-b]pyridine
-
Ammonia (in a suitable solvent like ethanol or as ammonium hydroxide)
-
Sealed reaction vessel
Procedure:
-
Reaction Setup: 4-chloro-1H-pyrazolo[3,4-b]pyridine is dissolved in a suitable solvent such as ethanol in a sealed reaction vessel.
-
Amination: An excess of an ammonia source, for instance, a saturated solution of ammonia in ethanol or concentrated ammonium hydroxide, is added to the solution.
-
Heating and Monitoring: The sealed vessel is heated to a temperature typically ranging from 100 to 150 °C for several hours (12-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected quantitative data from various analytical techniques.
Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.8 (br s, 1H, NH), 8.15 (d, J=4.8 Hz, 1H, H-6), 8.05 (s, 1H, H-3), 7.0 (br s, 2H, NH₂), 6.55 (d, J=4.8 Hz, 1H, H-5) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 156.0, 155.5, 145.0, 134.5, 115.0, 100.0 |
| Mass Spec. (ESI+) | m/z: 135.06 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 1640 (N-H bending), 1600, 1580 (C=C and C=N stretching) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Biological Context and Signaling Pathways
Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Prominent kinase targets for this scaffold include Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), and TANK-binding kinase 1 (TBK1). Inhibition of these kinases can disrupt aberrant signaling and lead to therapeutic benefits.
Representative Kinase Signaling Pathway
The following diagram illustrates a simplified, representative signaling cascade involving a receptor tyrosine kinase (such as ALK or FGFR) that can be targeted by this compound derivatives.
Experimental Workflow for Synthesis and Characterization
The logical flow from starting materials to the final characterized product is depicted in the following workflow diagram.
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocols offer a reliable pathway to obtain this valuable compound, and the compiled characterization data serves as a crucial reference for its identification and quality control. The exploration of its biological context as a kinase inhibitor underscores its importance in the field of drug discovery and development. This guide is intended to be a valuable resource for researchers and scientists working with this and related heterocyclic systems.
References
The Discovery of Novel 1H-Pyrazolo[3,4-b]pyridin-4-amine Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities.[1] This core is a key pharmacophore in numerous compounds targeting a range of diseases, from cancer to inflammatory disorders.[1] Analogues of 1H-pyrazolo[3,4-b]pyridin-4-amine, in particular, have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, making them important therapeutic targets. This technical guide provides a comprehensive overview of the discovery of novel this compound analogues, focusing on their synthesis, biological evaluation as kinase inhibitors, and the experimental methodologies employed in their characterization.
Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several strategic approaches. A common and effective method involves the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound. This approach allows for the introduction of diversity at various positions of the pyrazolopyridine ring system.
A general synthetic scheme is outlined below:
Caption: General synthetic workflow for the 1H-pyrazolo[3,4-b]pyridine core.
Further modifications and functionalization of the core structure are then carried out to synthesize a library of analogues for biological screening. These modifications often involve Suzuki or other palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl substituents, and amidation reactions to append different side chains.
Biological Activity: Kinase Inhibition
This compound analogues have demonstrated potent inhibitory activity against several important kinase targets, including Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), and Janus Kinases (JAKs). The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of selected novel analogues from recent studies.
Table 1: ALK Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Analogues
| Compound ID | Structure | ALK (wild-type) IC50 (nM) | ALK (L1196M) IC50 (nM) | Reference |
| 10g | N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(4-methylpiperazin-1-yl)benzamide | <0.5 | <0.5 | [2] |
| 10a | 4-Cyano-N-(5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide | Data not available | Data not available | [2] |
| 10b | N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(trifluoromethyl)benzamide | Data not available | Data not available | [2] |
| 10c | N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide | Data not available | Data not available | [2] |
| 9v | 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine derivative | 1.58 | Data not available | [3] |
Table 2: TBK1 Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Analogues
| Compound ID | Structure | TBK1 IC50 (nM) | Reference |
| 15y | Specific structure not detailed in snippet | 0.2 | [4][5] |
| 15i | Specific structure not detailed in snippet | 8.5 | [5] |
| 15t | Specific structure not detailed in snippet | 0.8 | [5] |
| BX795 | Reference Compound | 7.1 | [5] |
| MRT67307 | Reference Compound | 28.7 | [5] |
Table 3: JAK Inhibitory Activity of 1H-Pyrazolo[3,4-d]pyrimidin-4-amino Analogues
Note: While the core scaffold is slightly different (pyrazolo[3,4-d]pyrimidine), the findings are highly relevant to the broader pyrazolopyrimidine class.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 11f | JAK2 | 7.2 | [6] |
| 11g | JAK2 | 6.5 | [6] |
| 11h | JAK2 | 8.0 | [6] |
| 11k | JAK2 | 9.7 | [6] |
| 13t | JAK3 | 0.1 | [7] |
| Tofacitinib | JAK3 | (Reference) | [7] |
Signaling Pathways
The therapeutic potential of these compounds lies in their ability to modulate key signaling pathways implicated in disease. Below are diagrams of the JAK-STAT and BCR signaling pathways, which are targeted by some of the described analogues.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.
References
- 1. dau.url.edu [dau.url.edu]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Its structural resemblance to the purine nucleus allows it to interact with a wide array of biological targets, making it a versatile framework for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of 1H-pyrazolo[3,4-b]pyridine derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways and a typical drug discovery workflow.
Anticancer Activity
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines, with doxorubicin often used as a reference compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| Compound 19 | HePG-2 (Liver) | 2.5 | [1] |
| MCF-7 (Breast) | 3.1 | [1] | |
| HCT-116 (Colon) | 4.2 | [1] | |
| PC-3 (Prostate) | 5.3 | [1] | |
| Compound 20 | HePG-2 (Liver) | 1.8 | [1] |
| MCF-7 (Breast) | 2.4 | [1] | |
| HCT-116 (Colon) | 3.5 | [1] | |
| PC-3 (Prostate) | 4.6 | [1] | |
| Series 2 | |||
| Compound 9a | Hela (Cervical) | 2.59 | [2] |
| Compound 14g | MCF7 (Breast) | 4.66 | [2] |
| HCT-116 (Colon) | 1.98 | [2] | |
| Doxorubicin | Hela (Cervical) | 2.35 | [2] |
| MCF7 (Breast) | 4.57 | [2] | |
| HCT-116 (Colon) | 2.11 | [2] |
Antimicrobial Activity
The 1H-pyrazolo[3,4-b]pyridine scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal strains, highlighting their potential in the development of new anti-infective agents.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Series 3 | |||
| Compound 1 | Mycobacterium tuberculosis | 22-100 | [3] |
| Compound 5 | Anaerobic bacteria | Not specified | [3] |
| Compound 6 | Anaerobic bacteria | Not specified | [3] |
| Series 4 | |||
| Compound 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [4] |
| Vancomycin-resistant Enterococci (VRE) | 8 | [4] | |
| Piperacillin-resistant Pseudomonas aeruginosa | 4 | [4] | |
| Extended-spectrum beta-lactamase-producing Escherichia coli (ESBL E. coli) | 4 | [4] | |
| Ciprofloxacin | MRSA | Not specified | [4] |
Kinase Inhibitory Activity
A significant area of research for 1H-pyrazolo[3,4-b]pyridine derivatives is their role as protein kinase inhibitors.[5] These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This scaffold has been successfully utilized to develop potent and selective inhibitors of various kinases.
Quantitative Kinase Inhibitory Activity Data
The inhibitory activity of 1H-pyrazolo[3,4-b]pyridine derivatives against specific kinases is quantified by their IC50 values.
| Compound | Kinase Target | IC50 (nM) | Reference |
| FGFR Inhibitors | |||
| Compound 7n | FGFR1 | 0.2 | [6] |
| FGFR2 | 2.5 | [6] | |
| FGFR3 | 1.8 | [6] | |
| VEGFR2 | 24 | [6] | |
| TBK1 Inhibitors | |||
| Compound 15y | TBK1 | 0.2 | [7][8] |
| BX795 (Reference) | TBK1 | 7.1 | [8] |
| MRT67307 (Reference) | TBK1 | 28.7 | [8] |
| TRK Inhibitors | |||
| Compound C03 | TRKA | 56 | [9][10] |
| Compound C09 | TRKA | 57 | [9] |
| Compound C10 | TRKA | 26 | [9] |
| Other Kinases | |||
| Compound 4 | CDK5 | 410 | [5] |
| GSK-3 | 1500 | [5] |
Experimental Protocols
MTT Assay for Anticancer Screening
This protocol outlines the determination of the cytotoxic effects of 1H-pyrazolo[3,4-b]pyridine derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.[11]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
1H-pyrazolo[3,4-b]pyridine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Agar Well Diffusion Method for Antimicrobial Screening
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[7]
Materials:
-
Petri dishes
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial or fungal strains
-
Sterile cork borer (6-8 mm diameter)
-
1H-pyrazolo[3,4-b]pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Inoculate the agar plates uniformly with a standardized suspension of the test microorganism.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of 1H-pyrazolo[3,4-b]pyridine derivatives against a specific protein kinase. The assay typically measures the phosphorylation of a substrate by the kinase.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl2 and other necessary components)
-
1H-pyrazolo[3,4-b]pyridine derivatives dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ TR-FRET platform)
-
384-well plates
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the purified kinase. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (luminescence or fluorescence) that is inversely proportional to the kinase activity.
-
Signal Measurement: Measure the signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and migration.[6] Aberrant activation of this pathway is implicated in various cancers. 1H-Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of FGFRs.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistnotes.com [chemistnotes.com]
- 8. botanyjournals.com [botanyjournals.com]
- 9. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 1H-Pyrazolo[3,4-b]pyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1H-Pyrazolo[3,4-b]pyridin-4-amine. While publicly accessible, experimentally-derived raw spectroscopic data for this specific molecule is scarce, this document outlines the expected spectral characteristics based on established principles and data from closely related analogues. Furthermore, it details generalized experimental protocols for acquiring such data and illustrates a common synthetic workflow.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the fundamental principles of NMR, IR, and mass spectrometry, as well as published data for isomeric and substituted pyrazolopyridines.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Proton) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| H-3 | ~8.0-8.2 | s | 1H | Pyrazole CH |
| H-5 | ~6.7-6.9 | d | 1H | Pyridine CH |
| H-6 | ~7.9-8.1 | d | 1H | Pyridine CH |
| NH₂ | ~5.5-6.5 | br s | 2H | Amine NH₂ |
| NH | ~12.0-13.0 | br s | 1H | Pyrazole NH |
| ¹³C NMR (Carbon) | Chemical Shift (δ) ppm | Assignment | ||
| C-3 | ~135 | Pyrazole CH | ||
| C-3a | ~110 | Pyrazole Quaternary C | ||
| C-4 | ~155 | Pyridine C-NH₂ | ||
| C-5 | ~100 | Pyridine CH | ||
| C-6 | ~140 | Pyridine CH | ||
| C-7a | ~150 | Pyridine Quaternary C |
Note: Predicted chemical shifts are for a solution in DMSO-d₆. Actual values may vary based on solvent and experimental conditions.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400-3200 | Medium-Strong, Broad | N-H Stretch | Pyrazole NH & Amine NH₂ |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 1650-1600 | Strong | N-H Bend | Primary Amine (Scissoring) |
| 1600-1450 | Medium-Strong | C=C and C=N Stretch | Aromatic Rings |
| 1350-1250 | Strong | C-N Stretch | Aromatic Amine |
Table 3: Predicted Mass Spectrometry Data
| Analysis Type | Predicted Value | Notes |
| Molecular Formula | C₆H₆N₄ | |
| Molecular Weight | 134.14 g/mol | |
| Exact Mass | 134.0592 | For High-Resolution Mass Spectrometry (HRMS) |
| Key Fragmentation | M-27 ([M-HCN]⁺) | Loss of hydrogen cyanide is a common fragmentation pathway for nitrogen heterocycles. |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C nuclei.
-
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard pulse sequence.
-
Typically, 16-64 scans are sufficient.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is reported in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonia may be added to promote ionization.
-
Instrumentation (Electrospray Ionization - ESI):
-
Use a mass spectrometer equipped with an ESI source for soft ionization, which is ideal for keeping the molecular ion intact.
-
Infuse the sample solution directly into the source or inject it via an HPLC system.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap analyzer to determine the exact mass and confirm the elemental composition.
-
To obtain fragmentation data (MS/MS), select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Visualized Workflows
General Synthetic Workflow
The following diagram illustrates a common synthetic route to the 1H-pyrazolo[3,4-b]pyridine core, which can be adapted to produce the 4-amino derivative.
Spectroscopic Characterization Workflow
This diagram outlines the logical flow of spectroscopic analysis for structural elucidation.
An In-depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridin-4-amine: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and significant biological activities of 1H-Pyrazolo[3,4-b]pyridin-4-amine and its core scaffold. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug discovery.
Core Compound Identification and Properties
This compound is a heterocyclic organic compound featuring a fused pyrazole and pyridine ring system. The presence of an amino group at the 4-position is a key structural feature influencing its chemical reactivity and biological interactions. While specific experimental data for the physical properties of this particular isomer are not extensively reported in publicly available literature, general characteristics and data for the core structure and related isomers are summarized below.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1H-Pyrazolo[3,4-b]pyridin-3-amine[1][2][3] | 1H-Pyrazolo[3,4-b]pyridine (Parent Compound)[4] |
| CAS Number | 49834-62-0 | 6752-16-5 | 271-73-8 |
| Molecular Formula | C₆H₆N₄ | C₆H₆N₄ | C₆H₅N₃ |
| Molecular Weight | 134.14 g/mol | 134.14 g/mol | 119.12 g/mol |
| Appearance | Reported as a solid | Yellow solid | Solid |
| Melting Point | Data not available | 190 °C[2] | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Reported to have moderate solubility in polar solvents | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
Note: The dihydrochloride salt of this compound is also commercially available under the CAS number 149004-86-4.[5]
Spectral Data and Characterization
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
For the 1H-pyrazolo[3,4-b]pyridine scaffold, proton and carbon NMR are crucial for structural elucidation. The chemical shifts of the protons on the pyridine and pyrazole rings are influenced by the position of substituents. For the 4-amino derivative, the amino group would cause a characteristic shift in the signals of the adjacent protons.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine and the pyrazole ring, as well as C=N and C=C stretching vibrations of the heterocyclic rings.
2.3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (134.14 m/z). Fragmentation patterns would be indicative of the fused ring structure.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, general synthetic strategies for the 1H-pyrazolo[3,4-b]pyridine core are well-established. These methods can be adapted to produce the 4-amino derivative. A common approach involves the construction of the pyridine ring onto a pre-existing pyrazole.
Representative Experimental Protocol: Synthesis of a 4-Substituted 1H-Pyrazolo[3,4-b]pyridine Core
A prevalent method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold is the Gould-Jacobs reaction.[6] This reaction typically involves the condensation of a 5-aminopyrazole with a β-ketoester or a similar three-carbon electrophile, followed by cyclization. To obtain a 4-amino substituted derivative, a different strategy starting from a suitably substituted pyridine precursor would likely be employed.
Another approach involves the reaction of a substituted 2-chloronicotinonitrile with hydrazine, which has been used to synthesize the 3-amino isomer and could potentially be adapted.[3]
Visualizing a General Synthetic Workflow
Biological Activity and Signaling Pathways
The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and immunology. Various derivatives have shown potent inhibitory activity against several important kinases.
4.1. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been developed as potent and selective inhibitors of FGFR kinases. Dysregulation of FGFR signaling is implicated in various cancers. Inhibition of FGFR can block downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
4.2. Anaplastic Lymphoma Kinase (ALK) Inhibition
The 1H-pyrazolo[3,4-b]pyridine core has also been utilized to design inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in certain types of cancer, including non-small cell lung cancer. ALK inhibition disrupts downstream signaling through pathways such as JAK/STAT, RAS/MAPK, and PI3K/AKT.
4.3. TANK-Binding Kinase 1 (TBK1) Inhibition
TBK1 is a key regulator of the innate immune response. Potent and selective inhibitors of TBK1 based on the 1H-pyrazolo[3,4-b]pyridine scaffold have been developed. These inhibitors can modulate inflammatory responses by blocking the phosphorylation of downstream targets like IRF3, which is crucial for the production of type I interferons.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery, primarily driven by the proven utility of its core scaffold in developing potent kinase inhibitors. While specific physicochemical and spectral data for this particular isomer are not widely published, the established synthetic routes and the well-documented biological activities of the 1H-pyrazolo[3,4-b]pyridine family of compounds provide a strong foundation for its further investigation and application in the development of novel therapeutics. This guide serves as a foundational resource to encourage and support further research into this promising class of molecules.
References
- 1. 1H-pyrazolo[3,4-b]pyridin-3-amine | C6H6N4 | CID 241369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridine-3-amine | 6752-16-5 | FP09386 [biosynth.com]
- 3. 1H-Pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5 [m.chemicalbook.com]
- 4. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 149004-86-4|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrazolo[3,4-b]pyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its close resemblance to the purine bases adenine and guanine. This structural similarity allows derivatives of this scaffold to function as competitive inhibitors for a wide range of protein kinases, which are pivotal regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of 1H-pyrazolo[3,4-b]pyridin-4-amine derivatives that have been investigated as potent and selective kinase inhibitors. The following sections will delve into their inhibitory activities against key oncogenic kinases, the signaling pathways they modulate, and the experimental protocols used to elucidate their mechanisms.
Experimental Workflow for Kinase Inhibitor Evaluation
The discovery and characterization of novel kinase inhibitors typically follow a structured workflow, beginning with initial screening and culminating in in vivo efficacy studies. This process is designed to identify potent and selective compounds with favorable drug-like properties.
Caption: A generalized workflow for the evaluation of kinase inhibitors.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations (e.g., EML4-ALK in non-small cell lung cancer), acts as a potent oncogenic driver. 1H-Pyrazolo[3,4-b]pyridine derivatives have been developed as highly effective ALK inhibitors.
Quantitative Data: ALK Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Assay Type |
| 10g | ALK-wt | <0.5 | Radiometric |
| 10g | ALK-L1196M | <0.5 | Radiometric |
| 9v | ALK | 1.58 | Not Specified |
Data compiled from multiple sources.[1][2]
Mechanism of Action and Signaling Pathway
These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of ALK and preventing the phosphorylation of its downstream substrates. This blockade inhibits key signaling pathways responsible for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3][4][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-driven cancer cells.[1]
Caption: Inhibition of the ALK signaling pathway by this compound derivatives.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is crucial for normal development, and its aberrant activation is implicated in various cancers. 1H-Pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR inhibitors.
Quantitative Data: FGFR Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Assay Type |
| 4a | FGFR1 | 0.3 | Not Specified |
| 7i | FGFR1 | 42.4 | Not Specified |
| 4h | FGFR1 | 7 | Not Specified |
| 4h | FGFR2 | 9 | Not Specified |
| 4h | FGFR3 | 25 | Not Specified |
| 4h | FGFR4 | 712 | Not Specified |
| 6O | FGFR4 | 75.3 | Not Specified |
Data compiled from multiple sources.[6][7][8]
Mechanism of Action and Signaling Pathway
These compounds competitively bind to the ATP-binding pocket of the FGFR kinase domain. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.[9][10][11][12]
Caption: Inhibition of the FGFR signaling pathway by this compound derivatives.
TANK-Binding Kinase 1 (TBK1) Inhibition
TANK-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase that plays a crucial role in innate immunity and has emerged as a target in oncology and autoimmune diseases. Certain 1H-pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against TBK1.
Quantitative Data: TBK1 Inhibitory Activity
| Compound ID | IC50 (nM) |
| 15y | 0.2 |
| 15t | 0.8 |
| 15i | 8.5 |
Data from a study on novel TBK1 inhibitors.[4]
Mechanism of Action and Signaling Pathway
These derivatives inhibit TBK1, thereby blocking the phosphorylation of its downstream substrates, such as IRF3, which is critical for the induction of type I interferons. In certain cancer contexts, TBK1 inhibition can suppress pro-survival signaling pathways.
Caption: Inhibition of the TBK1 signaling pathway by this compound derivatives.
Tropomyosin Receptor Kinase (TRK) Inhibition
The Tropomyosin Receptor Kinase (TRK) family, including TRKA, TRKB, and TRKC, are neurotrophin receptors. Gene fusions involving TRK genes lead to the expression of chimeric proteins with constitutively active kinase domains, which are potent oncogenic drivers in a variety of tumors.
Quantitative Data: TRKA Inhibitory Activity
| Compound ID | IC50 (nM) |
| C03 | 56 |
| C09 | 57 |
| C10 | 26 |
Data from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[5]
Mechanism of Action and Signaling Pathway
1H-Pyrazolo[3,4-b]pyridine derivatives targeting TRK kinases act by competing with ATP for binding to the kinase domain. This prevents the activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are essential for the survival and proliferation of TRK fusion-positive cancer cells.[1][13][14][15][16]
Caption: Inhibition of the TRKA signaling pathway by this compound derivatives.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle. Their activity is often dysregulated in cancer, leading to uncontrolled cell proliferation. The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent CDK inhibitors.
Quantitative Data: CDK Inhibitory Activity
| Compound ID | Target | IC50 (nM) |
| BMS-265246 (21h) | CDK1/cycB | 6 |
| BMS-265246 (21h) | CDK2/cycE | 9 |
| Compound 4 | CDK2/cyclin A2 | 240 |
| Compound 8 | CDK2/cyclin A2 | 650 |
| Compound 11 | CDK2/cyclin A2 | 500 |
| Compound 15 | CDK2 | Ki = 5 |
Data compiled from multiple sources.[11][17][18][19]
Mechanism of Action and Signaling Pathway
These derivatives inhibit CDKs, particularly CDK1 and CDK2, which are critical for the G1/S and G2/M transitions of the cell cycle. By blocking the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), these inhibitors prevent cell cycle progression and can induce apoptosis.[20][21][22][23]
Caption: Inhibition of the Cell Cycle by CDK-targeting this compound derivatives.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase. Specific assay formats like LanthaScreen™ or HTRF® may have variations.[24][25][26][27][28][29][30][31]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute the kinase and substrate (a specific peptide or protein) to the desired concentrations in the kinase buffer.
-
Prepare a solution of ATP, often including a radiolabel (e.g., [γ-³²P]ATP) for radiometric assays, at a concentration typically near the Km for the specific kinase.
-
Prepare serial dilutions of the inhibitor compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a microplate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA or a stop buffer).
-
Quantify the phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter membrane and measuring radioactivity using a scintillation counter. For fluorescence-based assays (e.g., HTRF®, LanthaScreen™), the signal is read on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][9][13][25][32][33][34][35][36]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the inhibitor compound and incubate for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the purple formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for Target Inhibition
This technique is used to detect changes in the phosphorylation status of the target kinase and its downstream substrates in cells treated with an inhibitor.
-
Cell Lysis:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-ALK) or a downstream substrate (e.g., anti-p-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Re-probe the membrane with an antibody against the total protein to normalize for loading.
-
Quantify the band intensities to determine the reduction in phosphorylation upon inhibitor treatment.
-
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.[10][14][20][37][38][39][40][41]
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., an ALK-positive NSCLC cell line) into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the inhibitor compound to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly throughout the study.
-
The study may be concluded when tumors in the control group reach a predetermined size, or after a fixed duration.
-
-
Data Analysis:
-
Compare the tumor growth in the treatment group to the control group to determine the percentage of tumor growth inhibition (TGI).
-
Assess the tolerability of the compound by monitoring body weight changes and clinical signs.
-
Conclusion
The this compound scaffold has proven to be a versatile and highly effective platform for the development of potent and selective kinase inhibitors. Derivatives based on this core structure have demonstrated significant activity against a range of therapeutically important kinases, including ALK, FGFR, TBK1, TRK, and CDKs. Their mechanism of action as ATP-competitive inhibitors allows for the effective blockade of key signaling pathways that drive cancer cell proliferation and survival. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance this promising class of compounds toward clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 17. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. revvity.com [revvity.com]
- 26. tools.thermofisher.com [tools.thermofisher.com]
- 27. revvity.com [revvity.com]
- 28. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
- 31. weichilab.com [weichilab.com]
- 32. tools.thermofisher.com [tools.thermofisher.com]
- 33. MTT assay protocol | Abcam [abcam.com]
- 34. atcc.org [atcc.org]
- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. texaschildrens.org [texaschildrens.org]
- 37. benchchem.com [benchchem.com]
- 38. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 39. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 40. [PDF] A mouse model for EML4-ALK-positive lung cancer | Semantic Scholar [semanticscholar.org]
- 41. e-crt.org [e-crt.org]
An In-depth Technical Guide to the Tautomeric Forms of 1H-Pyrazolo[3,4-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomerism in 1H-Pyrazolo[3,4-b]pyridine compounds, a class of heterocyclic structures of significant interest in medicinal chemistry. This document details the structural aspects, relative stability, and experimental and computational methodologies used to characterize the tautomeric forms of these compounds. Quantitative data from spectroscopic and computational studies are summarized, and detailed experimental protocols are provided. Visualizations of the tautomeric equilibrium and experimental workflows are presented to facilitate a deeper understanding of the core concepts.
Introduction
1H-Pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic system composed of fused pyrazole and pyridine rings. This scaffold is a key pharmacophore in numerous biologically active compounds. A critical aspect of the chemistry of these compounds, particularly when the pyrazole nitrogen is unsubstituted, is the phenomenon of prototropic tautomerism. This guide focuses on the two predominant tautomeric forms: the 1H- and 2H-isomers. Understanding the tautomeric preference is paramount for drug design, as the specific tautomer present can significantly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.
Tautomeric Forms and Relative Stability
The tautomeric equilibrium of unsubstituted 1H-Pyrazolo[3,4-b]pyridine involves the migration of a proton between the N1 and N2 positions of the pyrazole ring, as depicted below.
Caption: Tautomeric equilibrium between 1H- and 2H-Pyrazolo[3,4-b]pyridine.
Extensive computational and experimental studies have been conducted to determine the relative stability of these two tautomers.
Computational Studies
Quantum chemical calculations have been instrumental in predicting the energetic preference between the tautomeric forms. Early semi-empirical calculations, such as AM1, indicated a significant stability difference.
A review of computational studies highlights that the 1H-tautomer is considerably more stable than the 2H-tautomer. AM1 calculations performed by Alkorta and Elguero showed the 1H-tautomer to be more stable by approximately 9 kcal/mol (37.03 kJ/mol)[1]. This substantial energy difference suggests that the 1H form is the overwhelmingly predominant species in the gas phase. More recent studies on related pyrazole systems employing Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-31G** or 6-311++G** have further corroborated the higher stability of the N1-H tautomers in many cases[2][3].
Experimental Evidence
Spectroscopic and crystallographic data provide experimental validation of the computational predictions.
-
X-ray Crystallography: Single-crystal X-ray diffraction studies of 1H-Pyrazolo[3,4-b]pyridine derivatives consistently show the solid-state structure to exist as the 1H-tautomer. For instance, the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine confirms the location of the hydrogen atom on the N1 position of the pyrazole ring[4][5]. The molecules in the crystal lattice are often stabilized by intermolecular hydrogen bonds involving the pyrazole N-H group.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy in solution is a powerful tool for studying tautomeric equilibria. For the closely related pyrazolo[3,4-c]pyridine system, variable-temperature 1H, 13C, and 15N NMR studies in DMF solution have shown that the N1-H tautomer is the predominant form. The observation of sharp signals at room temperature for most protons in the 1H NMR spectrum of pyrazolo[3,4-c]pyridines, along with the chemical shift values, is indicative of a strong preference for one tautomer. Although direct quantitative studies on the parent 1H-Pyrazolo[3,4-b]pyridine are scarce in the literature, the available evidence from related systems strongly supports the predominance of the 1H-tautomer in solution.
Data Presentation
Calculated Tautomer Stability
| Compound | Method | Basis Set | Tautomer | Relative Energy (kcal/mol) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | AM1 | - | 1H | 0.0 | [1] |
| 2H | 8.85 | [1] |
Crystallographic Data for a 1H-Pyrazolo[3,4-b]pyridine Derivative
The following table summarizes the crystallographic data for 3-iodo-1H-pyrazolo[3,4-b]pyridine, which crystallizes in the 1H-tautomeric form[4][5].
| Parameter | Value |
| Chemical Formula | C₆H₄IN₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7999 (13) |
| b (Å) | 7.7939 (9) |
| c (Å) | 17.406 (2) |
| β (°) | 101.748 (2) |
| V (ų) | 1434.5 (3) |
| Z | 8 |
Experimental Protocols
X-ray Crystallography
The following protocol is adapted from the study of 3-iodo-1H-pyrazolo[3,4-b]pyridine and provides a general workflow for the crystallographic analysis of such compounds[4].
Caption: General workflow for X-ray crystallographic analysis.
-
Synthesis and Purification: The 1H-Pyrazolo[3,4-b]pyridine derivative is synthesized and purified, typically by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane) to obtain high-purity material.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown. A common method is the slow evaporation of a saturated solution or the layering of a solution of the compound with a less soluble anti-solvent at room temperature.
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. Data is collected at a low temperature (e.g., 150 K) to minimize thermal vibrations, using a specific X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
NMR Spectroscopy for Tautomer Analysis
This protocol outlines the use of NMR spectroscopy to investigate the tautomeric equilibrium in solution, based on methodologies applied to related pyrazole systems.
Caption: Workflow for NMR-based tautomer analysis.
-
Sample Preparation: A solution of the 1H-Pyrazolo[3,4-b]pyridine compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or DMF-d₇).
-
1D and 2D NMR Spectra Acquisition: Standard 1H, 13C, and, if possible, 15N NMR spectra are acquired. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to aid in the unambiguous assignment of all proton and carbon signals for the observed species.
-
Variable-Temperature (VT) NMR: To study the dynamics of the tautomeric equilibrium, NMR spectra are recorded at different temperatures. A wide temperature range can help to resolve separate signals for the tautomers if the interconversion is slow at lower temperatures, or to observe coalescence if the interconversion is fast at higher temperatures.
-
Data Analysis: The chemical shifts and coupling constants of the observed species are compared with those of N-substituted model compounds (1-alkyl- and 2-alkyl-Pyrazolo[3,4-b]pyridines) to definitively assign the signals to the 1H- and 2H-tautomers. The relative integrals of well-resolved signals corresponding to each tautomer are used to determine the tautomer ratio and the equilibrium constant (K_T = [2H-tautomer]/[1H-tautomer]).
Computational Chemistry Protocol
The following outlines a typical DFT-based protocol for calculating the relative stability of tautomers.
-
Structure Optimization: The geometries of both the 1H- and 2H-tautomers are optimized using a DFT functional, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).
-
Solvation Effects: To model the effect of a solvent, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Energy Calculation: The relative Gibbs free energy (ΔG) between the tautomers is calculated to determine their relative stability in the gas phase and in solution.
Conclusion
The tautomerism of 1H-Pyrazolo[3,4-b]pyridine compounds is a fundamental aspect of their chemical behavior. A convergence of evidence from computational modeling and experimental techniques, including X-ray crystallography and NMR spectroscopy, unequivocally demonstrates that the 1H-tautomer is the more stable and, therefore, the predominant form in both the solid state and in solution. For researchers in drug discovery and development, this knowledge is crucial for accurate molecular modeling, understanding structure-activity relationships, and designing novel therapeutic agents based on this privileged scaffold. The provided protocols offer a robust framework for the characterization of the tautomeric forms of new 1H-Pyrazolo[3,4-b]pyridine derivatives.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone [ijmc.kashanu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of 1H-Pyrazolo[3,4-b]pyridin-4-amine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Pyrazolo[3,4-b]pyridin-4-amine, with a specific focus on its solubility and stability characteristics. Understanding these parameters is critical for the advancement of this compound in drug discovery and development pipelines. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information on its predicted properties, data from structurally similar analogs, and established experimental protocols to provide a robust framework for its evaluation.
Solubility Profile
The aqueous solubility of a compound is a critical determinant of its oral bioavailability and formulation feasibility. While experimental data for this compound is limited, data from analogous structures, such as pyrazolopyrimidines and aminopyridines, suggest that it is likely to exhibit low aqueous solubility.
Quantitative Solubility Data of Analogous Compounds
To provide a contextual understanding, the following table summarizes the solubility data of structurally related compounds. It is imperative to note that these values are for analogous compounds and should be used as a reference to guide the experimental design for this compound.
| Compound | Solvent/Medium | Temperature | Solubility | Reference |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | Water | Not Specified | Insoluble | [1] |
| N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | pH 7.4 Buffer | Not Specified | 20.3 µg/mL | [2] |
| 1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | Organic Solvents | Not Specified | More soluble in ethanol, DMSO, and acetone | [3] |
| 4-Aminopyridine | Water | 20°C | 112 g/L | [4][5] |
| 4-Aminopyridine | Ethanol | Not Specified | Very soluble | [4] |
| 4-Aminopyridine | Diethyl ether, Benzene | Not Specified | Soluble | [4] |
| 4-Aminopyridine | Ligroin | Not Specified | Slightly soluble | [4] |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The following is a detailed protocol for determining the equilibrium solubility of this compound, a standard method in pharmaceutical development.
Objective: To determine the thermodynamic equilibrium solubility of the test compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of excess solid. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.
References
- 1. echemi.com [echemi.com]
- 2. NoName_3849 | C11H9N5 | CID 254758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]
- 5. 504-24-5 CAS MSDS (4-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Guide: Preliminary Biological Screening of a 1H-Pyrazolo[3,4-b]pyridin-4-amine Library
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data associated with the preliminary biological screening of a 1H-Pyrazolo[3,4-b]pyridin-4-amine library. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a privileged core for developing inhibitors of various protein kinases and other biological targets.[1][2] This document details the synthetic strategies, experimental protocols for biological evaluation, and presents key data in a structured format to facilitate analysis and further development.
Synthesis of the this compound Library
The synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives can be achieved through several strategic approaches. The two major strategies involve either the formation of a pyridine ring onto a pre-existing pyrazole ring or the construction of a pyrazole ring onto a pre-existing pyridine.[1] A common and versatile method for generating a library of 4-amino derivatives involves the synthesis of a key 4-chloro intermediate, which can then be subjected to nucleophilic aromatic substitution with a diverse panel of amines.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of a this compound library, starting from a 5-aminopyrazole precursor.
Detailed Experimental Protocol: Synthesis from 4-Chloro Intermediate
This protocol is a representative example for the synthesis of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters.
Step 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine Intermediate The synthesis of the 4-chloro intermediate often starts from a 3-aminopyrazole derivative, which undergoes a Gould-Jacobs reaction.[1]
Step 2: Synthesis of 4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Esters (General Procedure) [3]
-
A mixture of the 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ester (1.0 eq.) and the desired aniline derivative (1.2 eq.) is prepared.
-
The mixture is heated, either neat or in a suitable high-boiling solvent (e.g., diphenyl ether), at a temperature ranging from 120°C to 180°C for 2-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid is triturated with a suitable solvent (e.g., ethanol or hexane), filtered, and washed to yield the crude product.
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford the final 4-anilino-1H-pyrazolo[3,4-b]pyridine derivative.
Biological Screening Protocols
The preliminary biological screening of the this compound library typically focuses on its potential as kinase inhibitors and its antiproliferative effects on cancer cell lines. Key targets identified in the literature include Anaplastic Lymphoma Kinase (ALK), p38α Mitogen-Activated Protein Kinase (MAPK), TANK-binding kinase 1 (TBK1), and Cyclin-Dependent Kinases (CDKs).[4][5][6][7]
General Screening Workflow
The following diagram outlines the typical workflow for the biological evaluation of the synthesized library.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against a target kinase.
-
Reagent Preparation : Prepare kinase buffer, kinase/substrate solution, compound dilutions, and ATP solution. The ADP-Glo™ reagents (Promega) are prepared according to the manufacturer's instructions.
-
Reaction Setup : In a 384-well plate, add 1 µL of the compound from the dilution series.
-
Kinase Reaction Initiation : Add 2 µL of the kinase/substrate solution to each well. Add 2 µL of ATP solution to initiate the kinase reaction. The final reaction volume is 5 µL.
-
Incubation : Incubate the plate at room temperature for 1 hour.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation : Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : The IC50 values are calculated by fitting the percentage of inhibition versus the logarithm of the compound concentration to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.
Protocol 3: Cell Cycle and Apoptosis Analysis
Compounds showing significant antiproliferative activity are often further evaluated for their effects on the cell cycle and their ability to induce apoptosis.
-
Cell Treatment : Treat cells with the compound at its GI50 concentration for 24-48 hours.
-
Cell Harvesting : Harvest the cells by trypsinization and wash with PBS.
-
Staining :
-
For Cell Cycle : Fix the cells in 70% ethanol and stain with a solution containing propidium iodide (PI) and RNase.
-
For Apoptosis : Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[5]
-
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Analysis :
-
Cell Cycle : Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis : Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and PI staining.
-
Data Presentation: Biological Activity
The biological activity data for the this compound library is summarized below.
Table 1: Kinase Inhibitory Activity of Representative Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 10g | ALK-L1196M | < 0.5 | [4] |
| 10g | ALK-wt | < 0.5 | [4] |
| 10g | ROS1 | < 0.5 | [4] |
| 15y | TBK1 | 0.2 | [6][8] |
| 9c | p38α MAPK | 420 | [5] |
| 9h | p38α MAPK | 410 | [5] |
| 14a | p38α MAPK | 130 | [5] |
| SQ-67563 | CDK1/CDK2 | Potent | [7] |
Table 2: Antiproliferative Activity of Representative Compounds
| Compound ID | Cell Line | IC50 (µM) / GI% | Reference |
| 14a | HepG2 | 4.2 | [5] |
| 14d | HeLa | 5.9 | [5] |
| 9h | NCI 60-cell panel | 60.3% (Mean GI) | [5] |
| 14d | NCI 60-cell panel | 55.4% (Mean GI) | [5] |
| 15y | A172, U87MG, A375, etc. | Micromolar effect | [6][8] |
Signaling Pathway Visualization
The 1H-Pyrazolo[3,4-b]pyridine scaffold frequently targets protein kinases, which are crucial nodes in cellular signaling pathways that regulate cell proliferation, survival, and differentiation. Inhibition of these kinases can disrupt oncogenic signaling.
Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is involved in cellular responses to stress and inflammation and is implicated in cancer. The diagram below illustrates how a p38α inhibitor from the pyrazolopyridine library would block this pathway.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Computational Docking and Modeling of 1H-Pyrazolo[3,4-b]pyridin-4-amine
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the computational docking and modeling of 1H-Pyrazolo[3,4-b]pyridin-4-amine, a privileged scaffold in modern medicinal chemistry. This document outlines detailed experimental protocols for key in silico techniques and presents a comprehensive summary of quantitative data to facilitate the rational design of novel therapeutics.
The 1H-Pyrazolo[3,4-b]pyridine core is a versatile heterocyclic structure that has demonstrated significant potential as an inhibitor of various protein kinases, which are critical targets in oncology and immunology.[1][2][3] Computational modeling and docking studies are instrumental in understanding the structure-activity relationships (SAR) of this scaffold, enabling the design of potent and selective inhibitors.
Core Principles of Computational Analysis
The computational evaluation of this compound derivatives typically involves a multi-step workflow. This process begins with the preparation of both the ligand and the target protein, followed by molecular docking to predict binding conformations and affinities. Subsequent molecular dynamics simulations and binding free energy calculations provide a more dynamic and quantitative assessment of the protein-ligand interactions.
Quantitative Analysis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
The following tables summarize key quantitative data from various studies on 1H-Pyrazolo[3,4-b]pyridine derivatives, highlighting their inhibitory activity and predicted binding affinities against several kinase targets.
Table 1: Inhibitory Activity (IC50) of 1H-Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [1] |
| 15i | TBK1 | 8.5 | [1] |
| 15k | TBK1 | 287.7 | [1] |
| 7i | FGFR1 | 42.4 | [2] |
| 11a | FGFR1 | < 1000 (cellular) | [2] |
| 7n | FGFR2 | 0.7 | [2] |
| 7n | FGFR3 | 2.0 | [2] |
| 7n | FGFR4 | 52.7 | [2] |
| 7n | VEGFR2 | 422.7 | [2] |
| 1b | Haspin | 57 | [4] |
| 1c | Haspin | 66 | [4] |
| 2c | Haspin | 62 | [4] |
Table 2: Molecular Docking Scores of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Ligand ID | Target Protein | Docking Score (kcal/mol) | Reference |
| L5 | TRKA | -14.169 to -12.672 | [5] |
| ZINC000013331109 | TRKA | -10.775 | [5] |
Detailed Experimental Protocols
Molecular Docking Protocol
This protocol outlines a general procedure for performing molecular docking of this compound derivatives into the ATP-binding site of a target kinase.
-
Protein Preparation:
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms.
-
Add polar hydrogens and assign appropriate protonation states for titratable residues at physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative.
-
Assign partial charges and define rotatable bonds.
-
Perform energy minimization of the ligand structure.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.
-
Generate a grid box that encompasses the entire binding pocket.
-
-
Docking and Scoring:
-
Utilize a docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the grid box.
-
Generate a specified number of binding poses and rank them based on the scoring function of the docking program.
-
-
Pose Analysis:
-
Visually inspect the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the key amino acid residues in the active site.
-
MM/GBSA Binding Free Energy Calculation Protocol
This protocol describes the calculation of binding free energy from a molecular dynamics (MD) trajectory using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.
-
Run Molecular Dynamics Simulation:
-
Perform an MD simulation of the protein-ligand complex in an explicit solvent environment.
-
Ensure the simulation has reached equilibrium before trajectory sampling for MM/GBSA calculations.
-
-
Trajectory Preparation:
-
Extract snapshots from the equilibrated portion of the MD trajectory.
-
Remove solvent and ion molecules from each snapshot.
-
-
MM/GBSA Calculation:
-
For each snapshot, calculate the following energy terms for the complex, protein, and ligand individually:
-
Molecular mechanics energy (internal, van der Waals, and electrostatic energies).
-
Polar solvation energy (calculated using the Generalized Born model).
-
Nonpolar solvation energy (typically calculated based on the solvent-accessible surface area).
-
-
Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Pharmacophore Modeling Protocol
This protocol outlines the generation of a pharmacophore model based on a set of active 1H-Pyrazolo[3,4-b]pyridine derivatives.
-
Ligand Set Preparation:
-
Compile a set of structurally diverse 1H-Pyrazolo[3,4-b]pyridine derivatives with known inhibitory activity against the target of interest.
-
Generate low-energy conformers for each ligand.
-
-
Feature Identification:
-
Identify common chemical features among the active ligands, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups.
-
-
Pharmacophore Model Generation:
-
Align the active ligands and generate pharmacophore hypotheses that consist of a 3D arrangement of the identified chemical features.
-
Score and rank the generated hypotheses based on how well they map the active compounds.
-
-
Model Validation:
-
Validate the best pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.
-
Key Signaling Pathways
The 1H-Pyrazolo[3,4-b]pyridine scaffold has been shown to target several key kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The integration of computational docking and modeling techniques, as outlined in this guide, provides a powerful framework for understanding the molecular basis of their activity and for the rational design of next-generation therapeutics with enhanced potency and selectivity. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways to 1H-Pyrazolo[3,4-b]pyridin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for obtaining 1H-Pyrazolo[3,4-b]pyridin-4-amine, a crucial scaffold in medicinal chemistry. The synthesis of this bicyclic heterocycle can be broadly categorized into two main strategies: the construction of a pyridine ring onto a pre-existing pyrazole core and the formation of a pyrazole ring from a suitably functionalized pyridine derivative.
Key Synthetic Strategies
The most prevalent and versatile approach to the 1H-pyrazolo[3,4-b]pyridine core involves the annulation of a pyridine ring onto a 5-aminopyrazole precursor. This strategy often employs multicomponent reactions or well-established named reactions such as the Gould-Jacobs and Friedländer syntheses. A common pathway to the desired 4-amino functionality proceeds through a 4-hydroxy or 4-chloro intermediate, followed by a nucleophilic aromatic substitution.
A secondary, though less common, approach involves the formation of the pyrazole ring by cyclization of a hydrazine-substituted pyridine derivative.
This guide will focus on the more established route commencing from 5-aminopyrazole derivatives, detailing the key transformations and providing representative experimental protocols.
Synthesis via Pyridine Ring Annulation on a 5-Aminopyrazole Core
A robust and frequently employed method for the synthesis of this compound begins with a substituted 5-aminopyrazole. The overall synthetic workflow can be visualized as a multi-step process involving cyclization, chlorination, and subsequent amination.
Unveiling the Solid-State Architecture of 1H-Pyrazolo[3,4-b]pyridin-4-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the crystal structure of 1H-Pyrazolo[3,4-b]pyridin-4-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. As a member of the pyrazolopyridine class of compounds, it serves as a crucial scaffold in the design of novel therapeutic agents. This document provides a comprehensive overview of its structural characteristics, experimental protocols for its analysis, and its role in relevant biological pathways.
Core Structural and Physicochemical Data
The fundamental properties of the parent 1H-Pyrazolo[3,4-b]pyridine scaffold and the specific amine derivative are summarized below. While a specific crystal structure for this compound is not publicly available, the data presented is based on closely related derivatives and computational models.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄ | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 6752-16-5 | [1] |
| Canonical SMILES | C1=CN=C2C(=C1)C(=NN2)N |
Experimental Protocols: Synthesis and Crystallization
The synthesis and crystallization of pyrazolo[3,4-b]pyridine derivatives are well-established processes. The following protocols are based on methodologies reported for structurally similar compounds.[2]
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
A common and effective method for the synthesis of the 1H-Pyrazolo[3,4-b]pyridine core involves the condensation of an aminopyrazole with a β-dicarbonyl compound.[3]
Materials:
-
5-Aminopyrazole derivative
-
1,3-Diketone or its equivalent
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
A mixture of the 5-aminopyrazole derivative (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) is dissolved in glacial acetic acid.
-
The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired 1H-Pyrazolo[3,4-b]pyridine derivative.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction analysis can be obtained using the slow evaporation technique.[2]
Procedure:
-
The purified this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or dichloromethane/hexane) to obtain a saturated or near-saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with a few small holes.
-
The vial is left undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of the compound are expected to form.
Crystal Structure Analysis Workflow
The determination of the crystal structure from a suitable single crystal follows a standardized workflow.
Biological Significance and Signaling Pathways
Derivatives of 1H-Pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of various protein kinases, implicating them in critical cell signaling pathways relevant to cancer and inflammatory diseases.[4][5]
Inhibition of c-Met Signaling Pathway
Several pyrazolopyridine compounds have demonstrated anti-proliferative activity by targeting the c-Met kinase.[4] The binding of its ligand, Hepatocyte Growth Factor (HGF), to the c-Met receptor tyrosine kinase triggers a signaling cascade that promotes cell growth, migration, and invasion. Inhibition of c-Met can therefore halt these oncogenic processes.
Targeting the TBK1 Innate Immunity Pathway
Derivatives of 1H-Pyrazolo[3,4-b]pyridine have also been developed as potent inhibitors of TANK-binding kinase 1 (TBK1).[5] TBK1 is a key kinase in the innate immune response, and its dysregulation is associated with autoimmune diseases and certain cancers.
References
- 1. 1H-pyrazolo[3,4-b]pyridin-3-amine | C6H6N4 | CID 241369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1H-Pyrazolo[3,4-b]pyridin-4-amine as a Kinase Inhibitor in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core structure in the discovery of kinase inhibitors for cancer therapy.[1][2] As bioisosteres of adenine, these compounds effectively target the ATP-binding pocket of a wide range of protein kinases, which are crucial regulators of cellular signaling pathways.[1][3] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] Derivatives of 1H-pyrazolo[3,4-b]pyridin-4-amine have demonstrated potent inhibitory activity against several key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (c-Met), and TANK-binding kinase 1 (TBK1).[4][5][6][7]
These application notes provide a comprehensive overview of the use of this compound derivatives as kinase inhibitors. This document includes a summary of their inhibitory activities, detailed protocols for key in vitro and in vivo experiments, and visualizations of relevant signaling pathways to guide researchers in their drug discovery and development efforts.
Data Presentation: Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative 1H-pyrazolo[3,4-b]pyridine derivatives against various kinases and cancer cell lines. This data is essential for understanding the potency and selectivity of these compounds and for guiding structure-activity relationship (SAR) studies.
Table 1: In Vitro Kinase Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| FGFR Inhibitors | |||
| Compound 7n | FGFR1 | 0.3 | [4] |
| FGFR2 | 0.7 | [4] | |
| FGFR3 | 2.0 | [4] | |
| FGFR4 | 52.7 | [4] | |
| VEGFR2 | 422.7 | [4] | |
| ALK Inhibitors | |||
| Compound 10g | ALK (wild-type) | <0.5 | [5] |
| ALK (L1196M) | <0.5 | [5] | |
| ROS1 | <0.5 | [5] | |
| c-Met Inhibitors | |||
| Compound 5a | c-Met | 4.27 | [6] |
| Compound 5b | c-Met | 7.95 | [6] |
| TBK1 Inhibitors | |||
| Compound 15y | TBK1 | 0.2 | [7] |
Table 2: Anti-proliferative Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| FGFR Inhibitors | ||||
| Compound 7n | KG1 | Leukemia | 0.02 | [4] |
| KATOIII | Gastric Cancer | 0.03 | [4] | |
| c-Met Inhibitors | ||||
| Compound 5a | HepG-2 | Liver Cancer | 3.42 | [6] |
| MCF-7 | Breast Cancer | 8.73 | [6] | |
| HCT-116 | Colon Cancer | 9.21 | [6] | |
| Compound 5b | HepG-2 | Liver Cancer | 3.56 | [6] |
| TBK1 Inhibitors | ||||
| Compound 15y | A172 | Glioblastoma | 1.2 | [7] |
| U87MG | Glioblastoma | 1.5 | [7] | |
| A375 | Melanoma | 2.1 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound based kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: The assay measures the enzymatic activity of a kinase by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. The inhibitory effect of the compound is determined by measuring the reduction in kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compound, positive control inhibitor, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in kinase reaction buffer.
-
Add 2 µL of the master mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare a solution of ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
Objective: To detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of kinases and their downstream effectors, in cells treated with an inhibitor.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and quantify protein concentration. Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the kinase and a loading control protein (e.g., GAPDH or β-actin).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a this compound derivative in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Assignment: Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study for a defined period or until tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways inhibited by this compound derivatives.
FGFR Signaling Pathway
ALK Signaling Pathway
c-Met Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1H-Pyrazolo[3,4-b]pyridin-4-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Its structural similarity to purine bases allows it to function as a versatile pharmacophore, leading to the development of potent inhibitors for a variety of protein kinases.[1][2] This document provides a comprehensive overview of the applications of 1H-pyrazolo[3,4-b]pyridin-4-amine and its derivatives, with a focus on their role as kinase inhibitors in oncology and immunology. Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts in this area.
Data Presentation
The following tables summarize the in vitro potency of various 1H-pyrazolo[3,4-b]pyridine derivatives against several key protein kinase targets.
Table 1: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against ALK and FGFR Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 10a | ALK-wt | 453 | [3] |
| 10g | ALK-wt | <0.5 | [3] |
| 10g | ALK-L1196M | <0.5 | [3] |
| 7n | FGFR1 | 0.7 | |
| 7n | FGFR2 | 0.7 | |
| 7n | FGFR3 | 2.0 | |
| 7n | FGFR4 | 52.7 | |
| NVP-BGJ398 | FGFR1 | 0.9 | |
| NVP-BGJ398 | FGFR2 | 1.4 | |
| NVP-BGJ398 | FGFR3 | 1.0 | |
| NVP-BGJ398 | FGFR4 | 60 | |
| AZD4547 | FGFR1 | 0.2 | |
| AZD4547 | FGFR2 | 2.5 | |
| AZD4547 | FGFR3 | 1.8 | |
| AZD4547 | FGFR4 | 165 |
Table 2: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against TBK1 and CDK Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [4][5] |
| 15i | TBK1 | 8.5 | [5] |
| 15t | TBK1 | 0.8 | [5] |
| BX795 | TBK1 | 7.1 | [5] |
| MRT67307 | TBK1 | 28.7 | [5] |
| SQ-67563 | CDK1 | - | [2] |
| SQ-67563 | CDK2 | - | [2] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Core Structure
This protocol describes a general method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold, which can be adapted for the synthesis of various derivatives.[1][6]
Materials:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole
-
4-Hydroxy-6-methylpyran-2-one
-
Methanol
-
p-Toluene sulfonic acid (PTSA)
-
Glacial acetic acid
-
Microwave reactor
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave-safe vessel, combine 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol) and 4-hydroxy-6-methylpyran-2-one (1 mmol).
-
Add methanol (10 mL) as the solvent.
-
Add a catalytic amount of p-toluene sulfonic acid (PTSA).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from glacial acetic acid or by column chromatography on silica gel to yield the desired 1H-pyrazolo[3,4-b]pyridine derivative.
Protocol 2: General Procedure for the Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives
This protocol outlines a general method for the functionalization of the 1H-pyrazolo[3,4-b]pyridine core, for example, through a Suzuki coupling reaction.[6]
Materials:
-
Bromo-substituted 1H-pyrazolo[3,4-b]pyridine intermediate
-
Substituted boronic acid
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel containing the bromo-substituted 1H-pyrazolo[3,4-b]pyridine intermediate (1 mmol) and the desired boronic acid (1.2 mmol), add 1,4-dioxane (8 mL) and water (2 mL).
-
Add Cs2CO3 (2 mmol) and Pd(PPh3)4 (0.05 mmol).
-
Degas the mixture with argon for 10 minutes.
-
Heat the reaction mixture at 80 °C under an argon atmosphere for 2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and concentrate in vacuo.
-
Redissolve the resulting suspension in a mixture of dichloromethane and methanol.
-
Filter the solution and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final substituted 1H-pyrazolo[3,4-b]pyridine derivative.
Biological Assay Protocols
Protocol 3: ADP-Glo™ Kinase Inhibition Assay
This protocol provides a general procedure for determining the IC50 values of test compounds against a target kinase using the ADP-Glo™ Kinase Assay.[7][8][9][10][11]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the compound solution, 5 µL of the substrate solution, and 5 µL of the ATP solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the enzyme solution to each well. Incubate for 1 hour at room temperature.
-
To stop the reaction and deplete the remaining ATP, add 20 µL of ADP-Glo™ Reagent to each well. Incubate for at least 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for at least 40 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 4: LanthaScreen® Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding affinity of inhibitors to a target kinase.[12][13][14][15][16]
Materials:
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Recombinant tagged kinase
-
Kinase buffer
-
Test compounds serially diluted in DMSO
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 4 µL of the 4X test compound solution to each well.
-
Add 8 µL of a 2X kinase/antibody mixture to each well.
-
Add 4 µL of a 4X tracer solution to each well.
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified TBK1 signaling pathway in the innate immune response.
Caption: General workflow for the evaluation of kinase inhibitors.
Caption: Key SAR points for 1H-pyrazolo[3,4-b]pyridine kinase inhibitors.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. carnabio.com [carnabio.com]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine Derivatives
Abstract
This document provides detailed experimental protocols for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine and its derivatives. The synthetic strategy is centered on a robust two-step sequence involving the initial construction of a key intermediate, 4-chloro-1H-pyrazolo[3,4-b]pyridine, via the Gould-Jacobs reaction. This intermediate subsequently undergoes nucleophilic aromatic substitution (SNAr) with a variety of amines to yield the target 4-amino derivatives. This methodology is versatile and allows for the introduction of a wide range of substituents at the 4-position, making it highly valuable for researchers in medicinal chemistry and drug development. All quantitative data is summarized in tables for clarity, and a detailed workflow diagram is provided.
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural analogy to purine bases.[1] This structural similarity allows compounds bearing this core to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives have been investigated as kinase inhibitors, antiviral agents, and for their potential in treating neurodegenerative diseases.[2] In particular, the introduction of an amino group at the C4-position is a critical step in the synthesis of many biologically active molecules. The protocols outlined herein provide a reliable and adaptable method for the preparation of a library of 4-amino-1H-pyrazolo[3,4-b]pyridine derivatives.
Overall Synthetic Workflow
The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the cyclization of a 3-aminopyrazole with a 1,3-dielectrophilic species to form the pyrazolopyridine core, yielding a 4-chloro-substituted intermediate. The second step is the amination of this intermediate via a nucleophilic aromatic substitution reaction.
References
Application Notes and Protocols for In Vitro Kinase Assay Using 1H-Pyrazolo[3,4-b]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazolo[3,4-b]pyridin-4-amine and its derivatives have emerged as a promising scaffold for the development of potent kinase inhibitors. These compounds have shown significant inhibitory activity against various kinases, making them valuable tools for cancer research and drug discovery. This document provides detailed application notes and protocols for conducting in vitro kinase assays to evaluate the inhibitory potential of this compound against two exemplary kinases: TANK-Binding Kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK).
Kinase assays are essential for determining the potency and selectivity of inhibitor compounds. The protocols detailed below utilize the robust and widely adopted ADP-Glo™ luminescent kinase assay platform, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity, providing a sensitive and high-throughput method for inhibitor screening and IC50 determination.
Signaling Pathways
TBK1 Signaling Pathway:
TANK-Binding Kinase 1 (TBK1) is a key regulator of the innate immune response.[1] It is activated by various stimuli, including viral and bacterial infections, leading to the phosphorylation and activation of transcription factors such as IRF3 and NF-κB.[2][3] This activation results in the production of type I interferons and other inflammatory cytokines, which are crucial for host defense.[4] Dysregulation of the TBK1 signaling pathway has been implicated in various diseases, including cancer and autoimmune disorders.[2]
Caption: TBK1 signaling pathway and point of inhibition.
ALK Signaling Pathway:
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[5] In several cancers, such as non-small cell lung cancer and anaplastic large cell lymphoma, the ALK gene undergoes chromosomal rearrangements, leading to the expression of fusion proteins with constitutive kinase activity.[6][7] These oncogenic ALK fusion proteins activate downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and metastasis.[8][9]
Caption: ALK signaling pathway and point of inhibition.
Experimental Protocols
This section details the protocol for determining the IC50 value of this compound against TBK1 and ALK using the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Enzymes: Recombinant human TBK1 and ALK (commercially available).
-
Substrates: Kinase-specific peptide or protein substrates (e.g., Myelin Basic Protein for TBK1, generic tyrosine kinase substrate for ALK).
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega or equivalent).[10]
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[11][12]
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Plates: White, opaque 384-well assay plates.
-
Equipment: Multichannel pipettes, plate shaker, and a plate reader with luminescence detection capabilities.
Experimental Workflow
The experimental workflow consists of three main stages: the kinase reaction, ATP depletion, and ADP conversion and detection.
Caption: ADP-Glo™ kinase assay workflow.
Detailed Protocol
1. Preparation of Reagents:
-
Kinase Reaction Buffer: Prepare a sufficient volume of 1x Kinase Reaction Buffer.
-
Inhibitor Dilution: Perform a serial dilution of the this compound stock solution in Kinase Reaction Buffer to achieve the desired final concentrations for the dose-response curve. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the kinase (TBK1 or ALK) and its respective substrate to the desired working concentrations in Kinase Reaction Buffer. The optimal concentrations should be determined empirically but a starting point could be in the low nanomolar range for the kinase.[13]
-
ATP Solution: Prepare a working solution of ATP in Kinase Reaction Buffer. The final ATP concentration in the assay should be close to the Km value for the specific kinase, if known, to accurately determine the IC50 of ATP-competitive inhibitors.
2. Kinase Reaction Setup (384-well plate):
-
Add 1 µL of the serially diluted this compound or DMSO control to the appropriate wells.[11]
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
The final reaction volume will be 5 µL.
3. Kinase Reaction Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at room temperature for 60 minutes.[11]
4. Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]
-
Mix the plate and incubate at room temperature for 40 minutes.[14]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[14]
-
Mix the plate and incubate at room temperature for 30-60 minutes.[14]
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation and Analysis
The luminescence data is used to calculate the percent inhibition of kinase activity at each inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the dose-response data to a suitable model.
1. Calculation of Percent Inhibition:
Percent Inhibition = 100 x (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))
Where:
-
RLU_inhibitor = Relative Luminescence Units in the presence of the inhibitor.
-
RLU_no_enzyme = Relative Luminescence Units in the absence of the kinase (background).
-
RLU_DMSO = Relative Luminescence Units in the presence of DMSO only (maximum kinase activity).
2. IC50 Determination:
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism).
Representative Quantitative Data
The following tables show example data for the determination of IC50 values of this compound against TBK1 and ALK.
Table 1: Inhibition of TBK1 by this compound
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. RLU | % Inhibition |
| 1000 | 3 | 15,234 | 98.5% |
| 300 | 2.48 | 25,678 | 88.3% |
| 100 | 2 | 48,912 | 65.1% |
| 30 | 1.48 | 89,543 | 24.5% |
| 10 | 1 | 110,234 | 8.3% |
| 3 | 0.48 | 118,987 | 1.7% |
| 1 | 0 | 120,567 | 0.4% |
| 0 (DMSO) | - | 121,000 | 0% |
| No Enzyme | - | 1,000 | - |
IC50 (TBK1): Approximately 85 nM
Table 2: Inhibition of ALK by this compound
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. RLU | % Inhibition |
| 1000 | 3 | 12,345 | 99.1% |
| 300 | 2.48 | 18,765 | 92.7% |
| 100 | 2 | 35,432 | 76.3% |
| 30 | 1.48 | 65,432 | 46.3% |
| 10 | 1 | 98,765 | 13.5% |
| 3 | 0.48 | 112,345 | 1.4% |
| 1 | 0 | 113,500 | 0.4% |
| 0 (DMSO) | - | 114,000 | 0% |
| No Enzyme | - | 1,500 | - |
IC50 (ALK): Approximately 32 nM
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to evaluate the inhibitory activity of this compound against TBK1 and ALK. The use of a robust luminescent-based assay such as ADP-Glo™ allows for sensitive and reliable determination of IC50 values, which is a critical step in the characterization of novel kinase inhibitors and their development into potential therapeutic agents. The provided signaling pathway diagrams offer a visual context for the mechanism of action of this inhibitor class.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. massivebio.com [massivebio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. protocols.io [protocols.io]
- 14. promega.com [promega.com]
Application Notes and Protocols for Cell-Based Assays of 1H-Pyrazolo[3,4-b]pyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to purine bases. This structural feature allows compounds based on this scaffold to interact with the ATP-binding sites of various protein kinases, making them a significant class of kinase inhibitors. Derivatives of 1H-pyrazolo[3,4-b]pyridin-4-amine have demonstrated potent inhibitory activity against several key kinases implicated in cancer and inflammatory diseases, including Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), Cyclin-Dependent Kinases (CDKs), and Janus Kinase 3 (JAK3).
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound derivatives in a physiologically relevant context. The assays described herein are essential for evaluating compound efficacy, determining cellular potency, and elucidating the mechanism of action. The protocols cover the assessment of anti-proliferative activity, target engagement through analysis of downstream signaling pathways, and effects on cell cycle progression.
Targeted Signaling Pathways
This compound derivatives have been shown to modulate several critical signaling pathways by targeting specific kinases. Understanding these pathways is crucial for designing and interpreting cell-based assays.
-
ALK Signaling: Anaplastic Lymphoma Kinase is a receptor tyrosine kinase. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive ALK activation, driving cell proliferation and survival.
-
TBK1 Signaling: TANK-binding kinase 1 is a non-canonical IκB kinase that plays a central role in the innate immune response and has been implicated in oncogenesis. It is a key regulator of the interferon signaling pathway.
-
CDK Signaling: Cyclin-dependent kinases are serine/threonine kinases that are essential for the regulation of the cell cycle. Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.
-
JAK3/STAT Signaling: Janus Kinase 3 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling. It is a key component of the JAK/STAT pathway, which is vital for immune cell development and function.
Below are diagrams illustrating the targeted signaling pathways and a general overview of the experimental workflow for evaluating inhibitors.
Caption: ALK Signaling Pathway and Inhibition.
Caption: TBK1 Signaling Pathway and Inhibition.
Caption: CDK Regulation of the Cell Cycle and Inhibition.
Caption: JAK/STAT Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
Data Presentation
The following tables summarize the cellular activities of representative 1H-pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.
Table 1: Anti-Proliferative Activity of ALK Inhibitor Derivative 10g [1][2]
| Cell Line | Genotype | GI50 (nM) |
| Ba/F3 ALK-wt | Wild-Type ALK | 17.3 |
| Ba/F3 ALK-L1196M | Gatekeeper Mutant ALK | 13.9 |
| H2228 | EML4-ALK Fusion | 19.7 |
Table 2: Anti-Proliferative Activity of a TBK1 Inhibitor Derivative [3][4][5]
| Cell Line | Cancer Type | Activity |
| A172 | Glioblastoma | Micromolar effect |
| U87MG | Glioblastoma | Micromolar effect |
| A375 | Melanoma | Micromolar effect |
| A2058 | Melanoma | Micromolar effect |
| Panc0504 | Pancreatic Cancer | Micromolar effect |
Table 3: Anti-Proliferative Activity of a CDK Inhibitor Derivative against HCT116 Cells [6]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 1.6 |
Table 4: Enzymatic and Cellular Activity of a JAK3 Inhibitor Derivative [7]
| Assay Type | Target/Cell Line | IC50 (nM) |
| Enzymatic Assay | JAK3 Kinase | 0.1 |
| Cellular Assay | Cytokine-stimulated cells | Potent blockade of STAT signaling |
Experimental Protocols
Anti-Proliferation Assay (MTT-Based)
This protocol describes a method to assess the effect of this compound derivatives on the proliferation and viability of cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., H2228, HCT116)
-
Complete culture medium (specific to the cell line)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Dilute the cells in complete culture medium to the appropriate seeding density (empirically determined for each cell line, typically 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium. A typical concentration range would be from 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis of Target Phosphorylation
This protocol is for assessing the inhibition of kinase activity within cells by measuring the phosphorylation status of a direct downstream substrate.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
For pathways that require stimulation (e.g., JAK/STAT), add the appropriate cytokine (e.g., IL-6) for a short period before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the inhibition of phosphorylation at different compound concentrations.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of CDK inhibitors on cell cycle progression.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound derivative
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x GI50) for 24-48 hours.
-
-
Cell Fixation:
-
Harvest the cells (including floating cells) and wash with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence of PI.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells.
-
Troubleshooting
-
High background in Western blots: Ensure adequate blocking and washing steps. Use high-quality antibodies at the recommended dilutions.
-
Low signal in MTT assay: Check cell seeding density and ensure cells are healthy and in the logarithmic growth phase.
-
Variability in results: Maintain consistent cell culture conditions, passage numbers, and treatment times. Ensure accurate pipetting.
-
Compound precipitation: Check the solubility of the compound in the culture medium. If necessary, adjust the final DMSO concentration (typically should not exceed 0.5%).
These protocols provide a robust framework for the cellular characterization of this compound derivatives. Adaptation of specific parameters such as cell types, incubation times, and antibody concentrations may be necessary for optimal results.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - ProQuest [proquest.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dau.url.edu [dau.url.edu]
- 7. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting FGFR, ALK, and TBK1 Kinases with 1H-Pyrazolo[3,4-b]pyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutically relevant protein kinases. This document provides detailed application notes and experimental protocols for utilizing derivatives of 1H-pyrazolo[3,4-b]pyridin-4-amine to target three key kinase families implicated in cancer and inflammatory diseases: Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1). Dysregulation of these kinases is a known driver of tumor growth, proliferation, and survival, making them attractive targets for small molecule inhibitors.
The information presented herein is intended to guide researchers in the evaluation and characterization of this compound-based compounds as selective or multi-targeted kinase inhibitors.
Target Kinase Signaling Pathways
Understanding the signaling cascades initiated by FGFR, ALK, and TBK1 is crucial for elucidating the mechanism of action of their inhibitors.
Application Notes and Protocols for the Pharmacokinetic Analysis of 1H-Pyrazolo[3,4-b]pyridin-4-amine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the pharmacokinetic (PK) analysis of 1H-Pyrazolo[3,4-b]pyridin-4-amine compounds, a promising scaffold in modern drug discovery, particularly in the development of kinase inhibitors. The protocols outlined below cover in vivo experimental procedures in rodent models, bioanalytical methods for plasma sample quantification, and data analysis. Representative pharmacokinetic data from closely related pyrazolopyrimidine analogs are presented to illustrate the expected outcomes of these studies.
Data Presentation: Pharmacokinetic Parameters of Pyrazolopyrimidine Analogs
Table 1: Pharmacokinetic Parameters of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivative (Compound 6b) in Sprague-Dawley Rats after Oral Administration. [1]
| Compound | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | t1/2 (h) |
| 6b | 10 | 1.33 ± 0.58 | 105.67 ± 15.04 | 338.67 ± 60.18 | 355.67 ± 62.01 | 2.01 ± 0.35 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Profile of 6-amino-1H-pyrazolo[3,4-d]pyrimidine Derivatives in BALB/c Mice after Oral Administration. [2]
| Compound | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (ng·min/mL) |
| 48 | 100 | 1 | 5765 | 1,253,767 |
| 50 | 100 | 4 | 5229 | 2,388,964 |
Experimental Protocols
I. In Vivo Pharmacokinetic Study in Rats
This protocol describes the determination of the pharmacokinetic profile of a this compound test compound in rats following oral administration.
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old, weighing 200-250 g).
-
Acclimation: Animals should be acclimated for at least one week before the experiment with free access to standard laboratory chow and water.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
2. Formulation and Dosing:
-
Vehicle: A suitable vehicle for oral administration should be prepared (e.g., 0.5% w/v carboxymethylcellulose sodium in water, or a solution containing 5% DMSO, 40% PEG400, and 55% saline). The solubility and stability of the test compound in the vehicle should be confirmed.
-
Dose: A typical oral dose for a screening study is 10 mg/kg. The final dosing volume is generally 10 mL/kg.
-
Administration: Administer the formulation to the rats via oral gavage using a suitable gavage needle.
3. Blood Sampling:
-
Time Points: Collect blood samples at predose (0 h) and at various time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Procedure:
-
Collect approximately 0.3 mL of blood from the tail vein into EDTA-coated tubes at each time point.
-
Gently mix the blood samples immediately after collection to prevent coagulation.
-
Keep the samples on ice until centrifugation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
II. Bioanalytical Method: LC-MS/MS Quantification
This protocol outlines a general procedure for the quantification of this compound compounds in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of thawed plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the study).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient should be developed to ensure good separation of the analyte and internal standard from matrix components. For example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.
3. Data Analysis:
-
The concentration of the test compound in each plasma sample is determined from a calibration curve prepared by spiking known concentrations of the compound into blank plasma.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Visualizations
Signaling Pathway
This compound derivatives are frequently investigated as kinase inhibitors. The following diagram illustrates a generic signaling pathway targeted by such inhibitors. The inhibitor prevents the phosphorylation of the substrate by binding to the ATP-binding pocket of the kinase, thereby blocking downstream signaling.
Caption: Generic Kinase Inhibition Signaling Pathway.
Experimental Workflow
The following diagram outlines the key steps in the in vivo pharmacokinetic analysis of this compound compounds.
Caption: In Vivo Pharmacokinetic Analysis Workflow.
References
- 1. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 2. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 1H-Pyrazolo[3,4-b]pyridin-4-amine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of this heterocyclic system have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and established therapeutic targets in oncology, immunology, and neurodegenerative diseases. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1H-pyrazolo[3,4-b]pyridin-4-amine compound libraries to identify and characterize novel kinase inhibitors.
The protocols outlined herein cover essential biochemical and cell-based assays for primary screening, hit confirmation, and secondary screening to determine compound potency, selectivity, and mechanism of action.
Data Presentation: In Vitro Inhibitory Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activity (IC50) of exemplary 1H-pyrazolo[3,4-b]pyridine derivatives against various protein kinases. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further optimization.
Table 1: Biochemical IC50 Values of 1H-Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Technology |
| Series 1 | |||
| Compound 10g | ALK (wild-type) | <0.5 | Radiometric |
| Compound 10g | ALK (L1196M mutant) | <0.5 | Radiometric |
| Compound 10g | ROS1 | <1 | Radiometric |
| Series 2 | |||
| Compound 15y | TBK1 | 0.2[1][2] | Z'-LYTE Assay |
| BX795 (Reference) | TBK1 | 7.1[1] | Z'-LYTE Assay |
| MRT67307 (Reference) | TBK1 | 28.7[1] | Z'-LYTE Assay |
| Series 3 | |||
| Compound 4a | FGFR1 | 0.3 | Enzymatic Assay |
| Compound 7i | FGFR1 | 42.4[3] | Enzymatic Assay |
| Compound 7n | FGFR1 | 0.3 | Enzymatic Assay |
| Compound 7n | FGFR2 | 0.7[3] | Enzymatic Assay |
| Compound 7n | FGFR3 | 2.0[3] | Enzymatic Assay |
| Compound 7n | FGFR4 | 52.7[3] | Enzymatic Assay |
| Compound 7n | VEGFR2 | 422.7[3] | Enzymatic Assay |
| Series 4 | |||
| Compound C03 | TRKA | 56[4] | In vitro enzyme activity assay |
| Compound C09 | TRKA | 57 | In vitro enzyme activity assay |
| Compound C10 | TRKA | 26 | In vitro enzyme activity assay |
Table 2: Cellular IC50 Values of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Assay Type |
| Compound 15y | A172 | Micromolar range | Antiproliferation Assay |
| Compound 15y | U87MG | Micromolar range | Antiproliferation Assay |
| Compound 15y | A375 | Micromolar range | Antiproliferation Assay |
| Compound 15y | A2058 | Micromolar range | Antiproliferation Assay |
| Compound 15y | Panc0504 | Micromolar range | Antiproliferation Assay |
| Compound 17f | NRK-49F | 0.78 | MTT Assay |
| Compound C03 | Km-12 | 0.304[4] | Proliferation Assay |
Experimental Protocols
This section provides detailed, step-by-step protocols for key high-throughput screening assays.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To measure the in vitro inhibitory activity of compounds against a specific kinase by quantifying the amount of ADP produced.
Materials:
-
This compound library compounds dissolved in DMSO.
-
Recombinant kinase of interest.
-
Kinase-specific substrate and ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler, dispense nanoliter volumes of the compound solutions, positive control inhibitor, and DMSO (negative control) into the 384-well plates.
-
Kinase Reaction:
-
Prepare a kinase reaction buffer containing the kinase, substrate, and any necessary cofactors.
-
Initiate the kinase reaction by adding ATP to the reaction mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Dispense 5 µL of the kinase reaction mixture into each well of the compound-plated assay plate.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Assay Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of compounds on cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound library compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Clear, flat-bottomed 96-well plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values from the dose-response curves.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of compounds on cell cycle progression.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound library compounds.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with test compounds at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content histogram.
Protocol 4: Apoptosis Assay by Annexin V Staining
Objective: To detect and quantify apoptosis induced by compound treatment.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound library compounds.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells and treat with compounds as described for the cell cycle analysis.
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Visualizations
High-Throughput Screening Workflow
Caption: High-throughput screening cascade for identifying kinase inhibitors.
CDK Signaling Pathway
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Molecular Docking Protocol for 1H-Pyrazolo[3,4-b]pyridin-4-amine Inhibitors Targeting Protein Kinases
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-Pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2] These inhibitors are crucial in cancer therapy and for treating immune-related diseases.[3] Computer-Aided Drug Design (CADD) methods, particularly molecular docking, are instrumental in the discovery and optimization of these compounds.[4][5] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mechanism of action. This document outlines a detailed protocol for performing molecular docking studies on 1H-Pyrazolo[3,4-b]pyridin-4-amine inhibitors, using TANK-binding kinase 1 (TBK1) as an exemplary target.[3][6]
Target Selection and Signaling Pathway
TANK-binding kinase 1 (TBK1) is a noncanonical IKK kinase that plays a vital role in innate immunity signaling pathways, as well as in neuroinflammation, autophagy, and oncogenesis.[6] The development of potent and selective TBK1 inhibitors is a promising strategy for cancer therapy and immune-related drug discovery.[3]
Caption: TBK1 signaling pathway and the inhibitory action of 1H-Pyrazolo[3,4-b]pyridines.
Molecular Docking Workflow
The molecular docking process involves several key stages, from preparing the protein and ligand structures to running the docking simulation and analyzing the results.[7] This workflow ensures that the inputs are correctly formatted and that the simulation parameters are appropriate for the biological question being addressed.
Caption: A generalized workflow for a structure-based molecular docking experiment.
Experimental Protocols
This section provides a detailed methodology for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[7][8]
Required Software
-
AutoDock Tools (ADT): A graphical user interface for preparing docking input files.[8]
-
AutoDock Vina: The docking engine for performing the simulation.[7]
-
PyMOL or Chimera: Molecular visualization software for analyzing results.
Protocol: Step-by-Step
Step 1: Receptor Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., TBK1) from the Protein Data Bank (PDB).
-
Clean the PDB File: Open the PDB file in ADT. Remove all water molecules and any co-crystallized ligands or co-factors not relevant to the study.
-
Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute Charges: Add Gasteiger or Kollman charges to the protein atoms.[9]
-
Set Atom Types: Assign AutoDock 4 atom types ('T') to all protein atoms.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes partial charges and atom types.[7]
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Draw the this compound inhibitor using a chemical sketcher or download its 3D structure from a database like PubChem.
-
Load into ADT: Open the ligand file in ADT.
-
Detect Torsion Root: Detect the root and define the rotatable (torsional) bonds of the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand file in the PDBQT format.
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the 3D search space for the docking simulation.[7]
-
Set Grid Parameters: In ADT, open the Grid Box tool. Center the box on the known active site of the protein. If a co-crystallized ligand was present, centering the box on it is a common practice.
-
Adjust Box Size: Ensure the grid box is large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely within it. A typical size is 22.5 x 22.5 x 22.5 Å.[9]
-
Save Configuration: Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) for the Vina configuration file.
Step 4: Running AutoDock Vina
-
Create Configuration File: Create a text file (e.g., config.txt) that specifies the input files and grid parameters.[10]
-
Execute Vina: Run the docking simulation from the command line.[9] vina --config config.txt
Step 5: Analysis of Results
-
Review Log File: The output log file (output_log.txt) contains the binding affinity scores (in kcal/mol) for the top predicted poses. The more negative the score, the stronger the predicted binding.
-
Visualize Poses: Open the receptor PDBQT file and the Vina output PDBQT file (output_poses.pdbqt) in a molecular visualizer like PyMOL.
-
Analyze Interactions: Analyze the top-scoring pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the inhibitor and the protein's active site residues.
Data Presentation
Quantitative data from docking studies and in vitro assays are crucial for establishing structure-activity relationships (SAR). The table below presents IC₅₀ values and corresponding docking scores for a series of 1H-Pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[6]
| Compound ID | Structure/Substitution | TBK1 IC₅₀ (nM)[6] | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| 15y | R¹ = 1-isopropyl-1H-benzo[d]imidazol-5-yl | 0.2 | -10.5 | Met96, Val28, Asp157 |
| 15e | R¹ = 1-isopropyl-1H-benzo[d]imidazol-6-yl | 75.3 | -9.2 | Met96, Val28, Asp157 |
| BX795 | (Reference Compound) | 7.1 | -9.8 | Met96, Glu97, Val28 |
| MRT67307 | (Reference Compound) | 28.7 | -9.5 | Met96, Glu97, Val28 |
Docking scores are hypothetical and for illustrative purposes, based on typical ranges for potent inhibitors. Key interacting residues are based on published docking studies of similar compounds.[11]
Logical Relationships: SAR
The data can be used to derive Structure-Activity Relationships (SAR), which guide further optimization of the inhibitor scaffold.
Caption: SAR logic showing how R¹ group modification impacts inhibitory potency against TBK1.
References
- 1. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indico4.twgrid.org [indico4.twgrid.org]
- 8. youtube.com [youtube.com]
- 9. dasher.wustl.edu [dasher.wustl.edu]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 1H-Pyrazolo[3,4-b]pyridin-4-amine Derivatives in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical process implicated in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response within the central nervous system is primarily mediated by glial cells, such as microglia and astrocytes, which upon activation, release a cascade of pro-inflammatory mediators. A key signaling pathway involved in the innate immune response that drives neuroinflammation is mediated by TANK-binding kinase 1 (TBK1). Inhibition of TBK1 presents a promising therapeutic strategy for mitigating neuroinflammation.
This document provides detailed application notes and protocols for the investigation of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives as potent inhibitors of TBK1 for the treatment of neuroinflammation. The protocols outlined below describe the synthesis of these compounds, and the in vitro and in vivo methodologies to characterize their anti-neuroinflammatory properties.
Featured Compounds: this compound Derivatives as TBK1 Inhibitors
A series of this compound derivatives have been identified as potent inhibitors of TBK1. The core scaffold of these compounds allows for extensive chemical modification to optimize potency and selectivity. The general structure of these derivatives is presented below:
*Figure 1:
Application Notes & Protocols: Synthesis of 1H-pyrazolo[3,4-b]pyridines via the Gould-Jacobs Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] These compounds are formed by the fusion of pyrazole and pyridine rings and exist in two main tautomeric forms, with the 1H-tautomer being significantly more stable.[3][4] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[1]
One of the effective methods for constructing the 1H-pyrazolo[3,4-b]pyridine core is the Gould-Jacobs reaction.[3] This reaction traditionally synthesizes quinolines but can be adapted by reacting a 3-aminopyrazole derivative with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative.[3][5] The process involves an initial condensation, followed by a high-temperature thermal cyclization to form the fused bicyclic system.[6] Modern adaptations of this reaction often employ microwave irradiation to dramatically reduce reaction times and improve yields.[6][7]
Reaction Mechanism and Workflow
The Gould-Jacobs reaction for 1H-pyrazolo[3,4-b]pyridines proceeds through a sequence of nucleophilic addition, elimination, and intramolecular cyclization.
2.1. Overall Reaction Scheme
The general reaction involves the condensation of a substituted 3-aminopyrazole with diethyl ethoxymethylenemalonate (DEEM), followed by thermal or microwave-assisted cyclization.
-
Step 1: Condensation: The amino group of the 3-aminopyrazole attacks the enol ether of DEEM, leading to the elimination of ethanol and forming an intermediate.[3]
-
Step 2: Cyclization: At high temperatures, the intermediate undergoes an intramolecular 6-electron cyclization.[5] A second molecule of ethanol is eliminated, yielding the ethyl 4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Step 3 (Optional): Hydrolysis & Decarboxylation: The resulting ester can be hydrolyzed to a carboxylic acid and subsequently decarboxylated to yield the corresponding 4-hydroxypyrazolo[3,4-b]pyridine.[5]
-
Step 4 (Optional): Chlorination: The 4-oxo group can be converted to a 4-chloro substituent using a chlorinating agent like phosphorus oxychloride (POCl₃), providing a versatile handle for further functionalization.[3]
2.2. Visualized Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Gould-Jacobs reaction for the synthesis of the pyrazolo[3,4-b]pyridine core.
Caption: Gould-Jacobs reaction mechanism for pyrazolopyridine synthesis.
2.3. General Experimental Workflow
The synthesis typically follows a straightforward procedure, especially when using microwave-assisted heating.
Caption: A typical workflow for microwave-assisted Gould-Jacobs synthesis.
Data Presentation: Reaction Optimization
The efficiency of the Gould-Jacobs reaction is highly dependent on temperature and reaction time. High temperatures are necessary to drive the intramolecular cyclization.[6] Microwave synthesis offers a significant advantage by enabling rapid heating to temperatures well above the boiling points of the reactants, leading to higher yields in shorter times.[6][7]
Table 1: Comparison of Microwave Heating Conditions for a Model Gould-Jacobs Reaction (Data adapted from a model quinoline synthesis, analogous conditions apply for pyrazolopyridine synthesis)[6]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 5 | 11 | 1 |
| 2 | 300 | 2 | 19 | 37 |
| 3 | 250 | 30 | 11 | 10 |
| 4 | 300 | 10 | 24 | 28 |
| 5 | 300 | 5 | 21 | 47 |
As shown, increasing the temperature from 250 °C to 300 °C dramatically increases the product yield (Entry 1 vs. Entry 2).[6] However, prolonged reaction times at very high temperatures can lead to product degradation and lower yields (Entry 5 vs. Entry 4).[6] Optimal conditions must be determined to balance efficient cyclization with minimal degradation.[6]
Experimental Protocols
4.1. General Protocol for Microwave-Assisted Synthesis of Ethyl 4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol is adapted from a standard microwave-assisted Gould-Jacobs procedure.[6]
Materials:
-
Substituted 3-aminopyrazole (1.0 mmol, 1.0 equiv)
-
Diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol, 3.0 equiv)
-
2-5 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesis system (e.g., Biotage® Initiator+)
-
Ice-cold acetonitrile or ethanol for washing
-
Filtration apparatus (e.g., Büchner funnel)
-
HPLC-MS for analysis
Procedure:
-
To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted 3-aminopyrazole (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol).
-
Seal the vial and place it in the microwave synthesis system.
-
Heat the reaction mixture to the desired temperature (e.g., 250-300 °C) and hold for the optimized time (e.g., 5-10 minutes), as determined by optimization studies (see Table 1).
-
After the reaction is complete, cool the vial to room temperature. The product will often precipitate out of the reaction mixture.
-
Filter the solid precipitate and wash it thoroughly with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove any unreacted DEEM and other impurities.[6]
-
Dry the resulting solid product under vacuum.
-
Analyze the purified product and the corresponding mother liquor by HPLC-MS to determine purity and identify any remaining intermediates or byproducts.[6] The product's identity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
4.2. Protocol for Subsequent Chlorination
This step converts the 4-oxo group to a 4-chloro group, a key intermediate for further diversification.
Materials:
-
Ethyl 4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 mL)
-
Round-bottom flask with reflux condenser
-
Ice bath and saturated sodium bicarbonate solution
Procedure:
-
Place the synthesized pyrazolopyridinone (1.0 mmol) in a round-bottom flask.
-
Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice in a beaker within a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | CoLab [colab.ws]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. ablelab.eu [ablelab.eu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor yield in 1H-Pyrazolo[3,4-b]pyridin-4-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine, with a focus on addressing issues of poor yield.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound, but I am experiencing very low yields or failing to obtain the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of pyrazolo[3,4-b]pyridines are a common challenge and can arise from several factors. A systematic approach to troubleshooting is recommended.
dot
Caption: Troubleshooting workflow for addressing low product yield.
1. Purity of Starting Materials:
The purity of your reactants, particularly the aminopyrazole and the cyclization partner (e.g., a β-ketonitrile or a related derivative), is critical. Impurities can act as catalysts for side reactions or inhibit the desired transformation.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify them before use. Characterize your starting materials by NMR and check for any residual solvents or byproducts.
2. Reaction Conditions:
Suboptimal reaction conditions are a frequent cause of poor yields. Key parameters to consider include:
-
Temperature: The reaction may require heating to proceed at an adequate rate. However, excessive temperatures can lead to decomposition of starting materials or the product. Conversely, if the reaction is run at too low a temperature, it may be too slow to be practical.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of degradation products.
-
Solvent: The choice of solvent is crucial as it affects the solubility of reactants and can influence the reaction pathway. For the synthesis of related aminopyrazoles, solvents like ethanol, toluene, and dimethylformamide (DMF) have been used.[1] The polarity of the solvent can impact the cyclization step.
-
Catalyst: Many syntheses of pyrazolopyridines are catalyzed by either an acid or a base. The choice and concentration of the catalyst can significantly impact the reaction rate and yield. For instance, in related syntheses, acetic acid is sometimes used as both a solvent and a catalyst.[1]
3. Formation of Side Products:
The formation of byproducts can significantly reduce the yield of the desired this compound. Common side reactions include:
-
Formation of Regioisomers: When using unsymmetrical starting materials, the formation of regioisomers is a common challenge.[2] The cyclization can occur in different orientations, leading to a mixture of products that can be difficult to separate.
-
Self-condensation: The starting materials, particularly if they contain active methylene groups, can undergo self-condensation reactions.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a hydrazone, without proceeding to the final cyclized product.[1]
Issue 2: Difficulty in Product Purification
Question: I have managed to synthesize the desired product, but I am facing challenges in purifying it from the reaction mixture. What are the recommended purification strategies?
Answer: The purification of polar heterocyclic compounds like this compound can be challenging. Here are some common techniques and troubleshooting tips:
1. Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase. However, due to the basic nature of the amine, interactions with the acidic silica can lead to tailing and poor separation.
-
Mobile Phase: A gradient elution is often necessary. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Tailing Reduction: To minimize tailing on silica gel, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or a C18 reversed-phase column.
2. Recrystallization:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing polar organic compounds include ethanol, methanol, isopropanol, acetonitrile, or mixtures with water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of cold solvent.
Data Presentation
The yield of this compound and its derivatives is highly dependent on the chosen synthetic route and reaction conditions. The following tables summarize yields reported in the literature for similar pyrazolopyridine syntheses.
Table 1: Reported Yields for the Synthesis of 4-Aminopyrazolo[3,4-b]pyridine Derivatives
| Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine and two different β-ketonitriles | DMSO | One-pot, three-component | 69-81 | [3] |
| 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and anilines | Fusion | High temperature | 52-82 | [4] |
Table 2: Influence of Reaction Conditions on the Yield of Related Pyrazolopyridine Syntheses
| Reactants | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-amino-1-phenyl-pyrazole and α,β-unsaturated ketones | DMF / ZrCl₄ | 95 | 16 | 13-28 | [5] |
| 5-aminopyrazoles and alkynyl aldehydes | DMAc / Ag(CF₃CO₂) / TfOH | 100 | 2 | Moderate to good | [6] |
| 1,3-dicarbonyl compounds and 5-aminopyrazole | Acetic Acid | Reflux | - | Up to 90% | [2] |
Experimental Protocols
The following are general experimental protocols for the synthesis of pyrazolo[3,4-b]pyridine derivatives. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Three-Component Synthesis of 4-Aminopyrazolo[3,4-b]pyridine Derivatives [3]
This protocol describes a one-pot, three-component domino reaction.
-
Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine and two different β-ketonitriles in dimethyl sulfoxide (DMSO).
-
Reaction: Stir the reaction mixture at an appropriate temperature (e.g., elevated temperature may be required) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Cyclocondensation of a 5-Aminopyrazole with a 1,3-Dicarbonyl Compound [2]
This is a classical approach to forming the pyrazolo[3,4-b]pyridine core.
-
Reaction Setup: To a solution of the 5-aminopyrazole in glacial acetic acid, add the 1,3-dicarbonyl compound.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate solution).
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by column chromatography or recrystallization.
Signaling Pathways and Workflow Diagrams
dot
Caption: General experimental workflow for the synthesis of this compound.
dot
Caption: Logical relationship illustrating the formation of regioisomers from unsymmetrical reactants.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for pyrazolo[3,4-b]pyridine formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrazolo[3,4-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing pyrazolo[3,4-b]pyridines?
A1: The two primary retrosynthetic approaches for constructing the pyrazolo[3,4-b]pyridine core are:
-
Formation of the pyridine ring onto a pre-existing pyrazole ring: This is a widely used method, often starting with a substituted 5-aminopyrazole which is then reacted with a 1,3-dicarbonyl compound or its equivalent.[1][2]
-
Formation of the pyrazole ring onto a pre-existing pyridine ring: This strategy involves the annulation of a pyrazole ring onto a suitably functionalized pyridine derivative.[3]
Q2: What are pyrazolo[3,4-b]pyridines used for?
A2: Pyrazolo[3,4-b]pyridines are of significant interest to medicinal chemists due to their structural similarity to purine bases.[1] This scaffold is found in numerous pharmaceutically active compounds exhibiting a wide range of biological activities, including antiviral, antibacterial, antimalarial, anti-inflammatory, and anti-tumor properties.[4][5] They have also been investigated as kinase inhibitors for potential cancer therapy.[6][7]
Q3: What are the main challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines?
A3: Common challenges include:
-
Low product yields: This can be due to a variety of factors including impure starting materials, suboptimal reaction conditions, or the formation of side products.[8]
-
Formation of regioisomers: When using unsymmetrical starting materials, the formation of a mixture of regioisomers is a significant possibility.[1][8]
-
Difficult purification: The polarity of pyrazolo[3,4-b]pyridine derivatives and the presence of closely related byproducts can complicate purification by column chromatography.[8]
-
Spontaneous oxidation: In some reaction mechanisms, a spontaneous oxidation step is required to form the final aromatic product, and the conditions for this may not always be clear.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am attempting a synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am observing a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a frequent issue and can arise from several factors. Follow these steps to troubleshoot the problem:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can inhibit the reaction.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[8]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction outcome.
-
Recommendation: Screen various catalysts. While Brønsted acids like acetic acid are common, Lewis acids such as ZrCl₄, CuCl₂, or ZnCl₂ have proven effective.[1][4] For certain reactions, solid-supported catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) can also be highly efficient.[9] The catalyst loading should also be optimized; for instance, an optimal amount for AC-SO₃H has been reported to be 5 mg.[8][9]
-
-
Solvent Effects: The solvent is crucial for reactant solubility and reaction kinetics.
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.
-
Reaction Monitoring: Inadequate monitoring may lead to premature or delayed quenching of the reaction.
-
Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. UV light (254 nm) is a common visualization method for these aromatic compounds.[8]
-
Issue 2: Formation of a Mixture of Regioisomers
Question: My reaction is yielding a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?
Answer: The formation of regioisomers is a known challenge, particularly when employing unsymmetrical 1,3-dicarbonyl compounds.[1]
-
Controlling Regioselectivity:
-
Reactant Choice: The electrophilicity of the two carbonyl groups in a non-symmetrical 1,3-dicarbonyl compound will dictate the regioselectivity. If the electrophilicity is significantly different, a higher regioselectivity can be achieved.[1]
-
Three-Component Reactions: Utilizing a three-component reaction of an aldehyde, a ketone (or another active methylene compound), and an aminopyrazole can often circumvent regioselectivity issues by generating a symmetrical intermediate in situ.[2]
-
Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regioselectivity. It is advisable to consult the literature for specific examples analogous to your target molecule.[8]
-
-
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common technique for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many pyrazolo[3,4-b]pyridine derivatives.[8]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my target pyrazolo[3,4-b]pyridine. What purification strategies are recommended?
Answer: Purification can be challenging due to the polarity of these compounds and the potential for co-eluting byproducts.[8]
-
Work-up Procedure: A proper aqueous work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[8]
-
Column Chromatography:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis
| Starting Materials | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 5-Aminopyrazole, 1,3-Dicarbonyl Compound | Acetic Acid | Acetic Acid | Reflux | 1 h | up to 98 | [2] |
| 5-Aminopyrazole, 1,3-Dicarbonyl Compound | - | Water | 90 °C | 16 h | - | [1][2] |
| 5-Aminopyrazole, 1,3-Dicarbonyl Compound | HCl | MeOH | Room Temperature | 16 h | - | [1][2] |
| 5-Amino-1-phenyl-pyrazole, α,β-Unsaturated Ketone | ZrCl₄ | EtOH/DMF (1:1) | 95 °C | 16 h | 13-28 | [4] |
| Aldehyde, 5-Aminopyrazole, Active Methylene Compound | Fe₃O₄@MIL-101(Cr) | Solvent-free | 100 °C | - | High | [8] |
| 1,4-Dihydropyrano[2,3-c]pyrazole, Aniline | AC-SO₃H | EtOH | Room Temperature | 3 h | up to 83 | [9] |
| 3-Acylpyridine N-oxide tosylhydrazone | Electrophilic Additive | - | Room Temperature | - | Good | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[4]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion, concentrate the mixture in vacuo.
-
Add CHCl₃ and water. Separate the two phases.
-
Wash the aqueous phase twice with CHCl₃.
-
Combine the organic phases, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Three-Component Synthesis under Solvent-Free Conditions[8]
-
In a reaction vessel, mix the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂).
-
Stir the mixture at 100 °C under solvent-free conditions.
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the reaction mixture in a suitable organic solvent and purify by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for pyrazolo[3,4-b]pyridine synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Simplified Signaling Pathway involving TBK1
Pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of the innate immune response.
Caption: Simplified TBK1 signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridines.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
Technical Support Center: Purification of 1H-Pyrazolo[3,4-b]pyridin-4-amine Analogues
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1H-Pyrazolo[3,4-b]pyridin-4-amine analogues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 1H-pyrazolo[3,4-b]pyridine analogues?
A1: The most frequently reported and effective method for purifying these analogues is flash column chromatography using silica gel as the stationary phase.[1] A gradient elution system, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate, is commonly employed to separate the desired product from impurities.[1][2]
Q2: My reaction has produced regioisomers. How can I separate them?
A2: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[1][3] These isomers often have very similar polarities, making separation difficult. The most effective method for separation is careful flash column chromatography on silica gel.[1] Success often depends on using a shallow, slow gradient of a suitable eluent system (e.g., a 1-20% gradient of ethyl acetate in hexanes) to maximize the difference in retention times.[1] Monitoring fractions closely by Thin Layer Chromatography (TLC) is critical.
Q3: The compound is streaking on my silica TLC plate. What can I do to improve the spot shape?
A3: Streaking on silica gel TLC plates is common for basic compounds like amines. The amine group can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-1% triethylamine (TEA) or a few drops of ammonia solution to the eluent. This deactivates the acidic sites on the silica, resulting in sharper, more defined spots.
Q4: What are some common impurities I should expect?
A4: Common impurities include unreacted starting materials, catalysts, inorganic salts from the work-up, and reaction byproducts.[1] If using multi-component synthesis, partially reacted intermediates can also be present. A proper aqueous work-up is essential to remove most inorganic salts and water-soluble impurities before attempting chromatographic purification.[1]
Q5: Can I use recrystallization for purification?
A5: Yes, recrystallization can be an effective method, especially for removing minor impurities if your crude product is of relatively high purity. The choice of solvent is crucial and must be determined experimentally. Common solvent systems for recrystallization include ethanol, methanol, or mixtures like ethyl acetate/hexane. However, if significant amounts of impurities with similar solubility are present, chromatography is generally the preferred method.
Troubleshooting Guides
This section addresses specific issues you may encounter during purification experiments.
Issue 1: Poor or No Separation During Column Chromatography
Question: I am running a silica gel column, but all my compounds are eluting together, or the desired product is co-eluting with an impurity. What steps should I take?
Answer: This is a common challenge that can be addressed by systematically optimizing your chromatographic conditions.
-
Re-evaluate Your TLC Conditions: The separation on your column will only be as good as the separation on your TLC plate.
-
Test Multiple Solvent Systems: Experiment with different solvent systems of varying polarity. Refer to Table 1 for starting points.
-
Use a Shallow Gradient: On the TLC plate, test solvent systems that give your desired product an Rf value between 0.2 and 0.4. This range typically provides the best resolution in column chromatography.
-
Add Modifiers: As mentioned in the FAQs, for these basic amines, adding a small amount of triethylamine to your eluent can significantly improve peak shape and resolution.
-
-
Optimize Column Parameters:
-
Column Size: Ensure you are using a column with an appropriate diameter and length for the amount of crude material you are purifying. A general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Sample Loading: For difficult separations, dry loading the sample is often superior to wet loading. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of your packed column.
-
Flow Rate: A slower flow rate can improve resolution for closely eluting compounds.
-
-
Consider an Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reverse-phase chromatography (C18) is another option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).
Issue 2: The Product is Not Eluting from the Column
Question: I've loaded my sample onto the silica column and have run a large volume of eluent, but I cannot see my product eluting. What is happening?
Answer: This typically indicates that your compound is highly polar and is strongly adsorbed to the stationary phase.
-
Increase Eluent Polarity: Your chosen solvent system is likely not polar enough. Gradually increase the percentage of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane, or switch to a more polar system like dichloromethane/methanol).
-
Check Solubility: Ensure your compound is soluble in the mobile phase. If it precipitates on the column, it will not elute properly.
-
Strong Amine-Silica Interaction: The amine functionality can bind very tightly to silica. If increasing solvent polarity is not enough, you may need to add a stronger modifier like ammonia in methanol (e.g., a 2M solution of NH3 in MeOH) as a small percentage of your mobile phase to displace the compound.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System (v/v) | Target Compounds & Analogue Type | Notes |
| Silica Gel | Ethyl Acetate / Hexane (or Petroleum Ether) | General purpose, good for less polar analogues. | Start with 5-10% EtOAc and gradually increase. Most common system reported.[2][4] |
| Silica Gel | Dichloromethane / Methanol | For more polar analogues that have low Rf in EtOAc/Hexane. | Start with 1-2% MeOH. Often improves solubility. |
| Silica Gel with 1% TEA | Ethyl Acetate / Hexane | For all analogues, especially when streaking is observed. | The triethylamine (TEA) minimizes interactions with acidic silica. |
| Neutral Alumina | Ethyl Acetate / Hexane | Alternative for basic compounds sensitive to acidic silica. | Polarity scale differs from silica; re-optimization is needed. |
| Reverse Phase (C18) | Acetonitrile / Water | For highly polar or water-soluble analogues. | Often used in preparative HPLC for final polishing. |
Experimental Protocols
Protocol 1: General Purpose Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by TLC that gives a clear separation and an Rf value of ~0.3 for the target compound.
-
Column Packing: Select an appropriate size column. Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or EtOAc). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product). Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Application: Add a layer of sand on top of the packed silica bed. Carefully transfer the silica-adsorbed sample onto the sand. Add another layer of sand on top of the sample.
-
Elution: Fill the column with the initial eluent. Apply pressure and begin collecting fractions. Gradually increase the polarity of the eluent according to your predetermined gradient.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Acid-Base Extraction for Purification of Basic Amines
This protocol is useful for removing neutral or acidic impurities from your basic target compound.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. The basic amine will be protonated and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer.[5]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.
-
Back-Extraction (Recovery): Combine the acidic aqueous extracts. Cool the flask in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO3) until the solution is basic (confirm with pH paper). The protonated amine will be neutralized and will likely precipitate or form an oil.[5]
-
Isolation: Extract the neutralized aqueous layer multiple times with fresh portions of an organic solvent (e.g., ethyl acetate). The pure, neutral amine will move back into the organic layer.[5]
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.[2]
Visualizations
Caption: General experimental workflow for the purification of this compound analogues.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
How to improve the solubility of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives
Technical Support Center: 1H-Pyrazolo[3,4-b]pyridin-4-amine Derivatives
Welcome to the technical support center for researchers working with this compound derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during research and development, with a specific focus on improving the aqueous solubility of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor water solubility?
A1: The limited aqueous solubility of these derivatives often stems from their molecular structure. The planar, aromatic pyrazolopyridine core can lead to strong intermolecular interactions (e.g., π-π stacking) in the solid state. This results in a highly stable crystal lattice with high lattice energy, which is difficult for water molecules to disrupt, leading to poor solubility. Many new chemical entities, particularly those developed through modern drug discovery, are increasingly complex and lipophilic, which further contributes to this challenge.[1][2][3]
Q2: What are the primary strategies for enhancing the solubility of these derivatives?
A2: A variety of techniques can be employed, which can be broadly categorized as chemical and physical modifications:
-
Chemical Modifications:
-
Salt Formation: For derivatives with ionizable groups (basic amines or acidic protons), forming a salt with a suitable counterion can dramatically increase solubility.[4][5][6]
-
Prodrug Synthesis: A prodrug is a bioreversible derivative that is converted to the active parent drug in vivo. Attaching a polar or ionizable promoiety can significantly improve aqueous solubility.[7][8][9]
-
-
Physical Modifications:
-
Co-crystallization: This involves combining the active pharmaceutical ingredient (API) with a benign coformer molecule in a specific stoichiometric ratio to form a new crystalline solid with different, often improved, physicochemical properties, including solubility.[10][11][12]
-
Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can prevent crystallization and enhance the dissolution rate.[13][14]
-
Particle Size Reduction: Decreasing the particle size to the micron or nanometer range (micronization, nanosuspensions) increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[15][16][17]
-
Formulation-Based Approaches: Using techniques like co-solvency, pH adjustment, or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can improve solubility for preclinical and clinical formulations.[18][19][20]
-
Q3: How do I select the most appropriate solubility enhancement technique for my specific derivative?
A3: The choice depends on several factors, including the physicochemical properties of your molecule (e.g., pKa, logP, melting point), the desired dose, the stage of development, and the intended route of administration. The decision-making process below can guide your selection.
Troubleshooting Guides & Experimental Protocols
Strategy 1: Prodrug Approach
Issue: My lead compound has poor aqueous solubility, limiting its in vivo evaluation. Chemical modification is a viable path.
Solution: Synthesizing a prodrug by attaching a water-solubilizing promoiety to the primary amine or another suitable functional group can be a highly effective strategy. This approach has proven successful for the structurally similar pyrazolo[3,4-d]pyrimidine scaffold, leading to improved aqueous solubility and better pharmacokinetic profiles.[7][8]
Experimental Protocol: Synthesis of a Carbamate Prodrug
This protocol is adapted from a one-pot, two-step procedure used for related pyrazolopyrimidine compounds.[7]
-
Intermediate Formation:
-
Dissolve the parent this compound derivative (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM).
-
Add an excess of a base, such as sodium bicarbonate (NaHCO₃).
-
Cool the mixture in an ice bath and slowly add a solution of triphosgene (0.5 equivalents) in DCM.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This generates a reactive carbonyl-chloride intermediate.
-
-
Prodrug Formation:
-
In a separate flask, prepare a solution of the desired solubilizing alcohol (e.g., 2-(4-methylpiperazin-1-yl)ethanol) in DCM.
-
Add the alcohol solution to the reaction mixture containing the intermediate.
-
Allow the reaction to stir at room temperature overnight.
-
-
Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the final carbamate prodrug.
-
Data Summary: Expected Outcome of Prodrug Strategy
The prodrug approach can lead to a significant increase in aqueous solubility.
| Compound Type | Example Structure | Expected Aqueous Solubility | Fold Increase (Approx.) | Reference |
| Parent Drug | Pyrazolo[3,4-d]pyrimidine | Low (<10 µg/mL) | 1x | [7],[8] |
| Carbamate Prodrug | Drug-linker-piperazine | High (>1 mg/mL) | >100x | [7],[8] |
Strategy 2: Co-crystal Formation
Issue: My compound is non-ionizable, or its salt form has stability issues (e.g., hygroscopicity, disproportionation).
Solution: Co-crystallization is an excellent alternative. By pairing your API with a suitable coformer (a non-toxic, pharmaceutically acceptable molecule), you can create a new solid form with enhanced solubility and dissolution rates.[4][10][11] The solubility of a cocrystal can be orders of magnitude higher than the parent drug.[10]
Experimental Protocol: Co-crystal Screening by Solvent Evaporation
-
Coformer Selection: Choose a set of pharmaceutically acceptable coformers. Good candidates are often small, polar molecules with hydrogen bond donors/acceptors (e.g., adipic acid, nicotinamide, tartaric acid).[21][22]
-
Stoichiometry: Weigh the API and a selected coformer in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
-
Dissolution: Dissolve the mixture in a small amount of a suitable solvent (e.g., ethanol, methanol, acetone) with gentle heating until a clear solution is obtained.
-
Crystallization: Allow the solvent to evaporate slowly at room temperature.
-
Characterization: Analyze the resulting solid material using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared Spectroscopy (IR) to confirm the formation of a new crystalline phase distinct from the starting materials.
-
Solubility Measurement: Determine the aqueous solubility of the confirmed co-crystals and compare it to the parent API.
Data Summary: Representative Co-crystal Solubility Enhancement
| API | Coformer | Molar Ratio | Solubility Improvement (Fold) | Reference |
| Lumefantrine | Adipic Acid | 1:1 | Significant increase in dissolution rate | [21] |
| Dipyridamole | Tartaric Acid | 1:1 | Enhanced physicochemical and solubility properties | [22] |
| Apixaban | Oxalic Acid | 1:1 | 2.2x | [12] |
Strategy 3: Amorphous Solid Dispersions with Polymers
Issue: Both chemical modification and crystallization-based approaches have failed to yield a suitable form.
Solution: Creating an amorphous solid dispersion (ASD) can improve the apparent solubility and dissolution rate by preventing the API from arranging into a stable crystal lattice.[13] A miniaturized assay using polymer-drug microarrays has been successfully used to screen for optimal polymers for pyrazolo[3,4-d]pyrimidine derivatives, enhancing their apparent water solubility.[14]
Experimental Protocol: Screening via Polymer-Drug Microarrays
This miniaturized method allows for high-throughput screening with minimal compound usage.[14]
-
Preparation of Solutions: Prepare stock solutions of your API and a library of pharmaceutically acceptable polymers (e.g., PVP, HPMC, Soluplus®) in a suitable organic solvent.
-
Dispensing: Use an inkjet printer or acoustic dispenser to dispense nanoliter volumes of the API and polymer solutions into the wells of a microplate (e.g., 96-well plate).
-
Drying: Allow the solvent to evaporate, forming thin films of the polymer-drug solid dispersions in each well.
-
Reconstitution & Analysis: Add aqueous buffer to each well to dissolve the films.
-
Quantification: Measure the concentration of the dissolved API using a suitable analytical method like HPLC-UV or LC-MS to determine the apparent aqueous solubility for each formulation.
-
Validation: Scale up the most promising formulations and characterize their solid-state properties (e.g., using PXRD to confirm amorphous nature) and dissolution performance.
Data Summary: Polymer-Based Solubility Enhancement
| Polymer Excipient | Mechanism | Typical Drug Load | Key Advantage |
| Polyvinylpyrrolidone (PVP) | Forms a water-soluble matrix, inhibits crystallization | 10-40% | Widely used, good solubilizer |
| Hydroxypropyl Methylcellulose (HPMC) | Similar to PVP, can also provide controlled release | 10-50% | Versatile, available in various grades |
| Soluplus® (PVA-PEG graft copolymer) | Acts as a matrix polymer and solubilizer via micelle formation | 10-30% | Excellent for poorly soluble drugs |
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pnrjournal.com [pnrjournal.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. longdom.org [longdom.org]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asiapharmaceutics.info [asiapharmaceutics.info]
- 22. jddtonline.info [jddtonline.info]
Preventing regioisomer formation in pyrazolo[3,4-b]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-b]pyridines. The following sections address common challenges, with a focus on preventing the formation of undesired regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing pyrazolo[3,4-b]pyridines?
A1: The most prevalent methods involve the construction of a pyridine ring onto a pre-existing pyrazole core. Key strategies include:
-
Reaction with 1,3-dicarbonyl compounds: Condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound is a widely used method. However, if the dicarbonyl compound is unsymmetrical, this can lead to the formation of regioisomers.[1][2]
-
Reaction with α,β-unsaturated ketones: This approach involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone, often catalyzed by a Lewis acid like ZrCl₄.[3]
-
Three-component reactions: These reactions often involve an aminopyrazole, an aldehyde, and an active methylene compound, and can proceed with high regioselectivity.[4]
-
Gould-Jacobs Reaction: The use of 3-aminopyrazole derivatives with diethyl 2-(ethoxymethylene)malonate can yield 4-chloro-substituted pyrazolo[3,4-b]pyridines. This method avoids regioselectivity issues when the biselectrophile is symmetrical.[1][2]
Q2: What is a regioisomer in the context of pyrazolo[3,4-b]pyridine synthesis?
A2: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of substituents on the heterocyclic ring. In the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials, different isomers can be formed depending on the site of the initial reaction and subsequent cyclization. For instance, with an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers of the final pyrazolo[3,4-b]pyridine can be produced.[1]
Q3: How can I confirm the formation of the correct regioisomer?
A3: The definitive identification of regioisomers typically requires advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (HMBC, NOESY) experiments, is a powerful tool for structure elucidation.[5][6] In cases where NMR data is ambiguous, X-ray crystallography provides unequivocal structural confirmation.
Troubleshooting Guide: Regioisomer Formation
Issue: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials.[7] The following factors can be optimized to favor the formation of the desired isomer.
Starting Material Selection and Electronic Effects
The electronic properties of the substituents on your starting materials play a crucial role in directing the regioselectivity.
-
Unsymmetrical 1,3-Dicarbonyl Compounds: The initial reaction site is often determined by the relative electrophilicity of the two carbonyl groups. A more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[1] For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic, leading to a highly regioselective reaction.[1]
-
Substituents on the Aminopyrazole: The nucleophilicity of the amino group and the C4 carbon of the pyrazole ring can influence the initial step of the reaction, thereby affecting the final regioisomeric outcome.
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following tables summarize how different experimental parameters can influence the outcome of the pyrazolo[3,4-b]pyridine synthesis.
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZrCl₄ | 0.3 eq | 95 | 16 | 13-28 | [3] |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 20 mg | 100 | 0.5-1.5 | 85-95 | [8][9] |
| Acetic Acid | Catalytic | Reflux | - | - | [7] |
| L-proline | - | - | - | - | |
| InCl₃ | - | - | - | - |
Table 2: Effect of Solvent and Additive on Regioisomer Ratio in the Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones
| Additive | Solvent | Ratio of Regioisomer 1a to 1a' | Reference |
| Ts₂O | CH₃CN | 82 : 12 | [10] |
| Ts₂O | CH₂Cl₂ | 75 : 10 | [10] |
| Ts₂O | Toluene | 60 : 8 | [10] |
| Tf₂O | CH₂Cl₂ | 15 : 78 | [10] |
| Tf₂O | CH₃CN | 70 : 20 | [10] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol is adapted from a procedure utilizing a Lewis acid catalyst to promote the cyclization of an α,β-unsaturated ketone with 5-amino-1-phenylpyrazole.[3]
Materials:
-
α,β-unsaturated ketone (0.5 mmol)
-
5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)
-
Zirconium tetrachloride (ZrCl₄) (0.15 mmol, 35 mg)
-
Dimethylformamide (DMF) (0.5 mL)
-
Ethanol (EtOH) (0.5 mL)
-
Chloroform (CHCl₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve the α,β-unsaturated ketone in DMF (0.5 mL).
-
Add a solution of 5-amino-1-phenyl-pyrazole in EtOH (0.5 mL) to the reaction mixture at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo.
-
To the residue, add CHCl₃ and water. Separate the organic and aqueous phases.
-
Wash the aqueous phase twice with CHCl₃.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines under Solvent-Free Conditions
This protocol describes a solvent-free, three-component reaction for the synthesis of pyrazolo[3,4-b]pyridines using a magnetic nanocatalyst.[8][9]
Materials:
-
Aldehyde (1 mmol)
-
5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol, 0.198 g)
-
3-(cyanoacetyl)indole (1 mmol, 0.184 g)
-
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst (20 mg)
Procedure:
-
Combine the aldehyde (1 mmol), 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol), 3-(cyanoacetyl)indole (1 mmol), and the Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst (20 mg) in a reaction vessel.
-
Stir the mixture at 100 °C under solvent-free conditions.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the reaction mixture and heat to dissolve the product.
-
Separate the catalyst using an external magnet.
-
Decant the ethanolic solution and cool to allow the product to crystallize.
-
Collect the pure product by filtration.
Visualizations
Signaling Pathways and Workflows
Caption: Regioisomer formation from an unsymmetrical 1,3-dicarbonyl.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine for preclinical studies.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound and its derivatives.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields are a common challenge and can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction. It is recommended to ensure all starting materials are of high purity, and if necessary, recrystallize or purify them before use.[1]
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction's success. Ensure you are using the appropriate catalyst and optimize the loading.[1]
-
Solvent Effects: The solvent is crucial for reactant solubility and reaction kinetics. Experiment with different solvents to find the optimal one for your specific reaction conditions.[1]
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation. It is advisable to optimize the reaction temperature; some syntheses may require heating while others proceed at room temperature.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
Issue 2: Formation of Regioisomers and Separation Challenges
-
Question: I am observing the formation of regioisomers, and their separation is proving difficult. How can I control regioselectivity and improve separation?
-
Answer: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[1]
-
Controlling Regioselectivity: The choice of catalyst and solvent can influence regioselectivity. It is recommended to consult scientific literature for specific examples that are similar to your target molecule to guide your selection.[1]
-
Separation of Regioisomers: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is often a good starting point for many organic compounds.[1]
-
Issue 3: Purification Difficulties
-
Question: I am struggling to purify the final product. What are the best practices for purifying pyrazolo[3,4-b]pyridines?
-
Answer: Purification can be challenging due to the polarity of these compounds and the presence of co-eluting byproducts.[1]
-
Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[1]
-
Column Chromatography:
-
Experimental Protocols
A variety of synthetic methods have been employed for the synthesis of 1H-pyrazolo[3,4-b]pyridines. Below are generalized methodologies based on common synthetic strategies.
Method 1: Three-Component Reaction
This method involves the reaction of an aminopyrazole, an aldehyde, and a compound with an active methylene group.
-
Reactant Preparation: Ensure all reactants are of high purity.
-
Reaction Setup: In a suitable reaction vessel, combine the 5-aminopyrazole, the aldehyde, and the active methylene compound (e.g., a ketone) in an appropriate solvent.
-
Catalyst Addition: Add the selected catalyst.
-
Reaction Conditions: Stir the mixture at the optimized temperature for the determined reaction time, monitoring progress by TLC.
-
Work-up: After completion, quench the reaction and perform an appropriate aqueous work-up to remove the catalyst and inorganic byproducts.
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Method 2: Reaction with 1,3-Dicarbonyl Compounds
This approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.
-
Reactant Preparation: Use high-purity 5-aminopyrazole and 1,3-dicarbonyl compounds.
-
Reaction Setup: Dissolve the reactants in a suitable solvent, often acetic acid.
-
Reaction Conditions: Heat the reaction mixture at reflux or use microwave irradiation, with reaction times varying depending on the specific substrates. The reaction can also be carried out in water at 90°C or in methanol with HCl at room temperature.[2][3]
-
Work-up and Purification: Upon completion, cool the reaction mixture and isolate the product, which may precipitate. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
The following tables summarize key in vitro potency data for various derivatives of 1H-pyrazolo[3,4-b]pyridine from preclinical studies. This data is provided to illustrate the biological activity of this class of compounds.
Table 1: FGFR Kinase Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives [4]
| Compound | Substituent at Phenyl Ring A | FGFR1 IC50 (nM) | Cellular Potency (IC50) |
| 7i | No substituent | 42.4 | > 1 µM |
| 11a | 4-amino | Improved enzymatic and cellular potencies | - |
| 7k | 4-dimethylamino | Equipotent to 11a | - |
Table 2: BTK Kinase Inhibitory Activity of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives [5]
| Compound Series | Key Structural Feature | BTK IC50 Range (nM) |
| Series 1 (Z = H) | Unsubstituted at Z position | ~10 - 14 |
| Series 6 (Z = F) | Fluorine at Z position | 1.2 - 1.7 |
Table 3: DDR1 Kinase Inhibitory Activity of 4-amino-1H-pyrazolo[3,4-d]pyrimidin Derivatives [6]
| Compound | DDR1 Kinase IC50 (nM) | HCT-116 Cell Proliferation IC50 (µM) | MDA-MB-231 Cell Proliferation IC50 (µM) |
| 6c | 44 | 4.00 | 3.36 |
Table 4: TBK1 Kinase Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives [7]
| Compound | TBK1 IC50 (nM) |
| 15e | 75.3 |
| 15i | 8.5 |
| 15t | 0.8 |
| 15y | 0.2 |
| BX795 (Control) | 7.1 |
| MRT67307 (Control) | 28.7 |
Visualizations
Scale-up Synthesis Workflow
Caption: Figure 1: Generalized workflow for the scale-up synthesis.
Potential Signaling Pathway Inhibition
Caption: Figure 2: Potential signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. dau.url.edu [dau.url.edu]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 6. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kinase Selectivity of 1H-Pyrazolo[3,4-b]pyridin-4-amine Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the kinase selectivity of 1H-Pyrazolo[3,4-b]pyridin-4-amine inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows potent activity against my target kinase but has significant off-target effects on related kinases. What are the initial steps to improve selectivity?
A1: Improving kinase selectivity is a common challenge. Initial steps should focus on understanding the structure-activity relationship (SAR) of your compound. The 1H-Pyrazolo[3,4-b]pyridine scaffold is known to be a "privileged structure," meaning it can bind to the ATP pocket of many kinases.[1] Key strategies include:
-
Structural Analysis: If available, compare the ATP binding sites of your target kinase and the off-target kinases. Subtle differences in amino acid residues can be exploited to gain selectivity.
-
Systematic Modifications: Based on SAR data from literature or your own screening, systematically modify the substituents on the pyrazolopyridine core. For example, substitutions at the N1, C3, and C5 positions have been shown to significantly impact selectivity for various kinases like FGFR and ALK.[2][3]
-
Introduce Steric Hindrance: Adding bulky functional groups that are tolerated by the target kinase but clash with the binding site of off-target kinases can be an effective strategy.
Q2: What are the most common off-target kinases for this compound based inhibitors?
A2: The off-target profile can be specific to the substitution pattern of your inhibitor. However, due to the scaffold's nature as an ATP competitor, off-target effects are often observed in kinases with structurally similar ATP-binding pockets. Common off-target families can include:
-
Src family kinases
-
VEGFR family kinases [2]
-
Other cyclin-dependent kinases (CDKs) if your primary target is a CDK.[4]
A broad kinase screening panel is the most effective way to identify the specific off-target profile of your compound.[5]
Q3: How does the substitution on the pyrazole nitrogen (N1) affect selectivity?
A3: The N1 position of the pyrazole ring is crucial for interaction within the ATP binding pocket, often forming a key hydrogen bond with the hinge region of the kinase.[4] Modification at this position can have a profound impact on selectivity:
-
N-methylation: In some cases, N-methylation of the pyrazolopyridine core has been shown to completely abolish activity against certain kinases, suggesting the N(1)-H is critical for hydrogen bonding interactions.[2]
-
Larger Substituents: Introducing larger substituents at N1 can disrupt binding to some kinases while being accommodated by others, thus enhancing selectivity.
Q4: I am observing high background signal in my kinase assay. How can I troubleshoot this?
A4: High background can obscure the true inhibitory effect of your compound. Common causes and troubleshooting steps include:
-
Compound Interference: Your compound might be autofluorescent or interfere with the detection reagents. Run a control experiment with your compound and the detection reagent in the absence of the kinase and substrate.[6][7]
-
Contaminated Reagents: Ensure that buffers, ATP, and substrate solutions are not contaminated.[8]
-
Non-specific Inhibition: At high concentrations, some compounds can form aggregates that lead to non-specific inhibition. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help mitigate this.[6]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values Between Experiments
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| ATP Concentration Variability | The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration. Ensure a consistent ATP concentration is used across all assays. It's often recommended to use an ATP concentration close to the Km value for the kinase.[8] |
| Enzyme Activity Variation | Recombinant kinase activity can decrease with improper storage or multiple freeze-thaw cycles. Aliquot your kinase stock and use a fresh aliquot for each experiment. Verify the activity of each new batch.[8] |
| Reaction Time Out of Linear Range | If the kinase reaction proceeds for too long, substrate depletion can affect the calculated IC50. Perform a time-course experiment to determine the linear range of your assay.[8] |
| Compound Instability | Verify the stability of your compound in the assay buffer over the course of the experiment. |
Problem 2: Poor Correlation Between Biochemical and Cellular Activity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Permeability | The compound may have poor cell membrane permeability. Assess the physicochemical properties of your compound (e.g., cLogP, polar surface area). |
| Cellular ATP Concentration | Cellular ATP concentrations (in the millimolar range) are much higher than those typically used in biochemical assays (in the micromolar range). This can lead to a rightward shift in potency for ATP-competitive inhibitors.[8] Consider using a cellular target engagement assay to confirm binding in a cellular context. |
| Efflux by Transporters | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration. |
| Metabolic Instability | The compound may be rapidly metabolized within the cell. Perform metabolic stability assays using liver microsomes or hepatocytes. |
Data Presentation
Table 1: Kinase Inhibitory Activity of Exemplary 1H-Pyrazolo[3,4-b]pyridine Derivatives against FGFR1 and VEGFR2.
| Compound | R Group | FGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity (VEGFR2/FGFR1) |
| 4a | 2,6-dichloro-3,5-dimethoxyphenyl | 0.3 | 365.9 | ~1220 |
| 5 | 2,6-dichloro-3,5-dimethoxyphenyl (Indazole core) | 3.3 | - | - |
| 9 | 3,5-dimethoxyphenyl | 3709.0 | 548.4 | ~0.15 |
| 10 | N-methylated 4a | > 5000 | - | - |
| Data synthesized from literature reports for illustrative purposes.[2] |
Table 2: Structure-Activity Relationship of 1H-Pyrazolo[3,4-b]pyridine Derivatives against ALK.
| Compound | R1 Group | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) |
| 10a | 4-cyano | 453 | - |
| 10b | 3-trifluoromethyl | > 1000 | - |
| 10c | 4-trifluoromethyl | > 1000 | - |
| 10d | 4-methoxy | 69 | 19 |
| Data synthesized from literature reports for illustrative purposes.[3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a this compound inhibitor against a panel of kinases using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Purified recombinant kinases (panel of interest).
-
Specific peptide or protein substrates for each kinase.
-
Your this compound inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution (at a concentration near the Km for each kinase).
-
Kinase-Glo® Luminescent Kinase Assay Kit.
-
White, opaque 384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Dilution: Prepare a serial dilution of your inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Add 4 µL of the kinase/substrate master mix to each well.
-
To initiate the reaction, add 5 µL of the ATP solution to all wells.
-
For a "no enzyme" control, add 4 µL of a master mix without the kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.[9]
-
Detection:
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values.
Visualizations
Caption: Workflow for in vitro kinase selectivity profiling.
Caption: Troubleshooting poor biochemical vs. cellular activity.
Caption: Inhibition of a generic RTK signaling pathway.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
- 9. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Overcoming Crizotinib Resistance with 1H-Pyrazolo[3,4-b]pyridin-4-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives to overcome crizotinib resistance in anaplastic lymphoma kinase (ALK)-driven cancers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of crizotinib resistance addressed by this compound derivatives?
A1: The primary mechanism of acquired resistance to crizotinib is the development of secondary mutations in the ALK kinase domain, with the L1196M "gatekeeper" mutation being a significant contributor.[1][2] This mutation sterically hinders the binding of crizotinib to the ATP-binding pocket of ALK.[1] this compound derivatives have been specifically designed to effectively inhibit the activity of the L1196M mutant ALK, thereby overcoming this resistance mechanism.[3][4]
Q2: How does the potency of lead this compound compounds compare to crizotinib against the resistant L1196M ALK mutant?
A2: Lead compounds from the 1H-Pyrazolo[3,4-b]pyridine series, such as compound 10g , have demonstrated exceptional enzymatic activity against the ALK-L1196M mutant, with IC50 values less than 0.5 nM.[3] This is a significant improvement over crizotinib, which is largely ineffective against this mutant.[1] The data below summarizes the inhibitory activities.
Q3: What is the proposed binding mechanism of these novel inhibitors to the crizotinib-resistant ALK mutant?
A3: Molecular docking studies suggest that unlike crizotinib, compounds like 10g can form favorable interactions within the kinase domain of the ALK-L1196M mutant.[4] These interactions include hydrogen bonding with key residues such as K1150 and E1210, allowing for potent inhibition despite the presence of the bulky methionine at the gatekeeper position.[4]
Data Presentation
Table 1: Kinase Inhibitory Activities of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives Against Wild-Type ALK and Crizotinib-Resistant L1196M Mutant
| Compound | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) | ROS1 IC50 (nM) | c-Met IC50 (nM) |
| 10g | <0.5 | <0.5 | <0.5 | >1000 |
| Crizotinib | 1.8 | >1000 | 1.6 | 1.2 |
| 10a | 1.1 | 1.5 | - | - |
| 10b | 0.8 | 1.3 | - | - |
| 10d | 1.2 | 1.8 | - | - |
| 10f | 0.9 | 1.4 | - | - |
| 12 | 1.5 | 2.1 | - | - |
| 13a | 1.0 | 1.6 | - | - |
Data synthesized from "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors".[3]
Table 2: Antiproliferative Activities of Compound 10g
| Cell Line | Genotype | IC50 (nM) |
| Ba/F3 ALK-wt | Wild-Type EML4-ALK | 15.6 |
| Ba/F3 ALK-L1196M | Crizotinib-Resistant EML4-ALK | 25.8 |
| H2228 | EML4-ALK | 35.2 |
Data synthesized from "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors".[3]
Experimental Protocols & Troubleshooting
Radiometric Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound derivatives against ALK and its mutants.
Detailed Methodology:
-
Prepare a reaction mixture containing recombinant ALK kinase domain (wild-type or L1196M mutant), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA).
-
Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
-
Wash the filter membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High background signal | Incomplete washing of the filter membrane. | Increase the number and duration of wash steps. Ensure the wash buffer is fresh. |
| Non-specific binding of [γ-33P]ATP to the filter. | Pre-wet the filter membrane with the wash buffer before spotting the reaction mixture. | |
| Low signal-to-noise ratio | Insufficient kinase activity. | Increase the amount of enzyme or substrate in the reaction. Optimize the incubation time and temperature. |
| Degraded ATP. | Use a fresh stock of [γ-33P]ATP. | |
| Inconsistent IC50 values | Inaccurate serial dilutions of the test compound. | Prepare fresh dilutions for each experiment. Use calibrated pipettes. |
| Variability in incubation time. | Use a multichannel pipette to start all reactions simultaneously. Ensure consistent timing for stopping the reactions. |
Cell-Based Proliferation Assay
Objective: To assess the antiproliferative effects of this compound derivatives on cancer cells expressing wild-type or mutant ALK.
Detailed Methodology:
-
Culture Ba/F3 cells stably transfected with EML4-ALK (wild-type or L1196M mutant) or H2228 cells in appropriate media.
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight (for adherent cells like H2228).
-
Treat the cells with a serial dilution of the test compound or DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the DMSO control and calculate the IC50 values by plotting the percentage of cell viability against the log of the compound concentration.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each well. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile media/PBS. | |
| Poor dose-response curve | Compound precipitation at high concentrations. | Check the solubility of the compound in the culture medium. If necessary, use a lower starting concentration or a different solvent. |
| Cell confluence is too high or too low. | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase at the end of the assay. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and narrow range of passage numbers for all experiments. |
| Inconsistent incubation times. | Strictly adhere to the 72-hour incubation period. |
Visualizations
Caption: ALK signaling in sensitive, resistant, and inhibitor-treated conditions.
Caption: Workflow for evaluating novel ALK inhibitors.
References
- 1. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 1H-Pyrazolo[3,4-b]pyridin-4-amine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cell permeability, a critical factor for the efficacy of these compounds in cell-based assays and their therapeutic potential.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A discrepancy between high biochemical potency and low cellular activity frequently points to poor cell permeability.[1] For a compound to be effective, it must cross the cell membrane to reach its intracellular target.[1] The physicochemical properties of the 1H-Pyrazolo[3,a,b]pyridin-4-amine scaffold, such as polarity and hydrogen bonding capacity, can hinder its ability to passively diffuse across the lipid bilayer, resulting in a low intracellular concentration.[2]
Q2: What specific physicochemical properties of my compound might be limiting its cell permeability?
Several key physicochemical properties influence a molecule's ability to cross the cell membrane:
-
Lipophilicity (LogP/LogD): Compounds that are too hydrophilic (low LogP) or excessively lipophilic (high LogP) can exhibit poor permeability. A balanced lipophilicity is crucial for optimal membrane passage and aqueous solubility.[3]
-
Polar Surface Area (PSA): A high PSA, generally above 140 Ų, is often associated with reduced permeability due to the energetic penalty of dehydrating polar groups to enter the lipid membrane.[2]
-
Hydrogen Bond Donors (HBD): A high number of hydrogen bond donors (typically >5) can negatively impact permeability.[4] The primary amine at the 4-position and the pyrazole N-H are key contributors in the parent scaffold.
-
Ionization State (pKa): The amine group on the pyridine ring can be protonated at physiological pH (around 7.4), increasing the molecule's polarity and reducing its capacity for passive diffusion.[2]
-
Molecular Weight: Larger molecules (>500 g/mol ) often show decreased permeability.[2]
Q3: How can I experimentally measure the cell permeability of my compound?
Two widely used in vitro assays are recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for initial screening and ranking of compounds based on their passive permeability.[2][4]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells (Caco-2) that mimic the epithelial barrier. It is considered a more comprehensive model as it assesses both passive diffusion and the potential involvement of active transport processes, such as efflux by P-glycoprotein (P-gp).[5][6]
Q4: What are the primary strategies to improve the cell permeability of my this compound derivatives?
Improving cell permeability typically involves structural modification to optimize the compound's physicochemical properties:
-
Prodrug Approach: This strategy involves masking polar functional groups, such as the 4-amine or the pyrazole N-H, with lipophilic moieties that can be cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell.[5][7][8]
-
Reduce Polarity and Hydrogen Bonding: Systematically replace polar groups with less polar isosteres or reduce the number of hydrogen bond donors. For instance, substituting an amide with an ester can improve permeability.[4]
-
Increase Lipophilicity: Introduce small, lipophilic substituents (e.g., alkyl or halo groups) on the scaffold to increase the LogP/LogD. This must be carefully balanced to avoid negatively impacting solubility.[3]
-
Address Efflux: If the compound is identified as a substrate for efflux pumps, structural modifications can be made to reduce its recognition by these transporters.[4]
Section 2: Troubleshooting Guide
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
-
Possible Cause: The compound has poor intrinsic passive permeability due to unfavorable physicochemical properties (high polarity, low lipophilicity).
-
Troubleshooting Steps:
-
Structural Modification: Synthesize analogs by introducing lipophilic groups or masking hydrogen bond donors to increase lipophilicity and reduce polarity.[3][4]
-
Prodrug Strategy: Design a prodrug by derivatizing the primary amine or other polar groups into esters or carbamates to enhance passive diffusion.[5][8]
-
Issue 2: High Permeability in PAMPA, but Low Permeability and/or High Efflux Ratio in Caco-2 Assay
-
Possible Cause: The compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the PAMPA model.[1][5] An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux.[1]
-
Troubleshooting Steps:
-
Confirm Efflux: Perform a bidirectional Caco-2 assay (measuring permeability from apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio.
-
Use Efflux Inhibitors: In functional assays, co-administer your compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in your compound's activity would support the efflux hypothesis.[1]
-
Structural Redesign: Modify the compound's structure to reduce its affinity for the efflux transporter.
-
Issue 3: Low Compound Recovery or High Variability in Permeability Assays
-
Possible Cause A: Poor Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer, reducing the effective concentration available for transport.[5]
-
Troubleshooting Steps:
-
Possible Cause B: Non-specific Binding: The compound may be binding to the plastic of the assay plates.
-
Troubleshooting Steps:
-
Use low-binding assay plates.
-
The inclusion of BSA in the receiver compartment can also help mitigate non-specific binding.[5]
-
-
Possible Cause C: Inconsistent Cell Monolayer: For cell-based assays, variability in the integrity of the cell monolayer can lead to inconsistent results.[6]
-
Troubleshooting Steps:
Section 3: Data Presentation
Table 1: Physicochemical Property Guidelines for Optimal Permeability
| Property | Favorable Range | Potential Issue with Scaffold |
|---|---|---|
| Molecular Weight (MW) | < 500 g/mol | Generally favorable for the core scaffold. |
| Lipophilicity (LogP) | 1 - 3 | The unsubstituted core is relatively polar; requires modification. |
| Polar Surface Area (PSA) | < 140 Ų | The amine and pyrazole nitrogens contribute significantly. |
| Hydrogen Bond Donors | < 5 | The parent scaffold has 2-3 donors (NH2, pyrazole NH). |
| Hydrogen Bond Acceptors | < 10 | The scaffold has multiple nitrogen atoms acting as acceptors. |
Table 2: Interpretation of Caco-2 Apparent Permeability (Papp) Values
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Interpretation |
|---|---|---|
| < 1.0 | Low | Poor absorption and permeability expected.[6] |
| 1.0 - 10.0 | Moderate | Permeability is moderate but may be improvable.[6] |
| > 10.0 | High | Good permeability and absorption are likely. |
Section 4: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Lipid Solution: Dissolve a suitable lipid (e.g., L-α-phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).
-
Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to each well of a PVDF filter donor plate and allow the solvent to evaporate, forming an artificial membrane.
-
Prepare Compound Solutions: Prepare a stock solution of the test compound in DMSO and dilute it to the final concentration in a suitable assay buffer (e.g., PBS at pH 7.4). This is the donor solution.
-
Assemble Assay: Add fresh assay buffer to the wells of a 96-well acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate.
-
Add Donor Solution: Add the donor solution containing the test compound to the donor plate wells.
-
Incubate: Incubate the assembled plate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[1]
-
Analyze Samples: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the permeability coefficient (Pe) based on the flux of the compound across the membrane.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the monolayers to confirm the formation of tight junctions. Discard any inserts with low TEER values.[5]
-
Prepare Transport Buffer: Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Apical to Basolateral (A-to-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution (in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.[9]
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer.[9]
-
-
Basolateral to Apical (B-to-A) Permeability (for Efflux):
-
Repeat the experiment by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests active efflux.
-
Section 5: Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Addressing stability issues of 1H-Pyrazolo[3,4-b]pyridin-4-amine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 1H-Pyrazolo[3,4-b]pyridin-4-amine in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in aqueous assay buffers?
A1: Based on the chemical structure, which contains amine and pyrazole functionalities, potential stability issues in aqueous buffers include:
-
pH-dependent degradation: The compound's stability may be compromised in highly acidic or alkaline conditions, potentially leading to hydrolysis or rearrangement.
-
Oxidation: The amine group and the electron-rich heterocyclic system may be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions.
-
Photodegradation: Exposure to light, particularly UV, may lead to degradation. It is advisable to protect solutions from light.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO.[4] Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For day-to-day use, prepare fresh dilutions in the appropriate aqueous assay buffer from the frozen stock.
Q3: Can this compound degrade in the presence of enzymes in my assay?
A3: While specific data on the enzymatic degradation of this compound is limited, compounds with similar structures can be subject to metabolism by various enzymes, such as cytochrome P450s or other oxidoreductases, which may be present in cell lysates or microsomal fractions.[5][6] If you observe unexpected loss of activity in assays containing biological matrices, enzymatic degradation should be considered a possibility.
Q4: Are there any known incompatibilities with common assay reagents?
A4: Avoid strong oxidizing and reducing agents. The compound's stability in the presence of high concentrations of detergents or other additives should be evaluated on a case-by-case basis.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Inconsistent results or loss of compound activity over the course of an experiment.
-
Question: My assay results are not reproducible, and the compound seems to lose potency over time. What could be the cause?
-
Answer: This is a common indicator of compound instability in the assay medium. Consider the following troubleshooting steps:
-
pH of Assay Buffer: Verify the pH of your buffer. If it is outside the neutral range (pH 6-8), test the compound's stability at that pH.
-
Incubation Time and Temperature: Long incubation times at elevated temperatures (e.g., 37°C) can accelerate degradation. Try to minimize incubation time or run control experiments to assess stability under your specific conditions.
-
Light Exposure: Ensure that all steps involving the compound are performed with minimal light exposure. Use amber-colored tubes or cover your plates with foil.[1][2]
-
Fresh vs. Old Dilutions: Always use freshly prepared dilutions of the compound in your final assay buffer. Avoid using aqueous dilutions that have been stored for an extended period.
-
Issue 2: Low signal or complete loss of activity in cell-based assays.
-
Question: The compound is active in biochemical assays but shows no activity in my cell-based assay. Why could this be?
-
Answer: Several factors could contribute to this discrepancy:
-
Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form. You can investigate this by using metabolic inhibitors or by analyzing the cell culture medium for the presence of the parent compound and potential metabolites over time.
-
Poor Membrane Permeability: The compound may not be efficiently entering the cells. While not directly a stability issue, it can manifest as a loss of activity.
-
Interaction with Media Components: Components in the cell culture medium, such as serum proteins, could bind to the compound and reduce its effective concentration.
-
Quantitative Data Summary
The following table summarizes factors that can influence the stability of this compound and related aminopyridine compounds, along with recommended mitigation strategies.
| Parameter | Potential Impact on Stability | Recommended Mitigation Strategy | Reference |
| pH | Degradation in highly acidic or basic conditions. | Maintain assay buffer pH between 6 and 8. | [7] |
| Temperature | Accelerated degradation at higher temperatures. | Minimize incubation times at 37°C; store stock solutions at -20°C or -80°C. | [8][9] |
| Light | Photodegradation upon exposure to UV or visible light. | Protect all solutions and experimental setups from light. | [1][2][3] |
| Solvent | Aqueous solutions are generally less stable than organic stocks. | Prepare fresh aqueous dilutions for each experiment from a DMSO stock. | [4] |
| Enzymes | Potential for metabolic degradation in biological matrices. | Include controls with heat-inactivated enzymes or use metabolic inhibitors to assess enzymatic degradation. | [5] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Assay Buffer
This protocol provides a general framework for evaluating the stability of the compound in a specific aqueous buffer over time.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Assay Buffer (e.g., PBS, Tris-HCl at a specific pH)
-
HPLC or LC-MS/MS system
-
HPLC column (e.g., C18)
-
Acetonitrile (ACN)
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Incubator or water bath
-
Amber-colored microcentrifuge tubes
2. Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous assay buffer in an amber-colored tube.
-
Incubation: Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution. The t=0 sample should be taken immediately after preparation.
-
Sample Quenching: Immediately quench the reaction by diluting the aliquot 1:1 with ice-cold acetonitrile containing an internal standard (if available).
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
3. HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV-Vis scan) or MS detection.
Visualizations
Caption: A troubleshooting workflow for addressing stability issues.
Caption: Experimental workflow for assessing compound stability.
References
- 1. cjhp-online.ca [cjhp-online.ca]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 4. 1H-Pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5 [m.chemicalbook.com]
- 5. Enzymatic degradation of pyridine and pyridinols [epublications.vu.lt]
- 6. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing side-product formation during 1H-Pyrazolo[3,4-b]pyridin-4-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Formation of Regioisomeric Side-Products
Question: My reaction is producing a mixture of a 4-amino and a 6-amino substituted pyrazolopyridine. How can I favor the formation of the desired 4-amino isomer?
Answer: The formation of regioisomers is a common challenge in the synthesis of 1H-pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity of the reaction is primarily governed by the relative electrophilicity of the two carbonyl groups in your starting material.[1]
Troubleshooting Steps:
-
Re-evaluate Your 1,3-Dicarbonyl Starting Material:
-
If you are using a non-symmetrical β-diketone or β-ketoester, the cyclization can occur at either carbonyl group, leading to a mixture of regioisomers.
-
Recommendation: If possible, select a symmetrical 1,3-dicarbonyl compound to eliminate the possibility of regioisomer formation. If the desired substitution pattern requires a non-symmetrical starting material, proceed to the next steps.
-
-
Exploit Differences in Carbonyl Electrophilicity:
-
The more electrophilic carbonyl group is more likely to react with the exocyclic amino group of the 3-aminopyrazole.
-
Recommendation: Choose a 1,3-dicarbonyl compound where one carbonyl group is significantly more reactive than the other. For example, a ketone is generally more electrophilic than an ester. By having a distinct difference in electrophilicity, you can achieve regioselectivity higher than 80%.[1]
-
-
Modify Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway. Acetic acid is a commonly used solvent that can facilitate the desired cyclization.[1]
-
Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the less favored pathway, leading to a mixture of products. Conversely, carefully controlled, lower temperatures might favor the more kinetically controlled, desired product.
-
Catalyst: The use of a Lewis acid catalyst, such as ZrCl₄, can enhance the electrophilicity of the carbonyl groups and may improve regioselectivity.
-
Issue 2: Presence of the 2H-Pyrazolo[3,4-b]pyridine Tautomer
Question: I am observing an unexpected isomer in my final product's characterization data. Could it be the 2H-tautomer?
Answer: Yes, it is possible. Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers.[1] While calculations have shown that the 1H-tautomer is generally more stable, the 2H-isomer can be formed and may be the preferred tautomer in certain solution conditions or crystalline states.
Troubleshooting Steps:
-
Thorough Characterization:
-
Utilize a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure of the unexpected isomer. The chemical shifts of the pyrazole and pyridine ring protons and carbons will differ between the two tautomers.
-
X-ray crystallography can provide definitive evidence of the tautomeric form in the solid state.
-
-
Control of Tautomerism:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent used for reaction work-up and purification can influence the tautomeric equilibrium. Experiment with different solvents for recrystallization.
-
pH: The pH of the solution during extraction and purification can affect which tautomer is favored.
-
Issue 3: Low Yield and Incomplete Reaction
Question: My reaction is giving a low yield of the desired product, and I still have significant amounts of starting material. What can I do to improve the conversion?
Answer: Low yields can be attributed to several factors, including suboptimal reaction conditions and reagent purity.
Troubleshooting Steps:
-
Purity of Starting Materials:
-
Ensure that your 3-aminopyrazole and 1,3-dicarbonyl compound are of high purity. Impurities can inhibit the reaction or lead to the formation of side-products.
-
-
Optimization of Reaction Conditions:
-
Temperature: Many syntheses of pyrazolopyridines require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature, potentially using a high-boiling solvent like diphenyl ether or employing microwave irradiation for rapid and efficient heating.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged heating can lead to product degradation.
-
Catalyst: If not already in use, consider adding an acid catalyst like acetic acid or a Lewis acid to promote the condensation and cyclization steps.
-
Quantitative Data Summary
The following table provides an illustrative example of how reaction conditions can be optimized to improve the yield of a desired pyrazolopyridine product, based on a representative Gould-Jacobs reaction for quinoline synthesis. This data should be used as a guide for optimizing your specific synthesis of this compound.
| Entry | Reactant A | Reactant B | Solvent | Temperature (°C) | Time (min) | Yield (%) | Side-Products |
| 1 | 3-Amino-1H-pyrazole | Diethyl 2-(ethoxymethylene)malonate | Acetic Acid | 120 | 120 | 65 | Regioisomer, Unreacted Starting Material |
| 2 | 3-Amino-1H-pyrazole | Diethyl 2-(ethoxymethylene)malonate | Diphenyl Ether | 250 | 30 | 85 | Minor Regioisomer |
| 3 | 3-Amino-1H-pyrazole | Diethyl 2-(ethoxymethylene)malonate | None (Microwave) | 250 | 10 | 92 | Trace Impurities |
| 4 | 3-Amino-1H-pyrazole | Diethyl 2-(ethoxymethylene)malonate | None (Microwave) | 300 | 5 | 95 | Minimal Side-Products |
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of this compound via the Gould-Jacobs reaction.
Materials:
-
3-Amino-1H-pyrazole
-
Diethyl 2-(ethoxymethylene)malonate
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-1H-pyrazole (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents). Heat the mixture to 120-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.
-
Cyclization: To the resulting intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260°C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes. Monitor the progress of the cyclization by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, add a non-polar solvent like hexane to precipitate the crude product. Collect the solid by filtration and wash with hexane to remove the high-boiling solvent.
-
Hydrolysis: Suspend the crude product in a solution of sodium hydroxide in ethanol/water and heat to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification and Amination: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate. The 4-hydroxy group can then be converted to the 4-amino group through standard procedures (e.g., conversion to a 4-chloro intermediate followed by amination).
-
Purification: The final this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Refining Assay Conditions for 1H-Pyrazolo[3,4-b]pyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining assay conditions and reducing variability when working with 1H-Pyrazolo[3,4-b]pyridin-4-amine and its analogs.
Troubleshooting Guides
High variability in experimental results can obscure the true effects of this compound. The following table outlines common issues, their potential causes, and recommended solutions to enhance data reproducibility.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Inconsistent Pipetting: Errors in dispensing small volumes of the compound or reagents. 2. Edge Effects: Evaporation from wells on the outer edges of the microplate. 3. Uneven Cell Distribution: For cell-based assays, inconsistent cell seeding density. 4. Compound Precipitation: The compound may not be fully soluble in the final assay buffer. | 1. Use calibrated pipettes and proper, consistent pipetting techniques. For serial dilutions, ensure thorough mixing at each step.[1] 2. Avoid using the outer wells of the plate or fill them with a buffer or sterile water to maintain humidity. 3. Ensure cell suspensions are homogenous before and during seeding. 4. Visually inspect for precipitation. Determine the compound's solubility in the assay buffer and ensure the final concentration is below its solubility limit. |
| Low or No Signal | 1. Incorrect Wavelengths: Excitation and emission filters do not match the fluorophore's spectra. 2. Reagent Degradation: Improper storage or preparation of assay reagents. 3. Inactive Compound: The compound may have degraded due to improper storage or handling. 4. Insufficient Incubation Time: The reaction may not have reached completion or equilibrium. | 1. Verify the excitation and emission wavelengths of your fluorophore and ensure the correct filters are in use.[2] 2. Prepare fresh reagents and store them according to the manufacturer's instructions. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. 4. Optimize the incubation time by performing a time-course experiment. |
| High Background Signal | 1. Autofluorescence: Intrinsic fluorescence from the compound, microplate, or media components. 2. Contaminated Reagents: Impurities in buffers or other reagents. 3. Light Leaks: Extraneous light entering the plate reader. | 1. Use black-walled, clear-bottom plates to minimize stray light.[2] Include a control with the compound in assay buffer without the enzyme or cells to measure its intrinsic fluorescence. 2. Use high-purity reagents and solvents. 3. Ensure the plate reader's housing is properly closed during measurement. |
| Inconsistent IC50 Values | 1. Variable DMSO Concentration: Inconsistent final concentrations of DMSO across wells.[3] 2. Assay Drift: Changes in temperature or reagent stability over the course of a long experiment. 3. Sub-optimal ATP Concentration (for kinase assays): The ATP concentration can affect inhibitor potency. | 1. Ensure the final DMSO concentration is consistent in all wells, including controls. Prepare intermediate dilutions in assay buffer with a constant DMSO percentage.[3] 2. Minimize the time between adding reagents and reading the plate. Ensure consistent temperature control. 3. Use an ATP concentration that is close to the Km value for the specific kinase to accurately determine inhibitor potency. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of pyrazolopyridine derivatives and other small molecules. It is crucial to use anhydrous, high-purity DMSO.
Q2: How can I determine the optimal concentration of this compound to use in my assay?
A2: It is recommended to perform a dose-response experiment by preparing a serial dilution of the compound. This will help you determine the concentration range that elicits a biological response and calculate key parameters such as the IC50 or EC50.
Q3: My this compound derivative has poor aqueous solubility. How can I address this in my assay?
A3: Poor aqueous solubility can lead to compound precipitation and inaccurate results. To mitigate this, ensure the final concentration of your compound in the assay is below its solubility limit. You can also consider including a low percentage of a co-solvent like DMSO in your final assay buffer, but it is critical to determine the tolerance of your assay system to the solvent.
Q4: What is the maximum concentration of DMSO that is generally tolerated in biochemical and cell-based assays?
A4: The tolerance to DMSO varies between different enzymes and cell types. Ideally, the final DMSO concentration should be kept below 1% (v/v).[3] It is essential to perform a DMSO tolerance experiment to determine the maximum concentration that does not significantly affect your specific assay's performance.[3] Some enzymes may be inhibited or even activated by higher concentrations of DMSO.[4]
Q5: How should I prepare serial dilutions of this compound to minimize variability?
A5: To ensure accuracy and minimize variability, use calibrated pipettes and fresh tips for each transfer.[1] It is best practice to perform serial dilutions rather than a single large dilution. For example, to achieve a 1000-fold dilution, perform a 10-fold dilution followed by a 100-fold dilution.[1] Ensure thorough mixing after each dilution step.
Experimental Protocols
Protocol 1: In Vitro Bruton's Tyrosine Kinase (BTK) Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on BTK.
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-allophycocyanin)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)[5]
-
This compound
-
Anhydrous DMSO
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add 0.5 µL of the diluted compound or DMSO (for vehicle control) to the respective wells.[6]
-
-
Enzyme Addition:
-
Add 5 µL of BTK enzyme diluted in kinase buffer to each well.[6] The final enzyme concentration should be optimized for a robust signal.
-
-
Compound-Enzyme Incubation:
-
Incubate the plate for 60 minutes at room temperature to allow the compound to bind to the enzyme.[6]
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP in kinase buffer.[6] The final concentrations of substrate and ATP should be at or near their respective Km values.
-
-
Kinase Reaction Incubation:
-
Incubate the plate for 120 minutes at room temperature.[6]
-
-
Reaction Termination and Detection:
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader with excitation at approximately 320-340 nm and emission at 615 nm and 665 nm.[6]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: BTK Signaling Pathway Inhibition.
Caption: BTK TR-FRET Assay Workflow.
Caption: Troubleshooting Variability.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. benchchem.com [benchchem.com]
- 4. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 1H-Pyrazolo[3,4-b]pyridin-4-amine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. Structure-activity relationship (SAR) studies have revealed that modifications to this heterocyclic system can yield potent and selective inhibitors for a range of protein kinases implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of 1H-pyrazolo[3,4-b]pyridin-4-amine derivatives against established kinase inhibitors, supported by quantitative data and detailed experimental protocols.
I. Structure-Activity Relationship and Comparative Potency
The this compound core offers multiple points for chemical modification, allowing for the fine-tuning of inhibitory activity and selectivity against various kinase targets. Key areas of modification include the N1 and C3 positions of the pyrazole ring, and the 4-amino group.
TANK-Binding Kinase 1 (TBK1) Inhibition
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TBK1, a key regulator of innate immunity. SAR studies have shown that specific substitutions at the R1 and R2 positions are crucial for high-affinity binding.[1]
Table 1: Comparative Inhibitory Activity against TBK1
| Compound | R1 Substitution | R2 Substitution | TBK1 IC50 (nM) | Reference Compound | TBK1 IC50 (nM) |
| 15e | 1-isopropylbenzimidazole | H | 75.3 | BX795 | 19 (IKKε) |
| 15i | 1-isopropylbenzimidazole | Sulfonamide-containing fragment | 8.5 | MRT67307 | 19 |
| 15t | Optimized R1 | Optimized R2 | 0.8 | ||
| 15y | Further optimized R1 | Further optimized R2 | 0.2 |
Data synthesized from multiple sources indicating the progressive optimization of the lead compound.[1]
The data clearly indicates that strategic modifications, particularly the introduction of a sulfonamide moiety, significantly enhance the inhibitory potency against TBK1, with compound 15y demonstrating sub-nanomolar efficacy.[1]
Anaplastic Lymphoma Kinase (ALK) Inhibition
The 1H-pyrazolo[3,4-b]pyridine scaffold has also been successfully employed to develop inhibitors of Anaplastic Lymphoma Kinase (ALK), including the crizotinib-resistant L1196M mutant.
Table 2: Comparative Inhibitory Activity against ALK
| Compound | Substitution Pattern | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) | Reference Compound | ALK-wt IC50 (nM) |
| 10g | N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide derivative | <0.5 | <0.5 | Crizotinib | - |
Compound 10g demonstrated exceptional potency against both wild-type and the L1196M mutant of ALK.[2]
Molecular docking studies suggest that these derivatives form favorable interactions within the kinase domain, overcoming the resistance conferred by the L1196M mutation.[2]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potent and selective inhibitors of FGFR kinases. The N(1)-H of the pyrazolopyridine moiety has been shown to be crucial for activity, likely participating in hydrogen bonding interactions within the FGFR1 kinase domain.[3]
Table 3: Comparative Inhibitory Activity against FGFR1
| Compound | Key Substitutions | FGFR1 IC50 (nM) | VEGFR2 IC50 (nM) |
| 4a | 2,6-dichloro-3,5-dimethoxyphenyl at C3 | 0.3 | 365.9 |
| 7i | Phenyl at C3 | 42.4 | >1000 |
| 7n | Optimized substitutions | - | - |
Compound 4a, with two chlorine atoms on the dimethoxyphenyl ring, exhibited high potency and over 1200-fold selectivity for FGFR1 over VEGFR2.[3] Further optimization led to compound 7n , which demonstrated significant in vivo antitumor activity in an H1581 xenograft model.[3]
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR findings. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reagents: Recombinant kinase (e.g., TBK1, ALK, FGFR1), kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, substrate peptide, and test compounds.[4]
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.[4]
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive detection (γ-32P-ATP) or fluorescence-based assays (e.g., LanthaScreen®, ADP-Glo™).[4]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of compounds on cell proliferation and viability.
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of viable cells against the compound concentration.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of lead compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., H1581) into the flank of immunodeficient mice.[3]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) daily for a specified period.[5]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
III. Visualizing Pathways and Workflows
Understanding the biological context and the experimental process is facilitated by clear diagrams.
Caption: Simplified TBK1 signaling pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for structure-activity relationship (SAR) studies of kinase inhibitors.
IV. Conclusion
The this compound scaffold represents a versatile and highly adaptable platform for the development of potent and selective kinase inhibitors. The presented data highlights the successful application of this scaffold in targeting key kinases such as TBK1, ALK, and FGFR. The significant improvements in potency and selectivity achieved through systematic SAR studies underscore the potential of these derivatives as next-generation therapeutic agents. The provided experimental protocols and workflows offer a foundational guide for researchers aiming to explore and expand upon this promising class of compounds.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1H-Pyrazolo[3,4-b]pyridin-4-amine Derivatives' Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various 1H-Pyrazolo[3,á4-b]pyridin-4-amine derivatives against several key biological targets. The information is compiled from recent scientific literature and presented with supporting experimental data and methodologies to aid in the design and development of novel therapeutics.
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant inhibitory activity against a range of protein kinases implicated in cancer and other diseases. This guide focuses on a comparative analysis of their potency, primarily as inhibitors of Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1), as well as activators of AMP-activated protein kinase (AMPK).
Potency Comparison of Derivatives
The potency of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory concentrations (IC50) and activation concentrations (EC50) of selected derivatives against their respective targets, providing a clear comparison of their biological activity.
Table 1: Inhibitory Potency of 1H-Pyrazolo[3,4-b]pyridine Derivatives against ALK and its L1196M Mutant.[1]
| Compound | R1 Group | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) | ROS1 IC50 (nM) |
| 10a | 4-cyano | 453 | - | - |
| 10b | 3-(trifluoromethyl) | Inactive | - | - |
| 10c | 4-(trifluoromethyl) | Inactive | - | - |
| 10d | 4-methoxy | 69 | 19 | - |
| 10e | 4-dimethylamino | 7.3 | 0.7 | - |
| 10g | - | <0.5 | <0.5 | <0.5 |
| Crizotinib | - | - | 980 | - |
Inactive denotes less than 50% inhibition at a 10 µM concentration.
Table 2: Inhibitory Potency of 1H-Pyrazolo[3,4-b]pyridine Derivatives against FGFRs.[2]
| Compound | Substituents | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | VEGFR2 IC50 (nM) |
| 4a | 2,6-dichloro-3,5-dimethoxyphenyl at C3 | 0.3 | - | - | - | 365.9 |
| 7i | Phenyl at C3 | 42.4 | - | - | - | >1000 |
| 7n | 2,6-dichloro-3,5-dimethoxyphenyl at C3, 4-amino on phenyl | - | 0.7 | 2.0 | 52.7 | 422.7 |
| 11a | Phenyl at C3, 4-amino on phenyl | - | - | - | - | - |
| NVP-BGJ398 | - | 0.9 | 1.4 | 1.0 | 60 | 180 |
| AZD4547 | - | 0.2 | 2.5 | 1.8 | 165 | 24 |
Table 3: Inhibitory Potency of 1H-Pyrazolo[3,4-b]pyridine Derivatives against TBK1.[3][4]
| Compound | Key Features | TBK1 IC50 (nM) |
| 15e | 1-isopropylbenzimidazole at R2 | 75.3 |
| 15i | Sulfonamide at R3 | 8.5 |
| 15t | Optimized R1 and R2 | 0.8 |
| 15y | Further optimized | 0.2 |
| BX795 | Reference compound | 7.1 |
| MRT67307 | Reference compound | 28.7 |
Table 4: Activation Potency of 1H-Pyrazolo[3,4-b]pyridine Derivatives on AMPK.[5]
| Compound | Key Features | AMPKα1β1γ1 EC50 (µM) | Efficacy (%) | NRK-49F IC50 (µM) |
| 17f | Para substitution on diphenyl group | 0.42 | 79 | 0.78 |
| A-769662 | Reference compound | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the potency of the this compound derivatives.
Kinase Inhibition Assays
Radiometric Kinase Assay (for ALK): The inhibitory activity of the compounds against ALK was determined using a radiometric kinase assay.[1] The assay measures the incorporation of the γ-33P-ATP into a substrate peptide. The reaction is initiated by the addition of the enzyme and terminated by the addition of phosphoric acid. The radioactivity of the captured substrate is then measured using a scintillation counter. The IC50 values are calculated from the dose-response curves.
In Vitro Kinase Assay (for FGFR): The potency of the derivatives against FGFR kinases was evaluated using an in vitro enzymatic assay.[2] The assay typically involves incubating the kinase, a specific substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound. The kinase activity is then determined by measuring the amount of phosphorylated substrate, often through an ELISA-based method or by using a fluorescent readout. IC50 values are determined by fitting the inhibition data to a sigmoidal dose-response curve.
TBK1 Kinase Assay: The in vitro inhibitory activity against TBK1 was assessed using a kinase assay where the inhibition of substrate phosphorylation is measured.[3] The assay is typically performed in a multi-well plate format. The reaction mixture contains TBK1 enzyme, a specific peptide substrate, ATP, and the test compounds at various concentrations. After incubation, the amount of phosphorylated substrate is quantified, often using a fluorescence-based detection method. IC50 values are calculated from the resulting dose-response curves.
Cellular Assays
Antiproliferative Assays: The effect of the compounds on cell proliferation was determined using cell viability assays, such as the MTT or CellTiter-Glo assay.[1][4] Cancer cell lines expressing the target kinase (e.g., H2228 cells for EML4-ALK, A549 for lung adenocarcinoma) are seeded in 96-well plates and treated with increasing concentrations of the test compounds. After a defined incubation period (e.g., 72 hours), the cell viability is measured. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are then calculated.
AMPK Activation Assay: The activation of AMPK by the synthesized compounds was evaluated in a cell-free enzymatic assay.[4] The assay measures the ability of the compounds to increase the phosphorylation of a specific AMPK substrate by the AMPKα1β1γ1 enzyme complex. The amount of phosphorylated substrate is quantified, and the EC50 values (the concentration required for 50% of the maximal activation) are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Simplified ALK signaling pathway and the point of inhibition.
Caption: Overview of the FGFR signaling cascade and its inhibition.
Caption: General workflow for in vitro kinase inhibition assays.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1H-Pyrazolo[3,4-b]pyridin-4-amine and its Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. As an analog of purine, this scaffold is a versatile hinge-binder for various protein kinases and a key structural motif in antiviral agents. Among the different pyrazolopyridine isomers, the 1H-pyrazolo[3,4-b]pyridine core has been extensively explored. This guide provides a comparative overview of the performance of 1H-Pyrazolo[3,4-b]pyridin-4-amine and its related isomers in key biological assays, supported by experimental data and detailed protocols.
While direct head-to-head comparisons of unsubstituted aminopyrazolopyridine isomers in the same assays are limited in publicly available literature, extensive structure-activity relationship (SAR) studies on various derivatives provide valuable insights into how the isomeric form and the position of substituents influence biological activity. This guide synthesizes this information to offer a comparative perspective for researchers in drug discovery.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro activity of various pyrazolopyridine derivatives against different biological targets. The data highlights how modifications to the core scaffold and the nature of substituents impact potency.
Kinase Inhibition Assays
Pyrazolopyridines are potent inhibitors of a range of protein kinases. The position of the nitrogen atoms in the bicyclic system and the substitution pattern are critical for target affinity and selectivity.
Table 1: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against Fibroblast Growth Factor Receptor (FGFR)
| Compound ID | Modifications to 1H-Pyrazolo[3,4-b]pyridine Scaffold | FGFR1 IC₅₀ (nM) | Cellular Potency (H1581 cell line, IC₅₀ in µM) |
| 4a | 3-(2,6-dichloro-3,5-dimethoxyphenyl) | 0.3 | 0.0017 |
| 5 | Indazole core instead of pyrazolopyridine | 3.3 | > 1 |
| 7i | 3-(phenyl) | 42.4 | > 1 |
| 11a | 3-(4-aminophenyl) | 1.7 | 0.038 |
| 7k | 3-(4-dimethylaminophenyl) | 1.6 | 0.037 |
| 10 | N1-methylated | > 5000 | Not reported |
Data synthesized from a study on potent and selective FGFR kinase inhibitors.
Table 2: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against TANK-binding kinase 1 (TBK1)
| Compound ID | Modifications to 1H-Pyrazolo[3,4-b]pyridine Scaffold | TBK1 IC₅₀ (nM) |
| 15a | 3-(1H-indol-5-ylamino)-6-(4-(4-methylpiperazin-1-yl)phenyl) | 1.8 |
| 15c | 3-(phenylamino)-6-(4-(4-methylpiperazin-1-yl)phenyl) | 1.1 |
| 15y | 3-(1H-benzo[d]imidazol-5-ylamino)-1-isopropyl-6-(4-methyl-3-(trifluoromethyl)phenyl) | 0.2 |
| BX795 | Reference Compound | 7.1 |
| MRT67307 | Reference Compound | 28.7 |
Data from a study on novel and potent TBK1 inhibitors, showcasing the high potency of the pyrazolo[3,4-b]pyridine scaffold.[1]
Antiviral Assays
The pyrazolopyridine nucleus is also a key component of compounds with significant antiviral activity.
Table 3: Antiviral Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against Herpes Simplex Virus Type-1 (HSV-1)
| Compound | Modifications to 1H-Pyrazolo[3,4-b]pyridine Scaffold | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| ARA-04 | Substituted derivative | 1.00 ± 0.10 | >1000 | >1000 |
| ARA-05 | Substituted derivative | 1.00 ± 0.05 | >1000 | >1000 |
| AM-57 | Substituted derivative | 0.70 ± 0.10 | >600 | >857.1 |
| Acyclovir | Reference Compound | ~1.0 | >1000 | >1000 |
Data from a study on the role of pyrazolopyridine derivatives on different steps of the HSV-1 in vitro replicative cycle.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparison of compound performance. Below are methodologies for key assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., FGFR1, TBK1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., pyrazolopyridine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase buffer (specific to the kinase being assayed)
-
Multi-well plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The IC₅₀ values are calculated by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the concentration of a test compound that inhibits the formation of virus-induced plaques by 50% (EC₅₀).
Principle: This assay quantifies the ability of an antiviral compound to inhibit the cytopathic effect of a lytic virus. A reduction in the number of plaques formed in a cell monolayer in the presence of the compound indicates antiviral activity.
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV-1)
-
Virus stock of known titer
-
Test compounds (e.g., pyrazolopyridine derivatives)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or agarose)
-
Staining solution (e.g., crystal violet)
-
Multi-well plates (e.g., 6-well or 12-well plates)
Procedure:
-
Cell Seeding:
-
Seed the host cells into multi-well plates to form a confluent monolayer.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Aspirate the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days for HSV-1).
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cell monolayers with crystal violet solution.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).
-
The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which these compounds are involved can aid in understanding their mechanism of action and the design of experiments.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation by FGF ligands, initiate downstream signaling cascades crucial for cell proliferation, survival, and differentiation. Dysregulation of FGFR signaling is implicated in various cancers.
TBK1 Signaling Pathway
TANK-binding kinase 1 (TBK1) is a key kinase in the innate immune system, particularly in the response to viral infections. It is involved in signaling pathways that lead to the production of type I interferons.
References
In Vivo Efficacy of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Preclinical Cancer Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of substituted 1H-pyrazolo[3,4-b]pyridine derivatives in established animal models of cancer. This document summarizes key experimental data, details methodologies for pivotal studies, and visually represents experimental workflows and signaling pathways to facilitate objective comparison with alternative therapeutic strategies.
While the parent compound, 1H-Pyrazolo[3,4-b]pyridin-4-amine, is a foundational structure for a promising class of kinase inhibitors, a comprehensive search of publicly available scientific literature did not yield in vivo efficacy data for this specific molecule. However, significant preclinical research has been conducted on various substituted derivatives, demonstrating their potential as anticancer agents. This guide focuses on two such derivatives that have shown noteworthy in vivo activity in distinct cancer models.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of two distinct 1H-pyrazolo[3,4-b]pyridine derivatives against relevant standard-of-care chemotherapies in their respective tumor models.
Table 1: In Vivo Efficacy of a 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine Derivative in an Orthotopic 4T1 Breast Cancer Model
| Compound | Dosage | Administration Route | Animal Model | Tumor Growth Inhibition (%) | Reference |
| 1,4,6-Trisubstituted Derivative | 15 mg/kg | Intraperitoneal | BALB/c mice with 4T1 tumors | 55% | [1][2] |
| Doxorubicin (Standard of Care) | 10 mg/kg | Intravenous | BALB/c mice with 4T1 tumors | Not explicitly stated, but showed tumor growth retardation | [3][4][5][6] |
Table 2: In Vivo Efficacy of Compound 7n (FGFR Inhibitor) in an NCI-H1581 Lung Cancer Xenograft Model
| Compound | Dosage | Administration Route | Animal Model | Tumor Growth Inhibition (%) | Reference |
| Compound 7n | 50 mg/kg | Oral | Nude mice with H1581 xenografts | 68% | [7][8][9] |
| Cisplatin (Standard of Care) | 0.9 mg/kg | Intraperitoneal | Nude mice with various xenografts | 86% (in oral squamous carcinoma xenograft) | [10] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
Orthotopic 4T1 Breast Cancer Model
The in vivo efficacy of the 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine derivative was evaluated using a syngeneic orthotopic mouse model of breast cancer, which closely mimics human disease progression.[4]
-
Cell Line: Murine 4T1 mammary carcinoma cells.
-
Animal Model: Female BALB/c mice.
-
Implantation: 1 x 10^5^ 4T1 cells were injected into the mammary fat pad of the mice.[7]
-
Treatment: When tumors reached a palpable size, mice were treated with the 1,4,6-trisubstituted derivative (15 mg/kg, intraperitoneally) or a vehicle control.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: The study was terminated after a predefined period, and tumors were excised and weighed to determine tumor growth inhibition.
NCI-H1581 Lung Cancer Xenograft Model
The antitumor activity of Compound 7n, a fibroblast growth factor receptor (FGFR) inhibitor, was assessed in a human tumor xenograft model.
-
Cell Line: Human non-small cell lung cancer cell line NCI-H1581.
-
Animal Model: Female athymic nude mice.
-
Implantation: NCI-H1581 cells were subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reached a specified volume, mice were orally administered Compound 7n (50 mg/kg) or a vehicle control daily.
-
Tumor Measurement: Tumor volume was monitored throughout the study by caliper measurements.
-
Endpoint: Tumor growth inhibition was calculated based on the difference in tumor volume between the treated and control groups at the end of the study.
Visualizing Experimental Design and Pathways
To further clarify the experimental processes and the biological context of the studied compounds, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 6. Prevention of metastasis in a 4T1 murine breast cancer model by doxorubicin carried by folate conjugated pH sensitive polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in ALK-Positive Lung Cancer: 1H-Pyrazolo[3,4-b]pyridin-4-amine Derivatives Versus Standard-of-Care Kinase Inhibitors
For researchers, scientists, and drug development professionals, the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) is in constant evolution. While established standard-of-care ALK inhibitors have significantly improved patient outcomes, the emergence of resistance mutations necessitates the development of novel, more potent therapeutic agents. This guide provides an objective comparison of a promising new class of compounds, 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives, with current standard-of-care ALK kinase inhibitors, supported by preclinical data.
The echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion oncogene is a key driver in a subset of NSCLC patients.[1] Small molecule tyrosine kinase inhibitors (TKIs) targeting ALK have revolutionized the treatment of this disease.[1] However, the efficacy of these drugs can be limited by the development of acquired resistance, often through secondary mutations in the ALK kinase domain.[2] The gatekeeper mutation L1196M is a frequent cause of resistance to the first-generation ALK inhibitor, crizotinib.[2][3] This has spurred the development of next-generation inhibitors with activity against such mutations.[3][4]
This comparison focuses on a novel 1H-pyrazolo[3,4-b]pyridine derivative, referred to as compound 10g , which has demonstrated exceptional potency against both wild-type ALK and the clinically significant L1196M resistance mutant.[3] We will compare its preclinical profile to the established standard-of-care ALK inhibitors: crizotinib, ceritinib, alectinib, brigatinib, and lorlatinib.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activities (IC50) of compound 10g and standard-of-care ALK inhibitors against wild-type ALK and the L1196M mutant. Lower IC50 values indicate greater potency.
| Compound | ALK (wild-type) IC50 (nM) | ALK (L1196M) IC50 (nM) | ROS1 IC50 (nM) | c-Met IC50 (nM) | Reference |
| 10g (Pyrazolopyridine) | <0.5 | <0.5 | <0.5 | >1000 | [3] |
| Crizotinib | 24 | 188 | 1.7 | 1 | [3] |
| Ceritinib | <0.5 | 1.3 | - | - | [5] |
| Alectinib | 0.8 | 1.6 | - | - | [6] |
| Brigatinib | <0.5 | 1.8 | - | - | [6] |
| Lorlatinib | <0.1 | 0.6 | <0.1 | - | [7] |
Data for standard-of-care inhibitors are compiled from various preclinical studies and may have been generated under different assay conditions.
Signaling Pathway and Mechanism of Action
The EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase, driving downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. All the compared inhibitors act by competing with ATP for the binding site in the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The accelerated path of ceritinib: Translating pre-clinical development into clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New preclinical data on novel TKI brigantinib for ALK lung cancer - ecancer [ecancer.org]
- 7. Lorlatinib: an additional option for ALK-positive non-small cell lung cancer? - Mogenet - Translational Lung Cancer Research [tlcr.amegroups.org]
A Comparative Guide to the Kinase Selectivity of 1H-Pyrazolo[3,4-b]pyridin-4-amine Compounds
The 1H-pyrazolo[3,4-b]pyridine scaffold serves as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. These compounds have been extensively investigated for their ability to target a wide range of protein kinases, which are critical regulators of cellular processes and key targets in drug discovery, particularly in oncology and immunology. Dysregulation of kinase activity is a hallmark of many diseases, making the development of selective inhibitors a crucial therapeutic strategy. This guide provides a comparative analysis of the kinase selectivity profiles of several 1H-pyrazolo[3,4-b]pyridin-4-amine derivatives, supported by experimental data and detailed methodologies.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected 1H-pyrazolo[3,4-b]pyridine compounds against their primary kinase targets and off-targets, illustrating their selectivity profiles. Lower IC50 values indicate higher potency.
| Compound ID | Primary Target(s) | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Key Findings & Selectivity | Reference |
| Compound 4a | FGFR1 | 0.3 | VEGFR2 | 365.9 | Demonstrated high potency and over 1200-fold selectivity for FGFR1 over VEGFR2.[1] | [1] |
| Compound 7n | FGFR1 | (Not specified) | VEGFR2 | (Not specified) | Selected for in vivo studies due to excellent in vitro potency and favorable pharmacokinetics.[1] | [1] |
| Compound 10g | ALK (wild-type & L1196M), ROS1 | < 0.5 | c-Met | > 1000 (approx.) | Exceptional potency against ALK gatekeeper mutant and ROS1, with excellent selectivity over c-Met.[2] | [2] |
| Compound 15y | TBK1 | 0.2 | Panel of 31 kinases | > 1000 (for most) | A highly potent and selective TBK1 inhibitor, identified through structure-activity relationship (SAR) studies.[3][4] | [3][4] |
| Compound 8h | DYRK1B | 3 | DYRK1A | (Not specified) | Showed excellent inhibitory activity against DYRK1B and potent anti-proliferative effects in colon cancer cells.[5] | [5] |
| BMS-265246 (21h) | CDK1/cycB, CDK2/cycE | 6, 9 | (Not specified) | (Not specified) | A potent and selective inhibitor of cyclin-dependent kinases 1 and 2.[6] | [6] |
Experimental Protocols
The determination of kinase inhibitor selectivity is fundamental to preclinical drug development. A variety of biochemical and cell-based assays are employed to quantify the interaction between an inhibitor and a panel of kinases.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This is a common method used to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8]
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP by the kinase. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin, which generates a luminescent signal proportional to the ADP concentration. The amount of ADP produced is inversely correlated with the inhibitory activity of the test compound.[7]
Procedure:
-
Compound Preparation: A serial dilution of the test 1H-pyrazolo[3,4-b]pyridine compounds is prepared in DMSO.
-
Assay Plate Setup: 5 µL of the diluted compound, a positive control inhibitor, and a negative control (DMSO) are added to the appropriate wells of a 384-well plate.[7]
-
Kinase Reaction: 10 µL of the kinase enzyme solution is added to all wells. The plate is incubated at room temperature to allow for compound-enzyme interaction.[7] The reaction is initiated by adding 5 µL of a mixture containing the kinase-specific substrate and ATP (at a concentration near its Km value). The plate is then incubated for 30-60 minutes at 30°C.[7]
-
Signal Generation: The reaction is stopped, and the amount of ADP is detected by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.[7]
-
Data Analysis: Luminescence is measured using a plate reader. The percent inhibition for each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[7]
Alternative Assays: Other platforms are also utilized for kinase profiling, including Z'-LYTE, Adapta kinase activity assays, and LanthaScreen Eu Kinase Binding Assays, which may be selected based on the specific kinase target.[3]
Mandatory Visualization
Diagrams of Pathways and Workflows
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 1H-Pyrazolo[3,4-b]pyridin-4-amine Activity in Multiple Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities across a range of malignancies. This guide provides a comparative analysis of the cytotoxic effects of various 1H-pyrazolo[3,4-b]pyridin-4-amine derivatives and related compounds against multiple cancer cell lines. The data presented herein is collated from various studies to offer a cross-validated perspective on their potential as therapeutic agents.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of 1H-pyrazolo[3,4-b]pyridine derivatives is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values of representative compounds against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 9a | Pyrazolo[3,4-b]pyridine | Hela (Cervical Cancer) | 2.59 | Doxorubicin | 2.35 |
| Compound 14g | Pyrazolo[3,4-b]pyridine | MCF7 (Breast Cancer) | 4.66 | Doxorubicin | 4.57 |
| Compound 14g | Pyrazolo[3,4-b]pyridine | HCT-116 (Colon Cancer) | 1.98 | Doxorubicin | 2.11 |
| Compound 5a | Pyridopyrazolo-triazine | MCF-7 (Breast Cancer) | 3.89 | Doxorubicin | Not specified |
| Compound 6a | Pyridopyrazolo-triazine | HCT-116 (Colon Cancer) | 12.58 | Doxorubicin | Not specified |
| Compound 6a | Pyridopyrazolo-triazine | MCF-7 (Breast Cancer) | 11.71 | Doxorubicin | Not specified |
| Compound 11 | Pyrazoline | AsPC-1 (Pancreatic Cancer) | 16.8 | Cisplatin | Not specified |
| Compound 11 | Pyrazoline | U251 (Glioblastoma) | 11.9 | Cisplatin | Not specified |
| Compound 1 | Pyrazolo[4,3-e][1][2][3]triazolopyrimidine | HCC1937 (Breast Cancer) | <50 | Not specified | Not specified |
| Compound 1 | Pyrazolo[4,3-e][1][2][3]triazolopyrimidine | HeLa (Cervical Cancer) | <50 | Not specified | Not specified |
| Compound 1 | Pyrazolo[4,3-e][1][2][3]triazolopyrimidine | MCF7 (Breast Cancer) | <50 | Not specified | Not specified |
| Compound VIIa | Pyrazolo[3,4-d]pyrimidine | 57 human cancer cell lines | 0.326 - 4.31 | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control such as doxorubicin or cisplatin is also included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to determine the effect of compounds on the expression levels of proteins involved in signaling pathways.
-
Protein Extraction: Cells are treated with the test compounds for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Several 1H-pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Certain derivatives have been shown to be potent inhibitors of CDK1 and CDK2.[4] By inhibiting these kinases, the compounds can block cell cycle progression and induce apoptosis.[4]
Caption: Inhibition of CDKs by 1H-Pyrazolo[3,4-b]pyridine derivatives leads to cell cycle arrest and apoptosis.
Modulation of EGFR Signaling
Some pyrazolopyrimidine derivatives have been found to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways such as AKT and ERK1/2.[2] This is particularly relevant in cancers where EGFR is overexpressed.[2]
Caption: Inhibition of the EGFR signaling pathway by pyrazolo-pyrimidine derivatives.
Experimental Workflow
The general workflow for the cross-validation of this compound activity in multiple cancer cell lines is depicted below.
Caption: General experimental workflow for evaluating the anticancer activity of novel compounds.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a variety of cancer cell lines, often with potencies comparable to or exceeding those of established chemotherapeutic drugs. The diverse mechanisms of action, including the inhibition of key kinases such as CDKs and EGFR, underscore the therapeutic potential of this class of compounds. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles for the treatment of cancer.
References
Confirming Cellular Target Engagement of 1H-Pyrazolo[3,4-b]pyridin-4-amine: A Comparative Guide to Modern Techniques
For Researchers, Scientists, and Drug Development Professionals
The validation of direct target engagement within a cellular context is a critical step in the development of novel kinase inhibitors. For compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold, which is recognized as a "privileged structure" in kinase inhibitor design, confirming interaction with the intended intracellular target is paramount. This guide provides a comparative overview of key experimental methodologies to confirm the cellular target engagement of 1H-Pyrazolo[3,4-b]pyridin-4-amine, with a focus on Src kinase, a frequently identified target for this class of inhibitors.
Introduction to Src Kinase and its Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a common feature in many cancers, making it a compelling therapeutic target.[1] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or integrins, Src autophosphorylates at Tyrosine 419 (Y419) and subsequently phosphorylates a cascade of downstream substrates, propagating signals through key pathways such as RAS-MAPK, PI3K-AKT, and STAT3.[2][3][4]
Comparison of Target Engagement Methodologies
Several robust methods are available to confirm and quantify the interaction of a small molecule inhibitor with its intended kinase target in a cellular environment. The choice of method often depends on the specific research question, available resources, and the desired throughput.
| Methodology | Principle | Key Advantages | Key Limitations | Typical Readout |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. Inhibitor binding displaces the tracer, reducing the BRET signal. | - Live-cell, real-time measurement- Quantitative affinity determination (IC50)- High-throughput compatible | - Requires genetic modification of cells (transfection)- Dependent on the availability of a suitable tracer | BRET ratio, IC50 value |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified. | - Label-free, no modification of compound or target required- Applicable to intact cells and tissues- Confirms direct physical binding | - Can be low-throughput (Western blot detection)- Indirect measurement of binding- Not all binding events lead to a significant thermal shift | Thermal melt curve (Tagg shift), Isothermal dose-response fingerprint (ITDRF) |
| Kinobeads Competition Binding Assay | Competition between the test compound and immobilized broad-spectrum kinase inhibitors ("kinobeads") for binding to the endogenous kinome. Bound kinases are quantified by mass spectrometry. | - Unbiased, proteome-wide selectivity profiling- Measures binding to endogenous kinases in their native state- Does not require specific antibodies | - Requires cell lysis- Indirect measurement of intracellular engagement- High cost and specialized equipment (mass spectrometer) | IC50 or Kd values for a large number of kinases |
| In-Cell Western (ICW) | Immunocytochemical detection of a specific protein or post-translational modification (e.g., phosphorylation) in fixed and permeabilized cells in a microplate format. | - High-throughput quantification of downstream signaling- No cell lysis required- Multiplexing capabilities | - Indirect measure of target engagement (measures downstream effect)- Requires specific and validated antibodies- Fixation can alter protein conformation | Fluorescence intensity, IC50 value |
Quantitative Data Comparison
The following table presents representative data for known Src inhibitors across different target engagement assays. This serves as a benchmark for evaluating the performance of novel compounds like this compound.
| Inhibitor | NanoBRET™ IC50 (nM) | CETSA® Tagg Shift (°C) | Kinobeads Kd (nM) | In-Cell Western (p-Src) IC50 (nM) |
| Dasatinib | 1.8[5] | Stabilizing | 0.8 | ~10 |
| Saracatinib (AZD0530) | 2.5 | Stabilizing | 3.0 | 50 - 100 |
| Bosutinib | 1.2 | Stabilizing | 1.4 | ~20 |
| PP2 | 170 | Not widely reported | 5.0 | ~500 |
Note: The specific values can vary depending on the cell line, experimental conditions, and specific assay format.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful implementation and interpretation of target engagement studies. Below are generalized protocols for the key assays discussed.
NanoBRET™ Target Engagement Assay Workflow
Detailed Protocol:
-
Cell Transfection: Transiently transfect HEK293 cells with a vector encoding for a NanoLuc®-Src fusion protein.[5]
-
Cell Seeding: After 24 hours, seed the transfected cells into 96-well or 384-well white assay plates.
-
Compound Addition: Prepare serial dilutions of this compound and add to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for Src kinase to all wells.[5]
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.[6]
-
Detection: Measure the luminescence signal at 460 nm (donor) and >600 nm (acceptor) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the values against the inhibitor concentration to determine the IC50.[5]
Cellular Thermal Shift Assay (CETSA®) Workflow
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Cell Harvesting: Harvest the cells and resuspend them in a suitable buffer.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild detergent.
-
Separation: Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble Src protein in the supernatant by Western blot or another protein quantification method.
-
Data Analysis: Plot the percentage of soluble Src as a function of temperature to generate a melt curve. A shift in the curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8][9]
Kinobeads Competition Binding Workflow
Detailed Protocol:
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest.
-
Compound Incubation: Incubate the lysate with varying concentrations of this compound.[10]
-
Kinobeads Incubation: Add the kinobeads slurry to the lysate and incubate to allow for the capture of kinases not bound by the test compound.[11]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the captured kinases. Plot the relative abundance of each kinase against the inhibitor concentration to determine the IC50 or apparent dissociation constant (Kd).[12]
In-Cell Western (ICW) for Phospho-Src Workflow
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with a dose-response of this compound.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent like Triton X-100.[1]
-
Blocking: Block non-specific antibody binding using a suitable blocking buffer.[1]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies targeting phosphorylated Src (e.g., pY416) and total Src.[13]
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and IRDye 800CW).[13]
-
Imaging: Scan the plate using an infrared imaging system or a high-content imager.
-
Data Analysis: Quantify the fluorescence intensity for both phospho-Src and total Src. Normalize the phospho-Src signal to the total Src signal and plot the normalized values against the inhibitor concentration to determine the IC50 for the inhibition of Src phosphorylation.[14]
Conclusion
Confirming target engagement in a cellular context is a non-negotiable step in the progression of any kinase inhibitor program. For a novel compound such as this compound with a high likelihood of targeting Src kinase, a multi-faceted approach employing a combination of the techniques described in this guide is recommended. While methods like NanoBRET™ and CETSA® can provide direct evidence of binding, downstream functional assays such as In-Cell Western for phospho-Src are crucial for demonstrating the desired pharmacological effect. Furthermore, unbiased profiling with Kinobeads can reveal the broader selectivity profile of the compound, which is critical for predicting potential off-target effects. By carefully selecting and executing these assays, researchers can build a comprehensive data package to confidently advance their lead compounds.
References
- 1. biomol.com [biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. eubopen.org [eubopen.org]
- 7. CETSA [cetsa.org]
- 8. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
- 14. benchchem.com [benchchem.com]
Assessing Off-Target Effects of Lead 1H-Pyrazolo[3,4-b]pyridin-4-amine Kinase Inhibitor Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. While optimization for on-target potency is a primary focus, a thorough understanding of off-target effects is critical for developing safe and effective therapeutics. This guide provides a framework for assessing the selectivity of lead 1H-pyrazolo[3,4-b]pyridin-4-amine candidates, offering comparative data from published studies and detailed experimental protocols for key assays.
Comparative Selectivity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
The following tables summarize the inhibitory activity (IC50) of exemplary 1H-pyrazolo[3,4-b]pyridine compounds against their intended targets and a selection of off-target kinases. This data highlights the variability in selectivity profiles among derivatives and underscores the importance of comprehensive profiling.
Table 1: Kinase Inhibitory Potency of FGFR-Targeted 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity (Fold) vs. Off-Target | Reference |
| 7n | FGFR1 | 0.3 | VEGFR2 | 422.7 | 1409 | [1] |
| FGFR2 | 0.7 | |||||
| FGFR3 | 2.0 | |||||
| 4a | FGFR1 | 0.3 | VEGFR2 | 365.9 | 1220 | [1] |
Table 2: Kinase Inhibitory Potency of ALK-Targeted 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity (Fold) vs. Off-Target | Reference |
| 10g | ALK (wild-type) | <0.5 | c-Met | >1000 | >2000 | [2] |
| ALK (L1196M) | <0.5 | ROS1 | <0.5 | ~1 | [2] | |
| 10a | ALK (wild-type) | 453 | - | - | - | [2] |
Table 3: Kinase Inhibitory Potency of TBK1-Targeted 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase Panel (31 kinases) | % Inhibition @ 1 µM | Reference |
| 15y | TBK1 | 0.2 | Generally low inhibition | See publication for details | [3] |
| MRT67307 | TBK1 | 28.7 | IKKα | <50% | [3] |
| IKKβ | <50% | [3] |
Experimental Protocols
Comprehensive assessment of off-target effects requires a multi-pronged approach, including biochemical assays for selectivity, cell-based assays for target engagement and cytotoxicity, and broader profiling strategies.
Protocol 1: In Vitro Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based assay to measure the activity of a broad panel of kinases in the presence of an inhibitor. The amount of ADP produced in the kinase reaction is quantified, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinases (commercial panel)
-
Specific peptide or protein substrates for each kinase
-
Lead this compound candidates (10 mM stock in DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (at the Km for each kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the lead candidates in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of a 2.5x kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[4]
-
ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[4][5]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[4][5]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.[6]
Materials:
-
Cultured cells expressing the target kinase
-
Lead this compound candidates
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Cell Treatment: Culture cells to an appropriate density and treat them with the lead candidate at various concentrations or a vehicle control for 1-2 hours at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C). Include an unheated control.[7][8]
-
Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles or sonication.[7][8]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7][8]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the soluble target protein remaining at each temperature using a suitable method like Western blotting.
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the unheated control (considered 100% soluble).
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples to generate "melting curves."
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Protocol 3: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is used to determine the general cytotoxicity of the lead candidates.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Lead this compound candidates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the lead candidates. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Visualizations
Experimental Workflow for Off-Target Assessment
Caption: Workflow for assessing off-target effects of kinase inhibitors.
Representative Off-Target Signaling Pathway: VEGFR2
Given that several 1H-pyrazolo[3,4-b]pyridine derivatives targeting receptor tyrosine kinases show cross-reactivity with VEGFR2, this pathway is a relevant example of a potential off-target liability.
Caption: Off-target inhibition of the VEGFR2 signaling pathway.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
Head-to-Head Comparison of Novel 1H-Pyrazolo[3,4-b]pyridin-4-amine Analogues: A Guide for Researchers
A new frontier in kinase inhibition and beyond, novel 1H-Pyrazolo[3,4-b]pyridin-4-amine analogues are demonstrating significant potential in preclinical research. This guide offers a comprehensive head-to-head comparison of key analogues, presenting their biological activities, underlying mechanisms of action, and detailed experimental data to support further investigation and drug development efforts.
This document summarizes the performance of various analogues targeting critical cellular pathways implicated in cancer and inflammatory diseases. The data presented is collated from multiple peer-reviewed studies to provide an objective overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activity
The this compound scaffold has proven to be a versatile backbone for the development of potent inhibitors against a range of protein kinases. The following tables summarize the in vitro inhibitory activities of representative analogues against their primary targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Reference Compound | IC50 (nM) |
| Analogue 1 | FGFR1 | 5.2 | H1581 | AZD4547 | 8.5 |
| Analogue 2 | FGFR2 | 3.8 | SNU-16 | AZD4547 | 7.2 |
| Analogue 3 | FGFR3 | 2.1 | KMS-11 | AZD4547 | 6.1 |
TANK-Binding Kinase 1 (TBK1) Inhibitors
| Compound ID | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analogue 4 | TBK1 | 0.2 | BX795 | 7.1 |
| Analogue 5 | TBK1 | 8.5 | MRT67307 | 28.7 |
Anaplastic Lymphoma Kinase (ALK) Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Reference Compound | IC50 (nM) |
| Analogue 6 | ALK (L1196M) | <0.5 | ALK-L1196M-Ba/F3 | Crizotinib | >1000 |
| Analogue 7 | ALK (wt) | <0.5 | H2228 | Crizotinib | 24 |
Bruton's Tyrosine Kinase (BTK) Inhibitors
| Compound ID | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analogue 8 | BTK | 1.2 | Ibrutinib | 0.5 |
AMP-Activated Protein Kinase (AMPK) Activators
| Compound ID | Target | EC50 (µM) | Cell Line | Effect |
| Analogue 9 | AMPK | 0.42 | NRK-49F | 79% activation |
| Analogue 10 | AMPK | 3.06 | A549 | Upregulation of p-AMPK |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of these analogues stems from their ability to modulate key signaling pathways. The following diagrams, generated using Graphviz, illustrate the points of intervention for different classes of these compounds.
FGFR Signaling Pathway Inhibition
As shown above, the this compound analogues targeting FGFRs act by blocking the receptor tyrosine kinase activity, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
TBK1 Signaling Pathway in Innate Immunity
In the context of innate immunity, these analogues inhibit TBK1, a key kinase that phosphorylates and activates the transcription factor IRF3. This leads to the production of type I interferons and the subsequent antiviral response.[1]
AMPK/mTOR Signaling Pathway Activation
Certain analogues act as activators of AMPK, a central regulator of cellular energy homeostasis.[2] Activated AMPK inhibits the mTORC1 pathway, leading to a downstream reduction in protein synthesis and cell growth.[3]
Experimental Protocols
To facilitate the replication and extension of the findings presented, detailed methodologies for key experiments are provided below.
General Synthesis of this compound Analogues
A common synthetic route to the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a substituted 5-aminopyrazole with a β-ketoester or an α,β-unsaturated ketone. The following is a generalized procedure:
Procedure:
-
A mixture of the substituted 5-aminopyrazole (1 equivalent) and the β-ketoester or α,β-unsaturated ketone (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux.
-
A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) may be added to facilitate the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
Further modifications at the 4-position to introduce the amine functionality and other substituents are achieved through standard organic chemistry transformations.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (this compound analogues)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 5 µL of a solution containing the FGFR1 enzyme and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km value for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., H1581, SNU-16, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are determined from the dose-response curves.[4][5]
In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of a lead compound in a mouse model.
Experimental Workflow:
Procedure:
-
Animal Model: Athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 H1581 cells) in Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: When the tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Compound Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once or twice daily at a predetermined dose. The control group receives the vehicle only.
-
Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length × width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage. Further analysis, such as immunohistochemistry or western blotting of tumor lysates, can be performed.
Disclaimer: This guide is intended for informational purposes for a research audience and does not constitute medical advice. The experimental protocols are generalized and may require optimization for specific applications. All animal studies should be conducted in accordance with approved institutional guidelines and regulations.
References
- 1. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases [mdpi.com]
- 2. AMPK Signaling Pathway - Creative Biogene [creative-biogene.com]
- 3. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of In Vivo Toxicity and Tolerability: 1H-Pyrazolo[3,4-b]pyridin-4-amine and Selected Kinase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the in vivo toxicity and tolerability profile of compounds based on the 1H-Pyrazolo[3,4-b]pyridine scaffold. Due to the limited publicly available preclinical safety data for 1H-Pyrazolo[3,4-b]pyridin-4-amine, this document focuses on the broader class of pyrazolopyridine derivatives and draws comparisons with two well-characterized kinase inhibitors, Tofacitinib and Deucravacitinib, which are relevant due to their application in similar therapeutic areas where pyrazolopyridine-based kinase inhibitors are being explored.[1][2][3][4]
The pyrazolopyridine core is a recognized "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors targeting signaling pathways in cancer and autoimmune diseases.[1][2][4] While some studies on specific pyrazolopyridine derivatives suggest low toxicity to normal cells, comprehensive in vivo safety data is often compound-specific.[5]
Comparative Toxicity Profile
The following tables summarize key non-clinical and clinical toxicity findings for the comparator drugs, Tofacitinib (a Janus Kinase - JAK inhibitor) and Deucravacitinib (a Tyrosine Kinase 2 - TYK2 inhibitor). This data provides a benchmark for the potential toxicological profile of novel kinase inhibitors.
Table 1: Single-Dose and Repeat-Dose Toxicity
| Parameter | This compound | Tofacitinib | Deucravacitinib |
| Acute Oral Toxicity | Data not available | Rat LD50: ≥ 500 mg/kg.[6] No toxicity observed in Wistar rats at doses up to 300 mg/kg.[7] | Data not available. |
| Species Tested | N/A | Rat, Mouse, Monkey.[8][9] | Rat, Mouse.[10][11] |
| Primary Target Organs (Repeat-Dose) | Data not available | Rat: Lymph nodes.[9] Monkey: Immune and hematopoietic systems, lymphatic system, bone marrow.[8][12] | Generally well-tolerated; no specific target organs identified in preclinical studies.[10] Clinical data shows nasopharyngitis and upper respiratory tract infections as common adverse events.[13] |
| Key Findings (Repeat-Dose) | Data not available | Immunosuppression was the predominant finding in all species.[9] Lymphomas were observed in monkeys at high doses (approx. 6x human therapeutic exposure).[8] | No new safety signals were identified in long-term clinical studies (up to 5 years).[14] |
Table 2: Carcinogenicity, Genotoxicity, and Reproductive Toxicity
| Parameter | This compound | Tofacitinib | Deucravacitinib |
| Carcinogenicity | Data not available | Mouse: Not carcinogenic.[8][9] Rat: Caused benign Leydig cell tumors, hibernomas, and benign thymomas at high doses.[8][9] | Mouse & Rat: No evidence of tumorigenicity.[10][11][15] |
| Genotoxicity | Data not available | In vitro: Positive for clastogenicity in human lymphocytes with metabolic activation.[8][9] In vivo: Negative in the rat micronucleus assay.[8] | Not mutagenic in the Ames test or clastogenic in an in vitro chromosomal aberration assay.[11] |
| Male Fertility | Data not available | No effect on male fertility, sperm motility, or sperm concentration in rats.[8] | No effects on mating, sperm morphology, or fertility in male rats at doses up to 224 times the maximum recommended human dose (MRHD).[10] |
| Female Fertility & Embryo-Fetal Development | Data not available | Produced external, skeletal, and visceral malformations in rats and rabbits.[9] | No effects on mating, fertility, or early embryonic development in female rats at doses up to 171 times the MRHD.[10] Found in the milk of lactating rats.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing toxicity data. Below are representative protocols based on the studies of the comparator compounds.
Acute Oral Toxicity Study (Based on Tofacitinib)
-
Test System: Wistar rats.
-
Groups: Male and female rats were divided into a control group and multiple treated groups.
-
Administration: The control group received distilled water. The treated groups were administered Tofacitinib citrate orally at doses of 5 mg/kg, 100 mg/kg, and 300 mg/kg.[7]
-
Observation Period: 14 days.
-
Parameters Assessed:
-
General appearance and behavior.
-
Food and water consumption.
-
Mortality/Morbidity.
-
Body weight changes.
-
At the end of the study, hematological and biochemical analyses were conducted.
-
Gross necropsy and histopathological examination of major organs were performed.[7]
-
Carcinogenicity Study (Based on Deucravacitinib)
-
Test System: Male and female rats.
-
Administration: Deucravacitinib was administered orally.
-
Dose Levels: Doses up to 15 mg/kg/day were administered, which corresponds to 51 times the maximum recommended human dose (MRHD) based on Area Under the Curve (AUC) comparison.[10][11]
-
Duration: 2 years (standard duration for rat carcinogenicity studies).
-
Parameters Assessed:
-
Clinical observations and mortality.
-
Body weight and food consumption.
-
Hematology and clinical chemistry at intervals.
-
Full histopathological examination of all tissues from all animals at termination.
-
Tumor incidence, latency, and multiplicity.
-
In Vitro Chromosomal Aberration Assay (Based on Tofacitinib)
-
Test System: Cultured human peripheral blood lymphocytes.
-
Methodology: Cells were exposed to Tofacitinib at various concentrations for a short duration (e.g., 3 hours).
-
Conditions: The assay was conducted both with and without an external metabolic activation system (e.g., S9 mix from rat liver).[9]
-
Endpoint: Cells were harvested, and metaphase chromosomes were examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
Analysis: The frequency of aberrant cells and the number of aberrations per cell were calculated and compared to concurrent vehicle and positive controls.
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical workflow for in vivo toxicity assessment and a relevant signaling pathway for kinase inhibitors.
Caption: Generalized workflow for in vivo toxicity and tolerability studies.
Caption: Hypothetical inhibition of the JAK-STAT pathway by a pyrazolopyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats | MDPI [mdpi.com]
- 6. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pfizermedical.com [pfizermedical.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 13. hcplive.com [hcplive.com]
- 14. news.bms.com [news.bms.com]
- 15. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of 1H-Pyrazolo[3,4-b]pyridin-4-amine Bioactivity: A Guide to Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
The 1H-Pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its resemblance to the purine core has made it a versatile framework for designing inhibitors of various enzymes, particularly kinases, as well as modulators of receptors and other cellular targets.[1][2] This guide provides a comparative analysis of the bioactivity data for 1H-Pyrazolo[3,4-b]pyridin-4-amine and its derivatives, with a focus on the reproducibility and robustness of the reported findings. The information is compiled from various studies to aid researchers in evaluating and building upon existing work.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for various 1H-Pyrazolo[3,4-b]pyridine derivatives against several key biological targets. The data is presented to facilitate a clear comparison of the potency of these compounds.
Table 1: Inhibitory Activity against TANK-Binding Kinase 1 (TBK1)
| Compound | Structure | IC50 (nM) | Reference |
| 15y | Not explicitly shown | 0.2 | [3] |
| 15e | Not explicitly shown | 75.3 | [3] |
| BX795 | Reference Compound | 7.1 | [3] |
| MRT67307 | Reference Compound | 28.7 | [3] |
Table 2: Modulatory Activity on Metabotropic Glutamate Receptor 5 (mGluR5)
| Compound | Structure | Activity | EC50 (nM) | Reference |
| 2 | Not explicitly shown | PAM | Submicromolar | [4] |
| 31 | Not explicitly shown | PAM | Potent | [4] |
Table 3: Inhibitory Activity against Janus Kinase 3 (JAK3)
| Compound | Structure | IC50 (nM) | Reference |
| 13t | Not explicitly shown | 0.1 | [5] |
| Tofacitinib | Reference Compound | >0.1 | [5] |
Table 4: Inhibitory Activity against Fibroblast Growth Factor Receptor 1 (FGFR1)
| Compound | Structure | IC50 (nM) | Reference |
| 7i | Not explicitly shown | 42.4 | [6] |
| 11a | Not explicitly shown | <42.4 | [6] |
| 7k | Not explicitly shown | Equipotent to 11a | [6] |
Table 5: Inhibitory Activity against Anaplastic Lymphoma Kinase (ALK) Wild-Type and L1196M Mutant
| Compound | Structure | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) | Reference |
| 10a | Not explicitly shown | 453 | Not reported | [7] |
Experimental Protocols
The reproducibility of bioactivity data is critically dependent on the experimental methodology. Below are summaries of the key experimental protocols used to generate the data presented above.
In Vitro Kinase Inhibition Assay (TBK1)
This assay determines the concentration of a compound required to inhibit the activity of the TBK1 enzyme by 50% (IC50).
-
Enzyme and Substrate Preparation: Recombinant TBK1 enzyme and a suitable substrate (e.g., a peptide with a phosphorylation site) are prepared in a kinase reaction buffer.
-
Compound Preparation: Test compounds are serially diluted to various concentrations.
-
Reaction Initiation: The kinase, substrate, ATP, and test compound are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 90 minutes).[8]
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer.[8]
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as a Caliper EZReader2, which measures the mobility shift of the substrate and product.[8]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., A172, U87MG, A375) are seeded in 96-well plates and allowed to adhere overnight.[3]
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[3]
-
Cell Viability Measurement: Cell viability is assessed using an appropriate method, such as the sulphorhodamine B (SRB) assay. This involves fixing the cells, staining with SRB, and then measuring the absorbance.[3]
-
Data Analysis: The IC50 value, the concentration of compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and the experimental design.
Caption: Simplified signaling pathway of TBK1 activation and downstream signaling.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
Proper Disposal of 1H-Pyrazolo[3,4-b]pyridin-4-amine: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the responsible management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 1H-Pyrazolo[3,4-b]pyridin-4-amine, a compound that requires careful handling as a hazardous substance. Adherence to these procedures will help maintain a safe working environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as hazardous, causing skin and eye irritation, and may cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential to prevent skin contact.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect from splashes.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[2]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[2][3]
In the event of a spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[2] For significant spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2]
Waste Characterization and Segregation
All materials contaminated with this compound must be treated as hazardous waste.[2] Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure correct disposal.[4]
Waste Streams:
-
Solid Waste: This includes unused or expired solid this compound and contaminated materials such as weighing paper, pipette tips, and tubes.[4]
-
Liquid Waste: Solutions containing this compound, such as stock solutions or experimental media, must be collected separately.[4]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.
-
Contaminated PPE: Heavily contaminated gloves, lab coats, or other PPE should be disposed of as hazardous waste.
Do not mix waste containing this compound with other incompatible waste streams, particularly strong oxidizing agents and acids.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4][5]
Step 1: Containerization
-
Collect all waste in designated, compatible, and properly sealed hazardous waste containers.[2] Ensure containers are in good condition and have tight-fitting lids.
Step 2: Labeling
-
Clearly label all waste containers with the words "Hazardous Waste."[6]
-
The label must include:
-
The full chemical name: "this compound"
-
Associated hazards (e.g., Irritant, Toxic).[2]
-
The date when waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage
-
Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.[2]
-
The storage area should be cool and dry.[4]
-
Segregate containers of incompatible materials using physical barriers or secondary containment.[4]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[4]
-
Provide a detailed inventory of the waste, including chemical names and quantities.[4]
-
Follow their specific instructions for packaging and preparing the waste for transport.[4]
Never pour this compound or its solutions down the drain or dispose of it in regular trash.[3]
Disposal Summary
The following table summarizes the key disposal information for this compound:
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Solid Waste (Unused chemical, contaminated labware) | Sealable, compatible container | "Hazardous Waste," chemical name, hazards, date, PI name, lab location | Licensed Chemical Waste Disposal |
| Liquid Waste (Solutions containing the compound) | Sealable, compatible liquid waste container | "Hazardous Waste," chemical name, hazards, date, PI name, lab location | Licensed Chemical Waste Disposal |
| Contaminated PPE (Heavily soiled items) | Designated hazardous waste bag or container | "Hazardous Waste," contents description, date, PI name, lab location | Licensed Chemical Waste Disposal |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1H-Pyrazolo[3,4-b]pyridin-4-amine
This guide provides crucial safety and logistical information for the handling and disposal of 1H-Pyrazolo[3,4-b]pyridin-4-amine (CAS: 49834-62-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identity:
-
Name: this compound
-
CAS Number: 49834-62-0
-
Molecular Formula: C₆H₆N₄
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemically resistant, impervious gloves. Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. | EU Directive 89/686/EEC, EN 374 |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat or gown should be worn. | N/A |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] | NIOSH (US) or CEN (EU) |
Operational Plan for Handling
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a fume hood for all procedures that may generate dust or aerosols.
2. Pre-Handling Procedure:
-
Consult the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Inspect gloves for any signs of degradation or perforation before use.
-
Locate the nearest emergency eyewash station and safety shower.
3. Handling Procedure:
-
Avoid the formation of dust and aerosols.[1]
-
Weigh and transfer the chemical in a designated area, preferably within a ventilated enclosure.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
4. Post-Handling Procedure:
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.
-
Store the chemical in a tightly closed container in a dry and well-ventilated place.
Disposal Plan
1. Chemical Disposal:
-
Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Do not allow the product to enter drains.[1]
2. Contaminated PPE Disposal:
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]
-
Contaminated clothing should be removed and washed before reuse.
Emergency Procedures
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
